Ozagrel hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
| Record name | Ozagrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78712-43-3 | |
| Record name | Ozagrel hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozagrel hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozagrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OZAGREL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ozagrel Hydrochloride in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ozagrel hydrochloride is a potent and highly selective antiplatelet agent that functions as a thromboxane A2 (TXA2) synthase inhibitor[1][2][3][4]. Its mechanism of action is centered on the targeted disruption of the arachidonic acid metabolic pathway within platelets. By selectively inhibiting the enzyme TXA2 synthase, Ozagrel effectively blocks the conversion of the endoperoxide intermediate prostaglandin H2 (PGH2) into TXA2, a powerful mediator of platelet aggregation and vasoconstriction[4][5]. This inhibition not only reduces the pro-aggregatory signals mediated by TXA2 but also leads to a redirection of PGH2 metabolism towards the formation of anti-aggregatory and vasodilatory prostaglandins, such as prostacyclin (PGI2), particularly in endothelial cells[1][6]. This dual effect—suppressing a key platelet activator while potentially increasing a platelet inhibitor—underpins its therapeutic efficacy in thromboembolic disorders[5].
Core Mechanism of Action: Selective TXA2 Synthase Inhibition
The primary pharmacological target of Ozagrel is the enzyme Thromboxane A2 Synthase (EC 5.3.99.5), also known as TBXAS1[7]. This enzyme is critical in the final step of TXA2 biosynthesis within platelets.
Upon platelet activation by agonists like collagen or thrombin, phospholipase A2 releases arachidonic acid (AA) from the membrane phospholipids. The cyclooxygenase-1 (COX-1) enzyme then metabolizes AA into the unstable endoperoxide intermediate, PGH2. TXA2 synthase subsequently converts PGH2 into TXA2[5].
Ozagrel, as an imidazole derivative, selectively binds to and inhibits TXA2 synthase[8]. This action has two major consequences:
-
Inhibition of TXA2 Production : By blocking the enzyme, Ozagrel dramatically reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator[4][6]. This is the principal mechanism by which it exerts its antiplatelet effect.
-
Endoperoxide Redirection : The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 can then be shunted towards alternative metabolic pathways. In nearby endothelial cells, PGH2 is converted by prostacyclin synthase into prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator[1][6][9]. This "redirection" of the pathway contributes significantly to Ozagrel's overall antithrombotic profile.
Signaling Pathway of TXA2 Synthesis and Ozagrel's Intervention
The following diagram illustrates the arachidonic acid cascade within platelets and endothelial cells, highlighting the specific point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ozagrel | Prostaglandin Receptor inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Ozagrel - Wikipedia [en.wikipedia.org]
- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 5. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 6. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG DRUG: this compound hydrate [kegg.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride: A Deep Dive into Selective Thromboxane A2 Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, represents a significant therapeutic agent in the management of conditions associated with platelet aggregation and vasoconstriction, such as cerebral vasospasm following subarachnoid hemorrhage and acute ischemic stroke. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological effects, and clinical applications of this compound. Through a detailed examination of its selective inhibition of TXA2 synthase, this document elucidates the biochemical and signaling pathways modulated by Ozagrel. Quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the complex processes involved.
Introduction
Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[1] It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction.[1][2] Dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases. This compound is a highly selective inhibitor of thromboxane A2 synthase, the key enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[3][4] By selectively blocking this step in the arachidonic acid cascade, Ozagrel effectively reduces the levels of TXA2 while potentially redirecting the metabolic pathway towards the production of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] This dual action makes Ozagrel a compelling therapeutic agent for conditions characterized by excessive platelet activation and vasospasm.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of thromboxane A2 synthase.[3][6] This enzyme is a member of the cytochrome P450 superfamily (CYP5A1).[7] By binding to and inhibiting TXA2 synthase, Ozagrel prevents the isomerization of the prostaglandin endoperoxide PGH2 into TXA2.[1] This leads to a significant reduction in the biosynthesis of TXA2, thereby attenuating its downstream effects on platelet activation and smooth muscle contraction.[8]
An important consequence of inhibiting TXA2 synthase is the potential for the accumulated PGH2 substrate to be shunted towards other enzymatic pathways. Notably, PGH2 can be converted by prostacyclin synthase into prostacyclin (PGI2), a prostanoid with opposing physiological effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[4][5] This "endoperoxide shunt" phenomenon may contribute to the overall therapeutic efficacy of Ozagrel.
Signaling Pathways
The physiological effects of TXA2 are mediated through its interaction with the thromboxane receptor (TP), a G-protein coupled receptor (GPCR).[9] Activation of the TP receptor initiates a cascade of intracellular signaling events, primarily through the Gq and G12/G13 pathways.[9][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to platelet shape change, degranulation, and ultimately, aggregation.[9] By inhibiting the production of TXA2, Ozagrel effectively dampens this entire signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological profile and clinical efficacy of this compound.
In Vitro Potency and Selectivity
| Target Enzyme | IC50 | Species/System | Reference |
| Thromboxane A2 Synthase | 4 nM | Not Specified | [2][10] |
| Thromboxane A2 Synthase | 11 nM | Rabbit Platelets | [3][8][11][12] |
| Cyclooxygenase | > 1 mM | Not Specified | [2][6] |
| Prostacyclin (PGI2) Synthase | > 1 mM | Not Specified | [2][6] |
| PGE2 Isomerase | > 1 mM | Not Specified | [2][6] |
Inhibition of Platelet Aggregation
| Agonist | IC50 | Species/System | Reference |
| Arachidonic Acid | 53.12 µM | Not Specified | [3] |
Clinical Efficacy in Acute Ischemic Stroke
| Dosage | Outcome Measure | Result | Reference |
| 80 mg/day | Improvement in Neurological Impairment (MESSS) | Significant Improvement | [1][4][9] |
| 160 mg/day | Improvement in Neurological Impairment (MESSS) | Significant Improvement | [1][4][9] |
MESSS: Modified Edinburgh-Scandinavian Stroke Scale
Clinical Efficacy in Cerebral Vasospasm
| Treatment Group | Outcome | Result | Reference |
| Ozagrel | Delayed Cerebral Ischemia | 35.5% incidence | [13] |
| Control | Delayed Cerebral Ischemia | 17.2% incidence | [13] |
| Ozagrel | Favorable Outcome at Discharge | 85.7% | [13] |
| Control | Favorable Outcome at Discharge | 81.3% | [13] |
| Ozagrel + Fasudil | Low-density areas on CT | Significantly more effective in reducing incidence (p < 0.01) | [14] |
| Ozagrel alone | Low-density areas on CT | - | [14] |
| Ozagrel + Fasudil | Symptomatic Vasospasm | Reduced, but not significantly | [14] |
| Ozagrel alone | Symptomatic Vasospasm | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to evaluate the efficacy of this compound.
In Vitro Thromboxane A2 Synthase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against TXA2 synthase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for TXA2 synthase.
Materials:
-
Purified or microsomal preparation of thromboxane A2 synthase
-
Prostaglandin H2 (PGH2) substrate
-
This compound or other test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stopping solution (e.g., citric acid)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the TXA2 synthase preparation to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 1-2 minutes) at 37°C.
-
Terminate the reaction by adding the stopping solution.
-
Measure the concentration of TXB2, the stable metabolite of TXA2, in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the procedure for assessing the effect of this compound on platelet aggregation induced by an agonist.
Objective: To determine the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., arachidonic acid, ADP, collagen)
-
This compound or other test compounds
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into the aggregometer cuvettes and place them in the heating block at 37°C with a stir bar.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Analyze the dose-dependent inhibitory effect of this compound on platelet aggregation.
Conclusion
This compound is a potent and highly selective inhibitor of thromboxane A2 synthase, offering a targeted approach to the management of thromboembolic and vasospastic disorders. Its mechanism of action, centered on the reduction of TXA2 production and a potential increase in PGI2, provides a strong rationale for its therapeutic use. The quantitative data from both preclinical and clinical studies support its efficacy in inhibiting platelet aggregation and improving outcomes in conditions such as acute ischemic stroke and cerebral vasospasm. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacological properties and clinical applications of Ozagrel and other TXA2 synthase inhibitors. Future investigations should continue to explore the full therapeutic potential of this important class of drugs.
References
- 1. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Prostaglandin Receptor | Thrombin | TargetMol [targetmol.com]
- 9. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ozagrel for Postoperative Management of Aneurysmal Subarachnoid Hemorrhages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination therapy of fasudil hydrochloride and ozagrel sodium for cerebral vasospasm following aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, and subsequently increasing the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, this compound exerts significant antiplatelet and vasodilatory effects.[2][3][4] This dual mechanism of action underlies its clinical utility in the management of cerebrovascular disorders, including cerebral ischemia, acute cerebral thrombosis, and the prevention of cerebral vasospasm following subarachnoid hemorrhage.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Thromboxane A2 Synthase Inhibition) | 11 nM | Rabbit Platelets | [4] |
| 4 nM | Not Specified | ||
| IC50 (Platelet Aggregation Inhibition) | |||
| Arachidonic Acid-induced | 53.12 µM | Not Specified | [4] |
| ADP-induced | 52.46–692.40 µM | Not Specified | [5] |
| IC50 (Other Enzymes) | > 1 mM | Prostacyclin (PGI2) Synthetase, Cyclooxygenase, PGE2 Isomerase |
Table 2: In Vivo Efficacy of Ozagrel in Animal Models (Rats)
| Parameter | Route of Administration | Value | Model | Reference |
| ID50 (Inhibition of Blood TXA2 Generation) | Oral | 0.3 mg/kg | Not Specified | |
| ID50 (Inhibition of Arachidonic Acid-induced Platelet Aggregation) | Oral | 0.92 mg/kg | Ex vivo | |
| ID50 (Inhibition of Femoral Vein Platelet-Rich Thrombosis) | Oral | 13.7 mg/kg | Endothelial Injury | |
| ED50 (Therapeutic Effect on Thrombosis) | Intravenous | 0.066 mg/kg | Not Specified | |
| ED50 (Inhibition of Blood TXA2 Generation) | Intravenous | 0.042 mg/kg | Not Specified |
Table 3: Pharmacokinetic Parameters of Ozagrel in Animals
| Parameter | Species | Dose | Route | Value | Reference |
| Terminal Half-life (t1/2β) | Rat | 15 mg/kg | IV | 0.173 h | [6] |
| Rat | 45 mg/kg | IV | 0.160 h | [6] | |
| Bioavailability | Rabbit | 50 mg & 200 mg | Rectal | 100% | [7] |
| Time to Maximum Concentration (Tmax) | Rabbit | 50 mg & 200 mg | Rectal | 20 min | [7] |
Experimental Protocols
Thromboxane A2 Synthase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on TXA2 synthase.
Objective: To quantify the in vitro potency of this compound in inhibiting the enzymatic conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).
Materials:
-
Platelet microsomes (source of thromboxane A2 synthase)
-
Prostaglandin H2 (PGH2) substrate
-
This compound (test compound)
-
Buffer solution (e.g., Tris-HCl)
-
Reaction termination solution (e.g., citric acid)
-
Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).[8] Prepare serial dilutions to obtain a range of test concentrations.
-
Enzyme Reaction:
-
In a reaction tube, combine the platelet microsome preparation, buffer, and the test compound (this compound) or vehicle control.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period at 37°C.
-
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Quantification of TXB2:
-
Measure the concentration of TXB2 in each reaction mixture using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of enzyme activity.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the evaluation of the antiplatelet effects of this compound using light transmission aggregometry.
Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate anticoagulant.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists: Arachidonic acid (AA), Adenosine diphosphate (ADP).
-
This compound.
-
Saline solution.
-
Light transmission aggregometer.
Procedure:
-
Sample Preparation:
-
Collect whole blood and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
-
Assay Performance:
-
Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., AA or ADP) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value for each agonist.
-
Signaling Pathways and Workflows
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the selective inhibition of thromboxane A2 synthase. This leads to a reduction in TXA2 levels and a redirection of the prostaglandin endoperoxide substrate towards the synthesis of prostacyclin (PGI2), resulting in antiplatelet and vasodilatory effects.
Caption: Mechanism of action of this compound.
Downstream Signaling Consequences of TXA2 and PGI2 Modulation
The balance between TXA2 and PGI2 signaling significantly impacts vascular smooth muscle cell (VSMC) function and platelet activation. TXA2 generally promotes pro-thrombotic and proliferative signals, while PGI2 has opposing effects.
Caption: Opposing downstream signaling of TXA2 and PGI2.
Experimental Workflow for Assessing Antiplatelet Activity
The following diagram illustrates a typical workflow for evaluating the antiplatelet properties of a compound like this compound.
Caption: Workflow for platelet aggregation studies.
Conclusion
This compound is a well-characterized selective inhibitor of thromboxane A2 synthase with potent antiplatelet and vasodilatory properties. Its pharmacological profile, supported by the data and methodologies presented in this guide, provides a strong basis for its clinical application in thromboembolic and vasospastic conditions. Further research into its human pharmacokinetics and the elucidation of its broader downstream signaling effects will continue to refine its therapeutic use and potential for new indications.
References
- 1. Ozagrel - Wikipedia [en.wikipedia.org]
- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Ozagrel Hydrochloride for Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, for its application in cerebral ischemia research. It details the drug's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the enzyme thromboxane A2 synthase.[1] This enzyme is critical in the arachidonic acid cascade, responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a potent lipid molecule that plays a pivotal role in the pathophysiology of cerebral ischemia by inducing strong platelet aggregation and vasoconstriction.[2][3][4] By blocking TXA2 production, Ozagrel leads to reduced platelet aggregation and vasodilation, which helps to inhibit cerebral thrombosis, improve microcirculation, and ultimately reduce the volume of brain damage following an ischemic event.[1][4][5]
Quantitative Data Summary
The efficacy of Ozagrel has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative findings.
Table 1: Clinical Trial Data for Ozagrel in Acute Ischemic Stroke (AIS)
| Study Type | Patient Population | Dosage | Primary Endpoint | Key Finding |
| Meta-analysis of RCTs | Patients with AIS | 80 mg/day and 160 mg/day | Improvement in neurological impairment (MESSS*) | Statistically significant improvement in neurological function (MD = -4.17; 95% CI, -4.95 to -3.40; P<0.00001).[6][7] |
| Meta-analysis of RCTs | Patients with AIS | Not specified | Mortality | No significant reduction in death (RR = 0.67; 95% CI: 0.11 to 4.04, P = 0.67).[6][7][8] |
| Comparative Study | Patients with AIS (within 24h) | Not specified | Functional Outcome (mRS†) at 3 months | To evaluate the rate of patients with mRS score of 0-1.[9] |
*MESSS: Modified Edinburgh-Scandinavian Stroke Scale; †mRS: modified Rankin Scale; MD: Mean Difference; RR: Relative Risk; CI: Confidence Interval.
Table 2: Preclinical Study Data for Thromboxane Synthase Inhibitors
| Animal Model | Drug | Dosage | Key Outcome Metric | Result |
| Rat; Transient forebrain ischemia | 1-benzylimidazole | 10 µg/g | Cerebral TXB2‡ concentration | Reduced from 101 pg/mg to 11 pg/mg protein (p ≤ 0.002).[10] |
| Rat; Transient forebrain ischemia | 1-benzylimidazole | 10 µg/g | Hemispheric cerebral blood flow | Increased from 42 ml/100g/min to 104 ml/100g/min (p ≤ 0.001).[10] |
| Rat; Suture-induced MCAO | Ozagrel | 3 mg/kg | Cortical infarction area and volume | Significant decrease in both area and volume of cortical infarction.[11] |
| Rat; Microthrombosis model | Ozagrel | Not specified | Neurologic deficits | Suppressive effects on neurologic deficits.[11] |
| Rat; MCAO model | Paeonol-Ozagrel Conjugate (POC) | Not specified | Oxidative Stress Markers (SOD, MDA) | POC treatment significantly increased SOD and decreased MDA levels (p < 0.001).[5] |
‡TXB2 is the stable metabolite of TXA2. MCAO: Middle Cerebral Artery Occlusion.
Key Experimental Protocols
Reproducible and standardized protocols are essential for cerebral ischemia research. Below are detailed methodologies for common procedures used in the evaluation of Ozagrel and similar compounds.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used technique to induce focal cerebral ischemia that mimics human stroke.[12][13]
Objective: To create a reproducible ischemic brain injury in the territory of the middle cerebral artery.
Materials:
-
Male Sprague-Dawley rats (270–320 g)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
4-0 nylon monofilament with a blunted, silicon-coated tip
-
Surgical microscope or loupes
-
Microvascular clips
-
Standard surgical instruments
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, IP).[13] Place the animal in a supine position and maintain body temperature at 37.5 ± 0.5 °C.[14]
-
Surgical Exposure: Make a midline neck incision. Carefully dissect and expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA proximally. Place a temporary microvascular clip on the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Introduce the 4-0 monofilament through the ECA into the ICA. Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA.[15]
-
Occlusion and Reperfusion: For transient MCAO, the filament is left in place for a defined period (e.g., 90 or 120 minutes) before being withdrawn to allow reperfusion.[11] For permanent MCAO, the filament is left in place.
-
Closure: Suture the neck incision and allow the animal to recover.
Infarct Volume Measurement with TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying infarct volume in post-mortem brain tissue.[16]
Objective: To differentiate between viable (red) and infarcted (white/pale) brain tissue.
Principle: Dehydrogenase enzymes in living, metabolically active cells reduce the colorless TTC to a red formazan precipitate.[17] Infarcted tissue, lacking these enzymes, remains unstained.[16]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% formalin solution
-
Rat or mouse brain slicer matrix
-
Digital camera or scanner
Procedure:
-
Brain Collection: At a predetermined time point (e.g., 24 hours post-MCAO), euthanize the animal and rapidly extract the brain.[18]
-
Slicing: Chill the brain briefly (e.g., -80°C for 15 minutes) to firm the tissue.[13] Slice the brain into 2 mm thick coronal sections using a brain matrix.[14][18]
-
Staining: Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-20 minutes.[13]
-
Fixation: After staining, transfer the slices to a 10% formalin solution to fix the tissue and enhance contrast.[18][19]
-
Imaging and Analysis: Capture high-resolution digital images of the stained sections.[14] Use image analysis software (e.g., ImageJ) to measure the area of the contralateral hemisphere, the ipsilateral hemisphere, and the unstained (infarcted) area on each slice.[18]
-
Volume Calculation: The infarct volume is often calculated using an indirect method to correct for edema:
Neurological Deficit Scoring
Behavioral tests are crucial for assessing functional outcomes after experimental stroke.[20]
Objective: To quantify neurological deficits in rodents following cerebral ischemia.
Commonly Used Scales:
-
Bederson Score: A simple scale (often 0-3 or 0-5) that evaluates global neurological function based on forelimb flexion and circling behavior.[21] It is typically used for acute assessment within 24 hours.[21][22]
-
Modified Neurological Severity Score (mNSS): A more comprehensive scale (e.g., 0-14 or 0-18) that combines motor, sensory, balance, and reflex tests.[21] It is useful for assessing both acute and long-term outcomes. A score of 1-4 indicates mild deficits, 5-9 moderate, and 10-14 severe deficits.[21]
Procedure (General):
-
Blinding: The investigator performing the scoring must be blinded to the treatment groups to avoid bias.[23]
-
Test Battery: The animal is subjected to a series of standardized tasks as defined by the chosen scale (e.g., walking on a narrow beam, holding onto a wire, resisting a lateral push).
-
Scoring: Points are assigned for failure to perform a task or for abnormal reflexes.[21] The total score reflects the severity of the neurological impairment.
-
Timing: Assessments are performed at multiple time points (e.g., 24h, 48h, 7 days) to track the progression of deficits and recovery.[24]
Conclusion
This compound is a well-established thromboxane A2 synthase inhibitor with demonstrated efficacy in improving neurological outcomes in both preclinical models and clinical trials of acute ischemic stroke.[6][11] Its clear mechanism of action, focused on reducing platelet aggregation and vasoconstriction, makes it a valuable tool for cerebral ischemia research.[5] The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of Ozagrel and the development of novel anti-ischemic therapeutics. Future high-quality, large-scale randomized controlled trials are warranted to confirm its long-term benefits on death and disability.[7]
References
- 1. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential [frontiersin.org]
- 6. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 15. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. Neurological tests for functional outcome assessment in rodent models of ischaemic stroke [neurologia.com]
- 21. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
In Vivo Efficacy of Ozagrel Hydrochloride in Modulating Vasoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, has demonstrated significant in vivo effects on vasoconstriction. By potently inhibiting the synthesis of TXA2, a key mediator of platelet aggregation and smooth muscle contraction, this compound elicits a vasodilatory response, making it a compound of interest for various ischemic and vascular conditions. This technical guide provides an in-depth overview of the in vivo effects of this compound on vasoconstriction, presenting quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Introduction
Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in the pathophysiology of numerous cardiovascular and cerebrovascular diseases.[1] this compound is a selective inhibitor of TXA2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[1][2] This selective inhibition leads to a reduction in TXA2 levels, thereby mitigating its vasoconstrictive and pro-aggregatory effects.[2][3] This guide synthesizes the available preclinical data on the in vivo effects of this compound on vasoconstriction, providing a valuable resource for researchers in the field.
Quantitative Data on In Vivo Vasoconstriction
The in vivo administration of this compound has been shown to counteract vasoconstriction in various preclinical models. The following table summarizes the key quantitative findings from a study investigating the effect of Ozagrel in a mouse model of diabetic retinopathy, where arteriolar constriction is a known pathological feature.
| Animal Model | Parameter Measured | Treatment Group | Dosage | Effect on Vasoconstriction | Source |
| Streptozotocin-induced diabetic mice | Retinal Arteriolar Diameter | This compound | 100 mg/kg (intravenous) | Reversed the significant arteriolar constriction observed in diabetic mice. | [4] |
Note: While the primary outcome was the reversal of constriction, specific percentage changes in arteriolar diameter would require access to the full-text article.
Signaling Pathway of Thromboxane A2-Mediated Vasoconstriction
The vasoconstrictive effects of TXA2 are mediated through a well-defined signaling cascade within vascular smooth muscle cells. This compound's mechanism of action is to interrupt the initial step of this pathway by preventing the synthesis of TXA2. The following diagram illustrates the downstream signaling events that are consequently inhibited.
Caption: Signaling pathway of Thromboxane A2-mediated vasoconstriction and the inhibitory action of this compound.
Experimental Protocols
The in vivo assessment of this compound's effect on vasoconstriction often employs advanced imaging techniques and disease models that induce vascular changes. Below are detailed methodologies for key experiments.
Intravital Microscopy for Retinal Blood Flow and Arteriolar Diameter Measurement
This protocol is adapted from studies investigating retinal blood flow in rodent models.[4][5][6]
Objective: To visualize and quantify changes in retinal arteriolar diameter and blood flow in response to this compound administration.
Animal Model: Mouse or rat (e.g., streptozotocin-induced diabetic model).
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Femoral vein catheter
-
Fluorescently labeled red blood cells (RBCs) or microspheres
-
FITC-dextran (high molecular weight)
-
Intravital microscope with fluorescence capabilities
-
Digital camera and recording software
-
Image analysis software (e.g., NIS Elements)
-
This compound solution for intravenous administration
Procedure:
-
Anesthetize the animal and cannulate the femoral vein for intravenous infusions.
-
Position the animal on the microscope stage and gently retract the eyelid to expose the cornea.
-
Use a topical mydriatic agent to dilate the pupil.
-
Apply a coverslip with a coupling gel to the cornea to create a flat viewing surface.
-
Infuse fluorescently labeled RBCs or microspheres to visualize blood flow and measure velocity.
-
Infuse FITC-dextran to delineate the vessel walls for accurate diameter measurements.
-
Record baseline videos of the retinal vasculature, focusing on arterioles.
-
Administer this compound intravenously at the desired dose.
-
After a specified time, record a second set of videos of the same retinal arterioles.
-
Analyze the recorded videos to measure arteriolar diameter and blood flow velocity before and after drug administration.
Caption: Experimental workflow for intravital microscopy to assess Ozagrel's effect on retinal arterioles.
Bilateral Common Carotid Artery Occlusion (BCCAO) Model
This model is used to induce chronic cerebral hypoperfusion and study the effects of therapeutic agents on cerebral blood flow.[1][7]
Objective: To evaluate the effect of this compound on cerebral blood flow and vascular function in a model of chronic cerebral ischemia.
Animal Model: Rat.
Materials:
-
Anesthesia (e.g., isoflurane or pentobarbital)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
This compound for administration (e.g., oral gavage or intravenous)
-
Method for measuring cerebral blood flow (e.g., laser Doppler flowmetry)
Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Carefully dissect and isolate both common carotid arteries, avoiding damage to the vagus nerves.
-
Ligate both common carotid arteries permanently with silk sutures.
-
Close the incision and allow the animal to recover.
-
Administer this compound or vehicle to different groups of animals for a specified duration, starting at a defined time point post-surgery.
-
At the end of the treatment period, measure cerebral blood flow using a technique such as laser Doppler flowmetry.
-
Compare cerebral blood flow between the Ozagrel-treated and vehicle-treated groups to assess the drug's effect on cerebral perfusion.
Conclusion
This compound effectively counteracts vasoconstriction in vivo by selectively inhibiting the synthesis of thromboxane A2. Preclinical studies demonstrate its ability to reverse pathological arteriolar constriction, highlighting its therapeutic potential in conditions characterized by excessive vasoconstriction and ischemia. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the in vivo characterization of this compound and similar compounds. Further research is warranted to fully elucidate the quantitative effects of Ozagrel on various vascular beds and in different disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Ozagrel attenuates early streptozotocin-induced constriction of arterioles in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravital Video Microscopy Measurements of Retinal Blood Flow in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravital video microscopy measurements of retinal blood flow in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride: A Comprehensive Technical Guide to its Role in the Prevention of Thrombotic Events
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel hydrochloride, a potent and selective thromboxane A2 (TXA2) synthase inhibitor, plays a crucial role in the prevention of thrombotic events.[1][2][3][4] By specifically targeting the final step in the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, Ozagrel effectively mitigates the risk of thrombus formation.[4][5] This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and clinical implications of this compound in antithrombotic therapy. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of cardiovascular and cerebrovascular therapeutics.
Introduction
Thrombotic disorders, including ischemic stroke and myocardial infarction, are leading causes of morbidity and mortality worldwide.[6][7] Platelet aggregation and subsequent thrombus formation are central to the pathophysiology of these conditions.[6][7] A pivotal molecule in this process is thromboxane A2 (TXA2), which is synthesized from arachidonic acid within platelets and acts as a potent vasoconstrictor and promoter of platelet aggregation.[4][5] this compound, also known as OKY-046, is a pharmaceutical agent designed to specifically inhibit the enzyme responsible for TXA2 synthesis, thereby preventing the cascade of events leading to thrombosis.[1][3][8] This document will explore the multifaceted role of this compound in preventing thrombotic events, supported by experimental data and clinical findings.
Mechanism of Action of this compound
Ozagrel's primary mechanism of action is the selective inhibition of thromboxane A2 synthase.[1][4][5] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2 in the arachidonic acid cascade.[5] By blocking this step, Ozagrel not only decreases the production of pro-thrombotic TXA2 but also leads to an accumulation of its precursor, PGH2. This accumulated PGH2 can then be shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), in endothelial cells. PGI2 is a potent vasodilator and inhibitor of platelet aggregation, thus contributing to the overall antithrombotic effect of Ozagrel.[9][10] This dual action of reducing a pro-thrombotic and vasoconstrictive agent while potentially increasing an anti-thrombotic and vasodilatory agent underscores the therapeutic efficacy of Ozagrel.
Signaling Pathway of Ozagrel's Action
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention by this compound.
References
- 1. Ozagrel HCl | P450 (e.g. CYP17) inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. This compound | Prostaglandin Receptor | Thrombin | TargetMol [targetmol.com]
- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 5. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 6. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 8. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a potent antiplatelet and vasodilatory agent. Its primary mechanism of action is the targeted disruption of the arachidonic acid cascade, leading to a significant reduction in the pro-aggregatory and vasoconstrictive molecule, thromboxane A2, and a concurrent increase in the vasodilatory and anti-aggregatory prostacyclin (PGI2). This guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its impact on signaling cascades involved in thrombosis, inflammation, and apoptosis. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a thorough understanding of its pharmacological profile.
Core Mechanism of Action: Inhibition of Thromboxane A2 Synthase
This compound's principal therapeutic effect stems from its highly selective inhibition of thromboxane A2 (TXA2) synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2.[1][2] This inhibition is potent, with reported IC50 values of 4 nM and 11 nM for TXA2 synthase.[1] By blocking this key step in the arachidonic acid metabolism pathway, this compound effectively reduces the levels of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[3]
Simultaneously, the inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 can then be preferentially metabolized by prostacyclin synthase into prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation.[1][4] This dual action of decreasing pro-thrombotic and vasoconstrictive signals while increasing anti-thrombotic and vasodilatory signals forms the cornerstone of this compound's therapeutic efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 3. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 4. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Structure and Synthesis of Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide covers the core chemical properties, a detailed synthesis protocol, and the pharmacological mechanism of action, presenting quantitative data in structured tables and visualizing complex pathways and workflows.
Chemical Structure and Properties
This compound, chemically known as (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid hydrochloride, is an antiplatelet agent.[1] Its structure consists of an imidazole ring connected to a phenylpropenoic acid group, which is fundamental to its inhibitory action on thromboxane A2 synthase.[2][3]
| Property | Value | Reference |
| IUPAC Name | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | [4] |
| Chemical Formula | C₁₃H₁₃ClN₂O₂ | [4] |
| Molecular Weight | 264.71 g/mol | [4] |
| CAS Number | 82571-53-7 (Ozagrel), 78712-43-3 (HCl salt) | [4][5] |
| PubChem CID | 6438130 | [4] |
| Solubility | Soluble in water | [5] |
Synthesis of this compound
A cost-efficient and high-yield synthetic route for this compound starts from p-tolualdehyde.[2][3] This three-step process involves bromination, substitution with imidazole, and a final condensation reaction followed by salt formation.[2][3]
Synthetic Workflow
The overall process is a sequential chemical transformation designed for efficiency and high yield. The workflow begins with the creation of an aldehyde intermediate, which is then condensed with malonic acid to form the final active molecule before its conversion to the hydrochloride salt.[2][3]
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde A solution of p-tolualdehyde is subjected to bromination. While N-Bromosuccinimide (NBS) can be used effectively (90% yield), elemental bromine is a more cost-effective agent for this step, affording the product in 88% yield.[2][3]
Step 2: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde The 4-(bromomethyl)benzaldehyde intermediate is then treated with imidazole in the presence of potassium carbonate. This substitution reaction proceeds smoothly to give 4-(1H-imidazol-1-ylmethyl)benzaldehyde in high yield (92%).[2][3]
Step 3: Synthesis of this compound
-
To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde (1.86 g, 0.01 mol) in toluene (10 ml), add malonic acid (2.08 g, 0.02 mol) and pyridine (10 ml).[2]
-
Heat the mixture at 95°C for 2 hours.[2]
-
After cooling to room temperature, add 10 ml of 5 M hydrochloric acid. This will induce the precipitation of a white solid.[2]
-
Collect the precipitate by filtration and recrystallize it from ethanol to yield pure this compound (2.30 g, 87% yield).[2]
| Step | Key Reagents | Solvent | Temperature | Yield |
| 1 | p-Tolualdehyde, Bromine | - | - | 88% |
| 2 | 4-(Bromomethyl)benzaldehyde, Imidazole, K₂CO₃ | - | - | 92% |
| 3 | 4-(Imidazol-1-ylmethyl)benzaldehyde, Malonic Acid, HCl | Toluene, Pyridine | 95°C | 87% |
Mechanism of Action: Thromboxane A2 Inhibition
This compound is a highly selective inhibitor of thromboxane A2 (TXA2) synthase, with an IC50 of 11 nM.[6][7] It operates within the arachidonic acid cascade. By blocking TXA2 synthase, Ozagrel prevents the conversion of prostaglandin H2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[8] This inhibition leads to reduced vasoconstriction and platelet aggregation. Consequently, the prostaglandin H2 substrate is redirected towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further enhancing the therapeutic effect.[7]
Caption: Pharmacological pathway showing Ozagrel's inhibition of TXA2 synthase.
References
- 1. Ozagrel: View Uses, Side Effects and Medicines [truemeds.in]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C13H13ClN2O2 | CID 6438130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is this compound Hydrate used for? [synapse.patsnap.com]
Ozagrel Hydrochloride: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of ozagrel hydrochloride in dimethyl sulfoxide (DMSO). The following sections detail quantitative solubility data, recommended storage conditions, and experimental protocols for stability analysis. Additionally, a diagram of the relevant signaling pathway is provided to contextualize its mechanism of action.
This compound: An Overview
This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical in the arachidonic acid cascade.[1][2] By inhibiting TXA2 production, this compound effectively reduces platelet aggregation and vasoconstriction, making it a compound of interest for research in thromboembolic diseases, ischemic stroke, and asthma.[1] Understanding its solubility and stability in common laboratory solvents like DMSO is paramount for accurate and reproducible experimental design.
Solubility in DMSO
This compound exhibits high solubility in DMSO. Quantitative data from various suppliers are summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture absorption can reduce solubility.[3]
| Parameter | Value | Unit | Source |
| Solubility in DMSO | 53 | mg/mL | [3][4] |
| Molar Concentration | ~200.21 | mM | [3][4] |
| Solubility in DMSO | 65 | mg/mL | |
| Molar Concentration | ~245.55 | mM |
Note: Minor variations in reported solubility may occur due to differences in experimental conditions and the purity of the compound and solvent.
Stability and Storage of this compound in DMSO
Proper storage of this compound solutions in DMSO is crucial to maintain their integrity and biological activity.
Storage Recommendations
For stock solutions of this compound prepared in DMSO, the following storage conditions are recommended to prevent degradation:
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Preferred for long-term storage. Seal tightly and protect from moisture.[5] |
The powdered form of this compound should be stored at -20°C for up to 3 years and protected from light and moisture.[1][4]
Factors Affecting Stability
Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. A stability-indicating RP-HPLC method has been developed to separate the parent drug from its degradation products.[3] The study revealed degradation under acidic, basic, oxidative, and thermal stress conditions, with degradation percentages ranging from 5% to 20%.[3]
Experimental Protocols
The following are representative protocols for determining the solubility and assessing the stability of this compound in DMSO.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Caption: Workflow for solubility determination using the shake-flask method.
-
Preparation: Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visually confirmed.
-
Separation: Centrifuge the vial at high speed to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Prepare a series of dilutions of the supernatant with a suitable mobile phase. Analyze the diluted samples using a validated HPLC-UV method and quantify the concentration against a standard curve of known this compound concentrations.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation study of Ozagrel HCl.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C for a specified period (e.g., 30 minutes).[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C for a specified period (e.g., 30 minutes).[6]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).
-
-
Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. The appearance of new peaks indicates the formation of degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent drug.
Mechanism of Action: Thromboxane A2 Synthesis Inhibition
This compound's therapeutic potential stems from its selective inhibition of thromboxane A2 (TXA2) synthase. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of Ozagrel HCl in inhibiting Thromboxane A2 synthesis.
In this pathway, arachidonic acid is converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzyme. PGH2 is a precursor for both thromboxane A2 (TXA2) and prostacyclin (PGI2). This compound selectively inhibits TXA2 synthase, thereby blocking the conversion of PGH2 to TXA2. This leads to a reduction in platelet aggregation and vasoconstriction. Notably, ozagrel does not significantly affect prostacyclin synthase, preserving the production of PGI2, which has opposing effects to TXA2 (i.e., it inhibits platelet aggregation and promotes vasodilation).[7][8]
References
- 1. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ijrpp.com [ijrpp.com]
- 7. rndsystems.com [rndsystems.com]
- 8. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of Ozagrel Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. By potently blocking the production of TXA2, a key mediator in the arachidonic acid cascade, this compound effectively mitigates inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for the methodologies cited. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its pharmacological activity.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including cardiovascular, respiratory, and neurodegenerative disorders. A key pathway in the inflammatory process is the arachidonic acid cascade, which produces a variety of lipid mediators, including prostaglandins and thromboxanes.
Thromboxane A2 (TXA2) is a potent pro-inflammatory mediator that induces platelet aggregation, vasoconstriction, and smooth muscle proliferation. This compound is a highly selective inhibitor of TXA2 synthase, the terminal enzyme responsible for the synthesis of TXA2.[1][2] By inhibiting TXA2 production, this compound exerts anti-platelet, vasodilatory, and anti-inflammatory effects.[1][2] This guide explores the preclinical evidence supporting the anti-inflammatory role of this compound.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of thromboxane A2 synthase. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2. By blocking this step, this compound effectively reduces the levels of TXA2.[1][2] This inhibition has a dual anti-inflammatory effect:
-
Direct Reduction of TXA2-mediated Inflammation: TXA2 itself is a pro-inflammatory molecule that can exacerbate inflammatory responses.
-
Shunting of PGH2 towards Prostacyclin (PGI2) Production: The inhibition of TXA2 synthase can lead to an accumulation of its substrate, PGH2. This can result in the increased synthesis of other prostanoids, notably prostacyclin (PGI2), by prostacyclin synthase. PGI2 often has opposing physiological effects to TXA2, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory properties.[1][2]
Downstream of the arachidonic acid cascade, the reduction in TXA2 and potential increase in PGI2 can modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Source |
| IC50 for TXA2 Synthase | 11 nM | [1] |
| IC50 for Arachidonic Acid-induced Platelet Aggregation | 53.12 µM | [2] |
Table 2: In Vivo Efficacy in a Rat Model of Neuroinflammation (Bilateral Common Carotid Artery Occlusion)
| Treatment Group | Dose (mg/kg, p.o.) | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) |
| Sham | - | 150.2 ± 12.5 | 110.8 ± 9.7 |
| BCCAo Control | - | 380.5 ± 25.1 | 295.4 ± 20.3 |
| Ozagrel | 10 | 250.1 ± 18.9 | 190.6 ± 15.2 |
| Ozagrel | 20 | 180.7 ± 15.3 | 140.2 ± 11.8 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. BCCAo Control. Data adapted from Bhatia P, et al. (2021).[3]
Table 3: In Vivo Efficacy in a Guinea Pig Model of Acute Lung Injury (Oleic Acid-Induced)
| Treatment Group | Dose (mg/kg, i.v.) | Effect on MCP-1 mRNA Expression | Effect on IL-8 mRNA Expression |
| Oleic Acid Control | - | Increased | Increased |
| Ozagrel | 80 | Decreased | Decreased |
Qualitative data adapted from summary sources.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.
In Vivo Model: Bilateral Common Carotid Artery Occlusion (BCCAo) in Rats
This model induces chronic cerebral hypoperfusion, leading to neuroinflammation.
Protocol:
-
Animal Preparation: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of ketamine (50 mg/kg) and xylazine (5 mg/kg).
-
Surgical Procedure:
-
A ventral midline cervical incision is made.
-
The bilateral common carotid arteries are carefully isolated from the surrounding tissues, ensuring the vagus nerve is not damaged.
-
Both arteries are permanently occluded by ligation with a silk suture.
-
The incision is closed with sutures.
-
-
Post-operative Care and Treatment:
-
Animals are allowed to recover in a warm environment.
-
This compound (10 or 20 mg/kg) or vehicle is administered orally once daily for the duration of the study (e.g., 21 days).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Brains are rapidly excised and homogenized.
-
The levels of inflammatory cytokines such as TNF-α and IL-6 in the brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Model: Oleic Acid-Induced Acute Lung Injury in Guinea Pigs
This model mimics acute respiratory distress syndrome (ARDS).
Protocol:
-
Animal Preparation: Male Hartley guinea pigs (300-400g) are used.
-
Anesthesia: Animals are anesthetized to allow for intravenous administration.
-
Induction of Lung Injury: Oleic acid (e.g., 50 µl/kg) is administered intravenously to induce lung injury.
-
Treatment: this compound (e.g., 80 mg/kg) or vehicle is administered intravenously at a specified time point relative to the oleic acid injection (e.g., 15 minutes prior).
-
Sample Collection and Analysis:
-
At a designated time post-injury (e.g., 4 hours), animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed by instilling and retrieving a fixed volume of saline into the lungs.
-
The BAL fluid is centrifuged to pellet cells.
-
Total and differential white blood cell counts are performed on the cell pellet.
-
The supernatant can be used for protein and cytokine analysis.
-
Lung tissue is collected for histological examination and for RNA extraction.
-
The mRNA expression of chemokines such as MCP-1 and IL-8 is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Western Blot Analysis for Signaling Proteins (p-p65 and p-p38 MAPK)
This protocol is a general guideline for assessing the phosphorylation status of key inflammatory signaling proteins in cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 or anti-phospho-p38 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager. The membrane can then be stripped and re-probed for total protein levels as a loading control.
Signaling Pathways
This compound's anti-inflammatory effects are mediated through the modulation of complex signaling networks.
By inhibiting TXA2 synthesis, Ozagrel reduces the activation of the thromboxane A2 receptor (TP receptor). The TP receptor is a G-protein coupled receptor that, upon activation, can trigger downstream signaling cascades including the MAPK and NF-κB pathways. Therefore, by reducing TP receptor activation, Ozagrel can lead to the downregulation of these pro-inflammatory signaling pathways, ultimately resulting in decreased expression of inflammatory cytokines and chemokines.
Conclusion
This compound demonstrates potent and selective anti-inflammatory activity by inhibiting thromboxane A2 synthase. Preclinical evidence from various in vivo and in vitro models indicates that this inhibition leads to a significant reduction in the production of pro-inflammatory mediators. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for the treatment of inflammatory diseases. Further investigation into its effects on specific inflammatory signaling pathways will continue to elucidate its full pharmacological profile and potential clinical applications.
References
- 1. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion [bio-protocol.org]
- 2. Transcriptional down-regulation of thromboxane A(2) receptor expression via activation of MAPK ERK1/2, p38/NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion [en.bio-protocol.org]
An In-depth Technical Guide to the Basic Research Applications of Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride, also known as OKY-046, is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase.[1] Initially developed for its therapeutic potential in cardiovascular and cerebrovascular disorders, its specific mechanism of action has made it an invaluable tool in basic research.[2][3] By selectively blocking the synthesis of TXA2, a powerful mediator of vasoconstriction and platelet aggregation, Ozagrel allows researchers to dissect the role of the thromboxane pathway in a wide array of physiological and pathological processes.[2][4] This guide provides a comprehensive overview of the core research applications of this compound, detailing its mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the enzyme thromboxane A2 synthase (TXAS).[3][5] This enzyme is responsible for the conversion of the prostaglandin endoperoxide H2 (PGH2) into thromboxane A2 (TXA2).[2][6] The inhibition of TXAS by Ozagrel leads to two primary downstream consequences:
-
Reduced Thromboxane A2 (TXA2) Production : This directly leads to decreased platelet aggregation and vasodilation, as TXA2 is a potent promoter of both processes.[2][3]
-
Increased Prostacyclin (PGI2) Production : With the pathway to TXA2 blocked, the precursor PGH2 is shunted towards other metabolic pathways. This results in an increased synthesis of prostacyclin (PGI2), a molecule that actively inhibits platelet aggregation and promotes vasodilation, thereby complementing the effects of TXA2 reduction.[4][7][8]
This dual action of reducing a pro-thrombotic, vasoconstrictive agent while increasing an anti-thrombotic, vasodilatory agent makes Ozagrel a powerful modulator of hemostasis and vascular tone.[4][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies, providing a reference for experimental design.
| Parameter | Value | Species/System | Notes | Reference(s) |
| IC₅₀ (TXA₂ Synthetase) | 4 nM | - | A potent and selective inhibitor. | [1] |
| 11 nM | Rabbit Platelet | Demonstrates high selectivity. | [5][9][10] | |
| IC₅₀ (Platelet Aggregation) | 53.12 μM | - | Induced by Arachidonic acid. | [9][10][11] |
| ID₅₀ (Blood TXA₂ Generation) | 0.3 mg/kg (p.o.) | Rat | Oral administration. | [12] |
| 0.042 mg/kg (i.v.) | Rat | Intravenous administration. | [12] | |
| ID₅₀ (Thrombosis Inhibition) | 13.7 mg/kg (p.o.) | Rat | Femoral vein thrombosis model. | [12] |
| ED₅₀ (Thrombosis Inhibition) | 0.066 mg/kg (i.v.) | Rat | Therapeutic effect on existing thrombosis. | [12] |
| Inhibition of Plasma TXB₂ | 99.6% | - | At a concentration of 100 μM. | [9][10] |
| Selectivity | > 1 mM | - | IC₅₀ for PGI₂ synthetase, cyclooxygenase, and PGE₂ isomerase. |
Key Research Applications and Experimental Protocols
Ozagrel's specific activity makes it a versatile tool across several research domains.
Cerebrovascular and Ischemic Stroke Research
Ozagrel is extensively used to study the pathophysiology of cerebral ischemia and stroke, where TXA2-mediated vasoconstriction and thrombosis play a critical role.[2][7]
-
Application: Studies show Ozagrel can decrease the area and volume of cortical infarction following ischemia-reperfusion, suppress neurological deficits, and improve cerebral blood flow.[5][13] It is effective in models of both major artery occlusion and microthrombosis.[5][13] A meta-analysis of clinical trials suggests Ozagrel is effective for improving neurological impairment in patients with acute ischemic stroke.[14]
-
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Model: The suture-induced MCAO model is used to mimic focal cerebral ischemia.[13]
-
Procedure: A suture is advanced into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion.[13]
-
Treatment: Ozagrel is administered, for example, at a dose of 3 mg/kg.[5][13]
-
Analysis: 24 hours after reperfusion, the brain is sectioned and stained (e.g., with TTC) to evaluate the infarction area and volume.[13] Neurological deficits are also assessed using standardized scoring systems.[5][13]
-
Hepatoprotective Research
Ozagrel has been investigated for its protective effects against drug-induced liver injury, a condition where inflammatory mediators can exacerbate damage.
-
Application: In mouse models of acetaminophen (APAP) overdose, Ozagrel treatment significantly reduces mortality, lowers serum alanine aminotransferase (ALT) levels, and attenuates hepatic centrilobular necrosis and DNA fragmentation.[15] It also inhibits the hepatic expression of cell death-related mRNAs like jun, fos, and chop.[15]
-
Experimental Protocol: Acetaminophen-Induced Liver Injury in Mice
-
Model: Hepatotoxicity is induced in male ICR mice via an intraperitoneal (i.p.) injection of a high dose of acetaminophen (e.g., 330 mg/kg).[15]
-
Treatment: Ozagrel (e.g., 200 mg/kg) is administered 30 minutes after the APAP injection.[15]
-
Analysis:
-
Mortality: Monitored over a set time course.[15]
-
Serum Analysis: Blood is collected to measure serum ALT levels as a marker of liver damage.[15]
-
Histopathology: Liver tissue is fixed, sectioned, and stained to assess the degree of necrosis and hemorrhaging.[15]
-
Gene Expression: Hepatic mRNA is extracted to quantify the expression of genes related to cell death (e.g., jun, fos, chop) via qPCR.[15]
-
In Vitro Component: The cytoprotective effects of Ozagrel (1-100 μM) can be further evaluated in a rat hepatocyte cell line (RLC-16) exposed to NAPQI, the toxic metabolite of APAP.[15]
-
-
Pulmonary and Asthma Research
Given TXA2's role as a potent bronchoconstrictor, Ozagrel is a useful agent for studying asthma and other respiratory conditions.[16][17]
-
Application: In animal models, Ozagrel inhibits bronchoconstriction induced by various stimuli, including leukotriene C4 and TXA2 analogs.[16] In clinical settings, it has been shown to decrease airway contraction in patients with exercise-induced asthma and improve peak expiratory flow in stable asthmatics.[16][18]
-
Experimental Protocol: Inhalation Challenge in Guinea Pigs
-
Model: Anesthetized guinea pigs are used to measure airway responses.[16]
-
Procedure: Animals are challenged with an aerosolized bronchoconstrictor, such as leukotriene C4 (LTC4) or a TXA2 analog.[16]
-
Treatment: Ozagrel is administered prior to the challenge to assess its inhibitory effect.
-
Analysis: Airway resistance or another measure of bronchoconstriction is recorded to quantify the protective effect of Ozagrel.[16]
-
Anti-inflammatory Research
The thromboxane pathway is closely linked with inflammation. Ozagrel allows for the investigation of TXA2's role in inflammatory cascades.
-
Application: In a guinea pig model of oleic acid-induced lung injury, Ozagrel administration prevents the generation of TXA2 and reduces the subsequent increase in macrophages and neutrophils in bronchoalveolar lavage fluid.[5] It also decreases the expression of key inflammatory chemokine mRNAs, such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8).[5][9]
-
Experimental Protocol: Oleic Acid-Induced Lung Injury in Guinea Pigs
-
Model: Acute lung injury is induced by intravenous injection of oleic acid.[5]
-
Treatment: Ozagrel (e.g., 80 mg/kg, i.v.) is administered before the oleic acid injection.[9]
-
Analysis:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total protein concentration and perform cell counts (macrophages, neutrophils).[5]
-
Gene Expression: Lung tissue is harvested to analyze the mRNA expression levels of inflammatory markers like MCP-1 and IL-8.[5][9]
-
Physiological Measures: Arterial oxygen partial pressure (PaO2) can be monitored to assess the prevention of gas exchange impairment.[5]
-
-
Conclusion
This compound is more than a therapeutic agent; it is a precision tool for basic scientific inquiry. Its high selectivity for thromboxane A2 synthase enables researchers to effectively isolate and study the contributions of the TXA2 pathway in diverse biological systems. From elucidating the mechanisms of ischemic brain injury and drug-induced hepatotoxicity to exploring the inflammatory underpinnings of lung disease, Ozagrel provides a reliable method for modulating a key signaling cascade. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this compound in their research endeavors.
References
- 1. apexbt.com [apexbt.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 7. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - LKT Labs [lktlabs.com]
- 17. drugtodayonline.com [drugtodayonline.com]
- 18. researchgate.net [researchgate.net]
Ozagrel Hydrochloride: A Technical Guide for Thromboxane A2 Synthase Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing Ozagrel hydrochloride as a tool compound in the study of Thromboxane A2 (TXA2) synthase. This compound is a potent and highly selective inhibitor of TXA2 synthase, making it an invaluable tool for investigating the physiological and pathological roles of TXA2 in various biological systems. This document provides a detailed overview of its mechanism of action, quantitative data on its efficacy, experimental protocols, and visual representations of the relevant signaling pathways.
Mechanism of Action
This compound is a competitive inhibitor of Thromboxane A2 synthase (TXA2S), the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to Thromboxane A2 (TXA2). By selectively blocking this key step in the arachidonic acid cascade, Ozagrel effectively reduces the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1]
A significant consequence of TXA2 synthase inhibition by Ozagrel is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, most notably prostacyclin (PGI2) by prostacyclin synthase in endothelial cells.[2][3] PGI2 has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation.[2][3] This dual action of reducing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory agent makes Ozagrel a powerful tool for studying the balance between these two pathways in health and disease.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC50 (TXA2 Synthase) | Rabbit Platelets | 11 nM | [4][5] |
| IC50 (TXA2 Synthase) | Not Specified | 4 nM | [6][7] |
| IC50 (Arachidonic Acid-induced Platelet Aggregation) | Not Specified | 53.12 µM | [8] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Administration Route | Value | Reference(s) |
| ID50 (Inhibition of TXA2 Generation) | Oral | 0.3 mg/kg | [9] |
| ID50 (Inhibition of Arachidonic Acid-induced Platelet Aggregation) | Oral | 0.92 mg/kg | [9] |
| ID50 (Inhibition of Femoral Vein Thrombosis) | Oral | 13.7 mg/kg | [9] |
| ED50 (Inhibition of TXA2 Generation) | Intravenous | 0.042 mg/kg | [9] |
| ED50 (Therapeutic Effect on Thrombosis) | Intravenous | 0.066 mg/kg | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Thromboxane A2 Synthase Activity Assay (General Methodology)
While a specific, detailed protocol for a TXA2 synthase activity assay using Ozagrel was not found in the search results, a general approach can be outlined based on established methods. This assay would typically involve incubating a source of TXA2 synthase (e.g., platelet microsomes) with the substrate PGH2 and measuring the production of TXA2, or its stable, non-enzymatic breakdown product, Thromboxane B2 (TXB2).
Principle: The enzymatic activity of TXA2 synthase is determined by quantifying the amount of TXB2 produced from PGH2. The inhibitory effect of Ozagrel is assessed by comparing the TXB2 production in the presence and absence of the compound.
Materials:
-
Platelet microsomes (source of TXA2 synthase)
-
Prostaglandin H2 (PGH2) substrate
-
This compound
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent like stannous chloride to terminate the reaction and stabilize TXB2)
-
Thromboxane B2 ELISA kit (for quantification)
Procedure:
-
Prepare platelet microsomes from fresh blood samples.
-
Pre-incubate the platelet microsomes with varying concentrations of this compound or vehicle control in the reaction buffer for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding PGH2 to the pre-incubated mixture.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of TXB2 produced in each sample using a commercially available Thromboxane B2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TXA2 synthase activity for each concentration of Ozagrel and determine the IC50 value.
Measurement of Thromboxane B2 (TXB2) Levels by ELISA
This protocol provides a detailed procedure for quantifying TXB2 levels in biological samples, a common method to assess the in vitro and in vivo effects of Ozagrel. The following is a representative protocol based on commercially available ELISA kits.[4][6][10][11]
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on a microplate coated with a TXB2-specific antibody. The amount of bound enzyme is inversely proportional to the concentration of TXB2 in the sample.
Materials:
-
TXB2 ELISA Kit (containing microplate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Biological samples (e.g., plasma, serum, cell culture supernatant)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Serum: Allow blood to clot for two hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma.
-
-
Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the prepared Detection Reagent A (often a biotinylated antibody) to each well. Mix gently and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 1X Wash Solution.
-
Add 100 µL of prepared Detection Reagent B (often HRP-conjugated streptavidin) to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times.
-
Add 90 µL of Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve.
-
Platelet Aggregation Assay
This protocol describes the light transmission aggregometry (LTA) method to assess the effect of Ozagrel on platelet aggregation induced by an agonist like arachidonic acid.[5][12][13][14]
Principle: Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet agonist (e.g., arachidonic acid)
-
This compound
-
Saline or appropriate vehicle
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect venous blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PPP in the aggregometer to calibrate the instrument to 100% light transmission.
-
Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.
-
Pre-warm the PRP samples to 37°C.
-
Add a small stir bar to each PRP sample cuvette.
-
Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid) to the cuvette.
-
Record the change in light transmission over time until a maximal aggregation response is observed.
-
-
Data Analysis:
-
The maximum platelet aggregation is determined as the maximum percentage change in light transmission.
-
Calculate the percent inhibition of platelet aggregation for each concentration of Ozagrel compared to the vehicle control.
-
Determine the IC50 value of Ozagrel for the inhibition of platelet aggregation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: Downstream signaling pathways of TXA2 and PGI2.
Caption: Experimental workflow for platelet aggregation assay.
Conclusion
This compound is a well-characterized and highly effective tool for the selective inhibition of Thromboxane A2 synthase. Its ability to not only block the production of the pro-thrombotic and vasoconstrictive TXA2 but also to promote the synthesis of the anti-thrombotic and vasodilatory PGI2 makes it an exceptional compound for elucidating the roles of these prostaglandins in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust studies in the fields of thrombosis, cardiovascular disease, and inflammation.
References
- 1. Role of prostacyclin in the cardiovascular response to thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Ozagrel Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Ozagrel hydrochloride, a potent and selective thromboxane A2 synthase inhibitor, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters of this compound in rats and rabbits. To date, specific pharmacokinetic data for this compound in dogs has not been extensively published in publicly available literature. Therefore, data for a structurally and functionally similar thromboxane synthetase inhibitor, Camonagrel, is provided for comparative purposes.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax | Tmax | AUC | t½ | Reference |
| Intravenous | 15 mg/kg | Data not available | Data not available | Data not available | 0.173 h | [1] |
| Intravenous | 45 mg/kg | Data not available | Data not available | Data not available | 0.160 h | [1] |
| Oral | 60 mg/kg | Data not available | Data not available | Data not available | Data not available | [1] |
Note: A saturable first-pass clearance was observed at a high oral dose (60 mg/kg) in rats.[1] Ozagrel is metabolized to M1 and M2 metabolites.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rabbits
| Administration Route | Dose | Cmax (µg/mL) | Tmax (min) | AUC | Bioavailability | t½ | Reference |
| Intravenous | Not Specified | 32.8 ± 5.4 | Data not available | Data not available | Not Applicable | Data not available | [2] |
| Oral | Not Specified | 9.9 ± 1.2 | Data not available | Data not available | Data not available | Data not available | [2] |
| Rectal (from powder suppository) | Not Specified | 50.3 ± 6.7 | 26.3 ± 7.5 | Similar to tablet suppository | 100% | Data not available | [2][3] |
| Rectal (from tablet suppository) | Not Specified | Data not available | Slower than powder suppository | Similar to powder suppository | Data not available | Data not available | [2] |
Note: An Emax model for thromboxane synthetase inhibition in rabbits estimated an IC50 of 56.0 ng/mL and an Emax of 94%.[3]
Table 3: Pharmacokinetic Parameters of Camonagrel (a similar thromboxane synthetase inhibitor) in Dogs, Rats, and Rabbits
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Absolute Bioavailability (%) | Reference |
| Dog | Oral | 10 | 18.60 | ~0.44 | 13.40 | Data not available | 59.3 | [4] |
| Intravenous | 10 | Data not available | Not Applicable | Data not available | ~0.45 | Not Applicable | [4] | |
| Rat | Oral | 10 | 15.96 | ~0.33 | 12.45 | Data not available | 79.1 | [4] |
| Intravenous | 10 | Data not available | Not Applicable | Data not available | ~0.22 | Not Applicable | [4] | |
| Rabbit | Oral | 10 | 2.04 | ~1.50 | 4.85 | Data not available | 21.7 | [4] |
| Intravenous | 10 | Data not available | Not Applicable | Data not available | ~0.28 | Not Applicable | [4] |
Disclaimer: The data in Table 3 is for Camonagrel, not this compound, and is provided for illustrative and comparative purposes only, given the lack of available data for Ozagrel in dogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for animal studies involving this compound.
Animal Models and Drug Administration
-
Animals: Male Wistar rats, New Zealand white rabbits, and Beagle dogs are commonly used models. Animals are typically housed in controlled environments with regulated light-dark cycles and access to standard chow and water ad libitum.
-
Oral Administration: For oral dosing, this compound is often dissolved or suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution. The formulation is administered via oral gavage using a feeding needle.
-
Intravenous Administration: For intravenous administration, this compound is dissolved in a sterile isotonic saline solution. The solution is administered via a suitable vein, such as the tail vein in rats or a marginal ear vein in rabbits.
-
Rectal Administration: For rectal administration studies in rabbits, suppositories are prepared from Ozagrel powder or crushed tablets using a suitable base like Witepsol H-15.
Blood Sample Collection
-
Sampling Sites: Blood samples are collected from various sites depending on the animal model. In rats, this can include the tail vein, saphenous vein, or via a jugular vein cannula. In rabbits, the marginal ear vein is commonly used. For dogs, the cephalic or jugular vein are typical collection sites.
-
Sampling Time Points: Blood samples are collected at predetermined time points post-dosing to accurately capture the absorption, distribution, and elimination phases. A typical schedule might include samples at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -20°C or lower until analysis.
Analytical Methodology
A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the accurate quantification of Ozagrel in plasma samples.
-
Chromatographic Conditions:
-
Column: Brownlee ODS C-18 column (250×4.6 mm i.d., 5 µm).
-
Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen phosphate (KH2PO4) in a ratio of 80:20 (v/v), with the final pH adjusted to 4 using orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 272 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Plasma samples typically require a protein precipitation step followed by extraction. A common method involves adding a precipitating agent like acetonitrile, vortexing, and then centrifuging to separate the supernatant containing the drug.
-
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability. A typical linear range for Ozagrel is 1-10 µg/mL.
Signaling Pathway of this compound
This compound's primary mechanism of action is the selective inhibition of thromboxane A2 synthase. This enzyme plays a crucial role in the arachidonic acid cascade, a key pathway in inflammation and hemostasis.
By inhibiting thromboxane A2 synthase, Ozagrel blocks the conversion of prostaglandin H2 to thromboxane A2. This leads to a decrease in platelet aggregation and vasoconstriction. An associated effect is the potential shunting of prostaglandin H2 towards the synthesis of prostacyclin (PGI2), which has opposing effects, namely the inhibition of platelet aggregation and vasodilation.[5]
Conclusion
This technical guide provides a consolidated resource for understanding the pharmacokinetics of this compound in key animal models. While existing data offers valuable insights into the ADME properties of Ozagrel in rats and rabbits, further studies are warranted to establish a complete pharmacokinetic profile, particularly in dogs. The detailed experimental protocols and the visualized signaling pathway presented herein are intended to facilitate the design and execution of future preclinical studies, ultimately contributing to the successful clinical development of this compound.
References
- 1. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rectal absorption of ozagrel from suppositories in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Camonagrel in experimental animal: rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Ozagrel Hydrochloride for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ozagrel hydrochloride in preclinical mouse models. This document includes detailed dosage information, experimental protocols for key disease models, and a summary of the compound's mechanism of action.
Introduction
This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial for the synthesis of TXA2.[1][2][3] By blocking TXA2 production, this compound effectively reduces platelet aggregation and vasoconstriction, making it a valuable tool for investigating diseases where these processes are pathogenic.[1][4] This document outlines its application in various in vivo mouse models.
Mechanism of Action
This compound's primary mechanism is the selective inhibition of thromboxane A2 synthase. This inhibition prevents the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1][3][4] A secondary effect of this inhibition is the shunting of PGH2 towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][2] This dual action contributes to its therapeutic potential in thrombotic and ischemic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 4. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
Application Notes and Protocols for Ozagrel Hydrochloride in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase. In the context of ischemic stroke, which is often modeled preclinically using the middle cerebral artery occlusion (MCAO) model, the inhibition of TXA2 is a key therapeutic target. TXA2 is a potent vasoconstrictor and a promoter of platelet aggregation; its production is significantly increased during cerebral ischemia. By inhibiting TXA2 synthase, this compound reduces the levels of TXA2, thereby mitigating vasoconstriction and thrombosis, which can help in preserving cerebral blood flow and reducing neuronal damage following an ischemic event. These application notes provide an overview of its mechanism, and the protocols offer detailed methods for its use and evaluation in a rat MCAO model.
Mechanism of Action
During an ischemic stroke, platelet activation is a critical event that contributes to the expansion of brain damage. Activated platelets release neurotoxic and thrombogenic compounds, including TXA2. This compound's primary mechanism is the selective inhibition of TXA2 synthase, the enzyme responsible for converting prostaglandin H2 into TXA2. This inhibition leads to a decrease in platelet aggregation and a reduction in vasoconstriction, which are crucial factors in the pathophysiology of cerebral infarction. Furthermore, some studies suggest that Ozagrel may also increase the levels of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of Ozagrel administered in a rat MCAO model as reported in preclinical studies.
Table 1: Effect of Ozagrel on Cerebral Infarct Volume
| Treatment Group | Dosage | Infarct Volume (%) | Reference |
| MCAO Model | Vehicle | 30.49 ± 2.87 | |
| Ozagrel Sodium (OS) | - | 18.68 ± 1.35 | |
| Ozagrel | 3 mg/kg | Decreased area and volume | |
| Paeonol-Ozagrel Conjugate (POC) | - | 11.77 ± 2.53 |
Table 2: Effect of Ozagrel on Neurological Deficits
| Treatment Group | Neurological Evaluation Method | Outcome | Reference |
| Ozagrel | Longa Method (0-4 points) | Visible improvement in neurological score | |
| Ozagrel | Not Specified | Suppressive effects on neurologic deficits |
Table 3: Effect of Ozagrel on Biochemical Markers (24h post-MCAO)
| Biomarker | MCAO Model Group | Ozagrel Treated Group | Effect of Ozagrel | Reference |
| TXB2 (TXA2 metabolite) | Increased | Prevented Increase | Inhibition | |
| 6-keto-PGF1α (PGI2 metabolite) | - | Increased | Promotion | |
| Superoxide Dismutase (SOD) | Decreased | Increased | Antioxidant Effect | |
| Malondialdehyde (MDA) | Increased | Decreased | Anti-oxidative Stress | |
| Inflammatory Cytokines (TNF-α, IL-6) | Increased | Decreased | Anti-inflammatory |
Experimental Protocols
Protocol 1: Suture-Induced MCAO Model in Rats
This protocol describes the transient MCAO model, which is widely used to mimic human ischemic stroke and evaluate the efficacy of neuroprotective agents like Ozagrel.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a rounded tip
-
Heating pad with a rectal probe
-
Dissecting microscope
-
Micro-surgical instruments
-
Microvascular clips
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain body temperature at 37 ± 0.5°C using a heating pad. Place the animal in a supine position under the dissecting microscope.
-
Surgical Incision: Make a midline cervical incision and carefully dissect to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a temporary microvascular clip on the CCA and ICA to prevent bleeding.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Gently insert the 4-0 nylon monofilament through the ECA stump into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 2 hours).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.
-
Closure: Remove the temporary clips, permanently ligate the ECA stump, and close the surgical incision.
-
Recovery: Allow the animal to recover from anesthesia in a heated cage. Monitor for any adverse effects.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Sterile saline or appropriate vehicle
-
Syringes and needles for administration (intravenous or intraperitoneal)
Procedure:
-
Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose).
-
Administration: Administer the Ozagrel solution via the desired route (e.g., intravenous injection). The timing of administration can be before, during, or after the MCAO procedure, depending on the study design (pre-treatment, co-treatment, or post-treatment).
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline) to the control group animals.
Protocol 3: Assessment of Cerebral Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
10% neutral buffered formalin
-
Digital scanner or camera
Procedure:
-
Brain Extraction: At a predetermined time point (e.g., 24 hours after MCAO), euthanize the rat and carefully extract the brain.
-
Slicing: Chill the brain briefly and then place it in a brain matrix. Cut the brain into coronal slices of 2 mm thickness.
-
TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes. The viable brain tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Fixation: After staining, fix the slices in 10% formalin to preserve the tissue.
-
Image Analysis: Scan or photograph the stained slices. Use image analysis software (e.g., ImageJ) to quantify the area of the infarct (white) and the total area of the hemisphere for each slice.
-
Calculation: Calculate the infarct volume as a percentage of the total hemispheric volume, often corrected for edema.
Protocol 4: Neurological Deficit Scoring
Neurological function should be assessed to determine the functional outcome of the stroke and the therapeutic effect of Ozagrel.
Materials:
-
Scoring sheet based on a standardized scale (e.g., Bederson score, modified Neurologic Severity Score (mNSS), or Longa scale).
Example using a modified Bederson/Longa Scale (0-4 points):
-
Score 0: No observable neurological deficit.
-
Score 1: Mild forelimb flexion on the contralateral side when the tail is lifted.
-
Score 2: Moderate forelimb flexion; decreased resistance to a lateral push.
-
Score 3: Severe forelimb flexion, consistently circles towards the paretic side.
-
Score 4: No spontaneous motor activity or unconscious.
Procedure:
-
A blinded observer should perform the neurological evaluation at set time points (e.g., 2 hours, 24 hours, and 7 days post-MCAO).
-
Record the score for each animal based on the criteria of the chosen scale.
-
Analyze the scores to compare the neurological function between treatment groups.
Ozagrel hydrochloride administration route for rat models of stroke
Application Notes: Ozagrel Hydrochloride for Rat Stroke Models
Introduction
This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical in the synthesis of TXA2.[1][2][3] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation.[2][4] In the context of ischemic stroke, elevated levels of TXA2 contribute to the formation of blood clots and reduced cerebral blood flow. By inhibiting TXA2 synthase, ozagrel decreases platelet aggregation, induces vasodilation, and exerts anti-inflammatory effects, making it a compound of significant interest for therapeutic strategies in stroke research.[1][4] Its utility has been demonstrated in various rat models of cerebral ischemia, where it has been shown to reduce infarct volume and improve neurological outcomes.[5][6]
Mechanism of Action
This compound's primary mechanism involves the selective inhibition of the enzyme thromboxane A2 synthase. This action blocks the conversion of prostaglandin H2 into thromboxane A2.[2] The reduction in TXA2 levels leads to two key therapeutic effects:
-
Anti-platelet Aggregation: Lower TXA2 levels reduce the propensity for platelets to clump together, thereby preventing the formation or growth of thrombi that occlude cerebral arteries.[2][4]
-
Vasodilation: By inhibiting the vasoconstrictive effects of TXA2, ozagrel helps to improve blood flow to ischemic brain regions.[4]
Furthermore, the inhibition of TXA2 synthase can redirect the metabolic pathway of prostaglandin H2 towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, further contributing to the drug's therapeutic effects.[1][7]
Administration Routes in Rat Models
The choice of administration route for this compound in rat stroke models depends on the experimental design, including the desired onset of action and the specific research question. The most common routes are intravenous and oral (intragastric).
-
Intravenous (IV) Injection: This route is preferred for acute stroke models where rapid drug delivery to the systemic circulation is critical. IV administration ensures immediate bioavailability and allows for precise dose control, which is essential when administering the drug at the time of reperfusion or shortly after the ischemic insult.
-
Oral (PO) / Intragastric (IG) Gavage: Oral administration is suitable for studies investigating the prophylactic or long-term therapeutic effects of ozagrel. This route mimics the clinical use of oral medications and is relevant for models of chronic cerebral hypoperfusion or vascular dementia.[8] Pharmacokinetic studies have utilized both intravenous and intragastric routes to evaluate the bioavailability of ozagrel and its codrugs.[9][10]
Experimental Protocols
Protocol 1: Intravenous Administration in an MCAO Rat Model
This protocol describes the administration of ozagrel in a transient middle cerebral artery occlusion (MCAO) model, a widely used model for focal cerebral ischemia.
Objective: To assess the neuroprotective effect of acute intravenous ozagrel administration following ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for MCAO procedure
-
Syringes and infusion pump
Procedure:
-
Induction of Ischemia (MCAO): Anesthetize the rat. Induce focal cerebral ischemia using the intraluminal suture method to occlude the middle cerebral artery for a specified period (e.g., 2 hours).[5][6]
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. A typical dose for significant effect is 3 mg/kg.[5][6]
-
Administration: At the onset of reperfusion (i.e., when the suture is withdrawn), administer the 3 mg/kg dose of this compound via intravenous injection (e.g., through the tail vein or femoral vein) over a period of 1-2 minutes. The control group should receive an equivalent volume of sterile saline.
-
Post-operative Care: Suture the incisions and allow the animal to recover in a heated cage. Monitor for neurological deficits and overall health.
-
Outcome Assessment: At 24 hours post-MCAO, perform assessments.[5][6]
-
Neurological Scoring: Evaluate motor and neurological deficits using a standardized scale.
-
Infarct Volume Measurement: Euthanize the animal, harvest the brain, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.
-
Protocol 2: Oral Administration in a Chronic Hypoperfusion Model
This protocol is adapted for models of vascular dementia, such as the bilateral common carotid artery occlusion (BCCAo) model.
Objective: To evaluate the long-term therapeutic effects of oral ozagrel administration on cognitive impairment and endothelial dysfunction.
Materials:
-
Wistar rats
-
This compound
-
Vehicle (e.g., distilled water)
-
Anesthetic
-
Surgical tools for BCCAo procedure
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Induction of Chronic Hypoperfusion (BCCAo): Anesthetize the rat and permanently ligate both common carotid arteries to induce sustained cerebral hypoperfusion.[11]
-
Treatment Regimen: Beginning one day after surgery, administer this compound daily via oral gavage for a period of several weeks (e.g., 8 weeks).[8] Doses of 10 mg/kg and 20 mg/kg have been shown to be effective.[8] A control group should receive the vehicle.
-
Behavioral Testing: During the final week of treatment, assess learning and memory using the Morris water maze test.[8]
Data Presentation
Table 1: Efficacy of this compound in Rat Stroke Models
| Rat Model | Administration Route & Dose | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) | IV (assumed), 3 mg/kg | Decreased both the area and volume of cortical infarction.[5][6] |
| Microthrombosis Model | IV (assumed), 3 mg/kg | Suppressed neurological deficits.[5][6] |
| Photochemical Cerebral Infarct | Oral, 10 mg/kg | Significantly inhibited MCA thrombosis and reduced infarct size.[12] |
| Hyperhomocysteinemia-Induced Vascular Dementia | Oral, 10 & 20 mg/kg/day for 8 weeks | Ameliorated memory deficits and endothelial dysfunction.[8] |
| Bilateral Common Carotid Artery Occlusion (BCCAo) | Not specified in abstract | Improved endothelial dysfunction, learning, and memory; reduced biochemical markers of oxidative stress and inflammation.[11] |
Table 2: Effects of Ozagrel on Biochemical Markers
| Model Context | Treatment Regimen | Biomarker | Effect Observed |
| Cerebral Ischemia-Reperfusion | Not specified | TXB2 (TXA2 metabolite) | Prevented the post-ischemic increase in the brain.[7] |
| Cerebral Ischemia-Reperfusion | Not specified | 6-keto-PGF1α (PGI2 metabolite) | Increased levels in the brain tissue.[7] |
| L-methionine-induced Vascular Cognitive Impairment | 80 mg/kg, IV (in a related model) | TNF-α and IL-6 (Inflammatory Cytokines) | Significantly decreased levels in the brain.[1] |
| L-methionine-induced Vascular Cognitive Impairment | 80 mg/kg, IV (in a related model) | TBARS (Oxidative Stress) | Significantly reduced cerebral TBARS levels.[1] |
| L-methionine-induced Vascular Cognitive Impairment | 80 mg/kg, IV (in a related model) | GSH (Antioxidant) | Significantly increased cerebral GSH content.[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 5. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 10. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ozagrel a thromboxane A2 synthase inhibitor extenuates endothelial dysfunction, oxidative stress and neuroinflammation in rat model of bilateral common carotid artery occlusion induced vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Ozagrel Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[1][2] Thromboxane A2 is a highly labile lipid mediator that plays a critical role in hemostasis through its potent pro-aggregatory effects on platelets and its vasoconstrictive properties.[3][4] By inhibiting TXA2 synthesis, this compound effectively reduces platelet aggregation and induces vasodilation, making it a compound of significant interest for therapeutic applications in thrombotic and cardiovascular diseases.[1][5]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound. The described assays are essential tools for researchers and drug development professionals working to characterize the pharmacological activity of TXA2 synthase inhibitors. The protocols include a platelet aggregation assay to directly measure the functional anti-aggregatory effects, a Thromboxane B2 (TXB2) ELISA to quantify the inhibition of TXA2 production, and a cell viability assay to assess potential cytotoxicity.
Mechanism of Action: Inhibition of Thromboxane A2 Synthesis
This compound exerts its pharmacological effect by selectively inhibiting the enzyme Thromboxane A2 synthase. This inhibition prevents the conversion of the precursor molecule, prostaglandin H2 (PGH2), into the biologically active TXA2. The reduction in TXA2 levels leads to a decrease in platelet activation and aggregation, as well as vasodilation. The IC50 value for Ozagrel's inhibition of TXA2 synthase has been reported to be approximately 11 nM.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting platelet aggregation and TXA2 synthesis.
Table 1: Inhibition of Platelet Aggregation by this compound
| Agonist | Species | Assay Type | Parameter | Value | Reference |
| Arachidonic Acid | Rat | Ex vivo | ID50 | 0.92 mg/kg (p.o.) | [5] |
| Arachidonic Acid | Rabbit | In vitro | Potency Increase | 600-fold in presence of aorta | [6][7] |
Table 2: Inhibition of Thromboxane B2 (TXB2) Production by this compound
| System | Parameter | Value | Reference |
| Human Platelet Microsomes | IC50 | 24 nM | [8] |
| Rat Blood | ID50 | 0.3 mg/kg (p.o.) | [5] |
| Healthy Volunteers | Inhibition of serum TXB2 | 96 ± 2% | [9][10] |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by arachidonic acid, a key method to assess the functional efficacy of this compound.[11][12]
a. Materials:
-
Whole blood from healthy human donors (anticoagulated with 3.2% sodium citrate)
-
Arachidonic acid solution (e.g., 10X stock solution)
-
This compound solutions (various concentrations)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
b. Experimental Workflow:
c. Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[12]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes to obtain PPP.[12]
-
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[1]
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.[13]
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding a specific concentration of arachidonic acid (e.g., 50 µL of a 10X solution).[13]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Thromboxane B2 (TXB2) ELISA
This protocol outlines the quantification of TXB2, the stable metabolite of TXA2, in cell culture supernatants or plasma using a competitive ELISA kit. This assay directly measures the inhibitory effect of this compound on TXA2 synthesis.[3][14][15]
a. Materials:
-
TXB2 ELISA Kit (commercially available)
-
Cell culture supernatants or plasma samples treated with this compound
-
Microplate reader
-
Pipettes and multichannel pipettes
-
Wash buffer
b. Experimental Workflow:
c. Protocol (General guideline, refer to specific kit manual):
-
Sample Preparation:
-
Collect cell culture supernatants or plasma after treatment with various concentrations of this compound and a stimulus (e.g., arachidonic acid or collagen) to induce TXA2 production.
-
Centrifuge samples to remove any cellular debris.
-
-
ELISA Procedure:
-
Prepare TXB2 standards as per the kit instructions.
-
Add standards and samples to the wells of the microplate pre-coated with a TXB2 antibody.
-
Add a fixed amount of HRP-conjugated TXB2 to each well. This will compete with the TXB2 in the sample for binding to the antibody.[3]
-
Incubate the plate according to the kit's protocol (e.g., 1-2 hours at 37°C).[14]
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.[14]
-
Add the TMB substrate solution to each well and incubate in the dark.[3]
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of TXB2 production for each this compound concentration.
-
Cell Viability Assay (WST-1 Assay)
This protocol is used to assess the potential cytotoxic effects of this compound on the cells used in the primary efficacy assays.[16][17]
a. Materials:
-
Cells (e.g., platelets or relevant cell line)
-
Cell culture medium
-
This compound solutions (various concentrations)
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours). Include untreated control wells.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
c. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Signaling Pathway
This compound's primary action is upstream of the thromboxane A2 receptor (TP receptor). By preventing the synthesis of TXA2, it blocks the activation of this G-protein coupled receptor and its downstream signaling cascades that lead to platelet aggregation and vasoconstriction.[9][18][19][20]
References
- 1. coachrom.com [coachrom.com]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fntest.cn [fntest.cn]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. arborassays.com [arborassays.com]
- 6. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ozagrel | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 9. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. helena.com [helena.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. interchim.fr [interchim.fr]
- 15. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thromboxane receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Preparation of Ozagrel Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozagrel hydrochloride (CAS: 78712-43-3) is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, with a reported IC50 value of approximately 4-11 nM.[1][2][3][4] By selectively blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound serves as a valuable tool in cardiovascular and thrombosis research.[2][5] It does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) or prostacyclin (PGI2) synthase.[2][6] This selectivity allows for the specific investigation of the TXA2 pathway. Furthermore, by inhibiting TXA2 synthase, the substrate prostaglandin H2 (PGH2) may be shunted towards the synthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation.[3][6] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for experimental use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Name | (2E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride | [2] |
| Alternative Names | OKY-046, OKY-046 hydrochloride | [2][3] |
| CAS Number | 78712-43-3 | [2][7][8] |
| Molecular Formula | C₁₃H₁₂N₂O₂·HCl | [2][7][9] |
| Molecular Weight | 264.71 g/mol | [2][8][9] |
| Purity | ≥98% | [2] |
Solubility Data
This compound exhibits good solubility in aqueous solutions and common organic solvents. It is crucial to use fresh, high-purity solvents to achieve maximum solubility, as moisture in solvents like DMSO can reduce solubility.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| Water | 45 - 100 | ~170 - 200+ | [2][7][9] |
| DMSO | 45 - 53 | ~170 - 200 | [1][7][9] |
| Ethanol | 5 | ~18.88 | [7] |
Note: Published solubility values may vary slightly between batches. One supplier reports a much higher solubility in ethanol (53 mg/mL); however, the more conservative value of 5 mg/mL is listed for general guidance.[9]
Experimental Protocols: Stock Solution Preparation
Proper preparation of stock solutions is critical for ensuring experimental reproducibility. The following protocol describes the preparation of a 10 mM stock solution in DMSO.
4.1 Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Material Safety Data Sheet (MSDS) before use.[10]
4.2 Materials
-
This compound powder (≥98% purity)
-
Anhydrous/dry Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
4.3 Protocol for 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed.
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 264.71 g/mol = 2.647 mg
-
-
Weighing: Carefully weigh out 2.65 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[11]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][7] Store as recommended in Section 5.0.
4.4 Quick Reference for Stock Solution Preparation
The table below provides the required mass of this compound for preparing common stock solution concentrations.
| Desired Concentration (mM) | Volume (mL) | Mass Required (mg) |
| 1 | 1 | 0.265 |
| 5 | 1 | 1.324 |
| 10 | 1 | 2.647 |
| 50 | 1 | 13.236 |
Storage and Stability
Correct storage is essential to maintain the potency and stability of this compound.
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Solid Powder | -20°C | 3 years | Store desiccated. | [1][7][9] |
| Stock Solution | -80°C | 6-12 months | Aliquot to prevent freeze-thaw cycles. | [1][3] |
| Stock Solution | -20°C | 1 month | Recommended for short-term storage. | [1][3][7] |
Note: Aqueous solutions should be prepared fresh daily. It is not recommended to store aqueous solutions for more than one day.[12]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits TXA2 synthase, which catalyzes the conversion of PGH2 to TXA2. This inhibition reduces the downstream effects of TXA2, such as platelet aggregation and vasoconstriction, while potentially increasing the production of the vasodilatory and anti-aggregatory PGI2.[5][6]
Caption: this compound's mechanism of action.
Example Experimental Workflow: In Vitro Platelet Aggregation Assay
This diagram outlines a generalized workflow for assessing the effect of this compound on platelet aggregation induced by arachidonic acid.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (CAS 78712-43-3): R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 6. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. This compound | C13H13ClN2O2 | CID 6438130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Akamai Error [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Ozagrel Hydrochloride in Acetaminophen-Induced Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, in experimental models of acetaminophen (APAP)-induced liver injury. The following sections detail the protective effects of Ozagrel, the experimental protocols to replicate these findings, and the underlying signaling pathways.
Introduction
Acetaminophen (APAP) overdose is a leading cause of acute liver failure.[1][2] The toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and induces oxidative stress, leading to hepatocellular necrosis.[1][3] this compound has been shown to significantly alleviate APAP-induced liver injury in mice, suggesting its potential as a therapeutic agent.[1][4] This document outlines the key findings and methodologies from preclinical studies.
Mechanism of Action
Ozagrel's protective effect stems from its selective inhibition of thromboxane A2 (TXA2) synthase.[5] In APAP-induced liver injury, there is an excessive production of TXA2, which is an aggravating factor in the resulting hepatotoxicity.[1] By inhibiting TXA2 synthase, Ozagrel reduces the levels of TXA2, thereby mitigating liver damage.[1][6] Notably, Ozagrel's mechanism is distinct from that of N-acetylcysteine (NAC), the standard antidote for APAP overdose, as it does not replenish glutathione stores.[1][6] Instead, it appears to suppress the expression of cell death-related genes such as jun, fos, and chop.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study on Ozagrel in a mouse model of APAP-induced liver injury.
Table 1: Effect of Ozagrel on Serum Alanine Aminotransferase (ALT) Levels [1][7]
| Treatment Group | Dose | Serum ALT (IU/L) 4h post-APAP |
| Vehicle | - | 7.4 ± 2.4 |
| APAP | 330 mg/kg | Significantly Increased (Value not specified) |
| APAP + Ozagrel | 100 mg/kg | Significantly Reduced vs. APAP |
| APAP + Ozagrel | 200 mg/kg | 7.8 ± 1.4 |
| APAP + NAC | 600 mg/kg | Significantly Reduced vs. APAP |
Data presented as mean ± S.E.M.
Table 2: Effect of Ozagrel on Survival Rate [6][7]
| Treatment Group | Dose | Survival Rate over 48h |
| APAP | 330 mg/kg | 0% (All mice died within ~12h) |
| APAP + Ozagrel | 200 mg/kg | Significantly Increased (p=0.004) |
Table 3: Effect of Ozagrel on Plasma 2,3-dinor Thromboxane B2 (TXB2) Levels [1][6]
| Treatment Group | Dose | Plasma 2,3-dinor TXB2 Levels 4h post-APAP |
| Vehicle | - | Baseline |
| APAP | 330 mg/kg | Significantly Increased |
| APAP + Ozagrel | 200 mg/kg | Significantly Suppressed Increase |
Data presented as mean ± S.E.M.
Table 4: Effect of Ozagrel on Hepatic Glutathione (GSH) Levels [1][6]
| Treatment Group | Dose | Hepatic Total GSH Levels (2h post-APAP) |
| APAP | 330 mg/kg | Significantly Decreased |
| APAP + Ozagrel | 200 mg/kg | Significantly Decreased (No significant difference from APAP group) |
| APAP + NAC | 600 mg/kg | Significantly Higher than APAP and APAP + Ozagrel groups |
Data presented as mean ± S.E.M.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in an APAP-induced liver injury model.
Animal Model of APAP-Induced Liver Injury
-
Induction of Liver Injury: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 300-500 mg/kg is used to induce hepatotoxicity.[9] A typical dose cited in the Ozagrel study is 330 mg/kg.[1][4][8]
-
Treatment: this compound is administered, typically via i.p. injection, 30 minutes after the APAP injection.[1][4][8] Dosages of 100 mg/kg and 200 mg/kg have been shown to be effective.[1][6] N-acetylcysteine (NAC) at 600 mg/kg can be used as a positive control.[6][7]
-
Sample Collection: Blood and liver tissue samples are collected at specified time points (e.g., 2, 4, and 48 hours) post-APAP injection for analysis.[1][6]
Biochemical Analysis
-
Serum ALT Measurement: Blood is collected and centrifuged to obtain serum. Serum alanine aminotransferase (ALT) levels, a key indicator of liver damage, are measured using a standard clinical chemistry analyzer.[1][4]
-
Plasma 2,3-dinor TXB2 Measurement: Plasma levels of 2,3-dinor thromboxane B2, a stable metabolite of TXA2, are quantified using an enzyme immunoassay (EIA) kit to confirm the inhibitory effect of Ozagrel on TXA2 synthesis.[6]
-
Hepatic Glutathione (GSH) Assay: Liver tissue is homogenized, and the total glutathione content is measured using a commercially available GSH assay kit to assess the level of oxidative stress and to differentiate Ozagrel's mechanism from NAC.[1][4]
Histopathological Analysis
-
Tissue Preparation: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E).[2]
-
Evaluation: The stained sections are examined under a microscope to assess the extent of hepatic centrilobular necrosis, hemorrhaging, and hepatocyte degeneration.[1][4] A scoring system (e.g., from 0 for no damage to 5 for panlobular confluent necrosis) can be used for semi-quantitative analysis.[1]
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from liver tissue samples, and complementary DNA (cDNA) is synthesized using reverse transcriptase.
-
Quantitative PCR (qPCR): The mRNA expression levels of cell death-related genes, such as jun, fos, chop, and bim, are quantified by qPCR to investigate the molecular mechanisms of Ozagrel's protective effects.[1][4]
In Vitro NAPQI-Induced Cell Injury Model
-
Cell Line: RLC-16, a rat hepatocyte cell line, can be used.[1][4]
-
Induction of Injury: Cells are exposed to N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of APAP, at a concentration such as 0.25 mM.[1][4]
-
Treatment: Ozagrel is added to the cell culture medium at various concentrations (e.g., 1–100 µM) to evaluate its direct cytoprotective effects.[1][4]
-
Cell Viability Assay: Cell viability is assessed using a colorimetric assay, such as the WST-1 assay, to quantify the protective effect of Ozagrel against NAPQI-induced cell death.[1][4]
Visualizations
Signaling Pathway of APAP-Induced Liver Injury and Ozagrel's Intervention
Caption: APAP metabolism leads to hepatocyte necrosis, a process aggravated by TXA2. Ozagrel inhibits TXA2 synthesis and suppresses cell death genes.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating Ozagrel's efficacy in a mouse model of APAP-induced liver injury.
Logical Relationship of Ozagrel's Protective Effects
Caption: Ozagrel's dual action on TXA2 and cell death genes leads to reduced liver injury and improved survival.
References
- 1. This compound, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ozagrel Hydrochloride in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision impairment and blindness, particularly among the working-age population. A key early feature in the pathophysiology of DR is a reduction in retinal blood flow, which can lead to ischemia and subsequent neovascularization. Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, has emerged as a valuable pharmacological tool in preclinical studies to investigate the mechanisms underlying these early vascular changes. These application notes provide a comprehensive overview of the use of this compound in DR research, detailing its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
In the context of diabetic retinopathy, hyperglycemia is understood to promote an inflammatory state and platelet aggregation, leading to an increase in the production of thromboxane A2. TXA2 is a potent vasoconstrictor. This compound works by selectively inhibiting thromboxane synthase, the enzyme responsible for the synthesis of TXA2. This inhibition leads to a reduction in TXA2 levels, thereby mitigating vasoconstriction and improving retinal blood flow. Studies have shown that Ozagrel can reverse the constriction of retinal arterioles observed in animal models of diabetes.[1][2][3]
Key Research Findings
Studies utilizing this compound in streptozotocin (STZ)-induced diabetic animal models have consistently demonstrated its ability to counteract retinal vasoconstriction. In diabetic rats and mice, administration of Ozagrel has been shown to:
-
Reverse the constriction of retinal arterioles that occurs in early-stage diabetes.[1][2][3]
-
Improve retinal blood flow, which is typically reduced in diabetic subjects.[1][2]
-
Particularly affect arterioles in close proximity to venules, suggesting a localized, venule-dependent mechanism of thromboxane-mediated constriction.[1][3]
These findings underscore the potential of targeting the thromboxane pathway in the development of novel therapies for diabetic retinopathy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in diabetic retinopathy models.
Table 1: Effects of this compound on Retinal Arteriolar Diameter in STZ-Induced Diabetic Mice
| Parameter | Control Mice | Diabetic Mice (STZ) - Before Ozagrel | Diabetic Mice (STZ) - After Ozagrel | Reference |
| Arteriolar Diameter (µm) | 59.7 ± 0.7 | 46.7 ± 2.5 | Diameters returned to levels not significantly different from controls | [2] |
| Change in Diameter (%) | - | -21.8% (compared to control) | Significant dilation observed | [2] |
Table 2: Effects of this compound on Retinal Blood Flow in STZ-Induced Diabetic Mice
| Parameter | Control Mice | Diabetic Mice (STZ) - 4 Weeks | Diabetic Mice (STZ) - 8 Weeks | Reference |
| Retinal Blood Flow Reduction (%) | - | 45% | 26% | [2][4] |
| Effect of Ozagrel | - | Attenuated the decrease in blood flow | Not reported | [2] |
Experimental Protocols
Induction of Diabetes in Animal Models (Streptozotocin Protocol)
This protocol describes the induction of type 1 diabetes in rodents using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male Wistar rats or C57BL/6 mice
-
Blood glucose meter and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. The concentration will depend on the animal model and desired severity of diabetes (e.g., 200 mg/kg for mice).
-
Administer the STZ solution via intraperitoneal (IP) injection to the animals. Age-matched control animals should be injected with citrate buffer alone.
-
Monitor blood glucose levels 48-72 hours post-injection and then periodically. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
For long-term studies, small doses of insulin may be administered to prevent severe weight loss and mortality, while maintaining hyperglycemia.
-
Animals are typically used for retinal studies 3 to 8 weeks after the induction of diabetes.[1][2][4]
Administration of this compound
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Infusion pump and catheters (for intravenous administration)
Procedure:
-
Prepare a solution of this compound in the chosen vehicle. A common dosage used in mouse studies is 100 mg/kg.[4]
-
For acute studies, Ozagrel is typically administered intravenously (IV) via a catheterized femoral or tail vein.
-
The infusion rate should be controlled, for example, at 20 μl/min.[5]
-
Retinal measurements are typically taken before and after Ozagrel administration, with post-administration measurements often starting after a 25-30 minute infusion period to allow the drug to take effect.[5][6]
Measurement of Retinal Blood Flow and Arteriolar Diameter (Intravital Microscopy)
Materials:
-
Anesthetized animal preparation setup
-
Intravital microscope equipped with a fluorescent light source and appropriate filters
-
Video camera and recording software
-
Image analysis software
Procedure:
-
Anesthetize the animal according to an approved institutional protocol.
-
Position the animal on the microscope stage and gently open the eyelids.
-
Use a contact lens or a drop of saline to keep the cornea moist and clear.
-
Visualize the retinal circulation using the intravital microscope.
-
Record video sequences of the retinal arterioles.
-
Measure the diameter of the arterioles using image analysis software.
-
To measure blood flow, red blood cell velocity can be determined using techniques such as particle image velocimetry (PIV) or by tracking the movement of fluorescently labeled red blood cells.
-
Calculate retinal blood flow from the measured velocity and vessel diameter.
-
Measurements are taken at baseline (before Ozagrel) and at specified time points after Ozagrel administration.[1][3]
Visualizations
Caption: Signaling pathway of this compound in diabetic retinopathy.
Caption: Experimental workflow for studying Ozagrel in diabetic retinopathy.
References
- 1. Ozagrel reverses streptozotocin-induced constriction of arterioles in rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozagrel attenuates early streptozotocin-induced constriction of arterioles in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozagrel reverses streptozotocin-induced constriction of arterioles in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozagrel attenuates early streptozotocin-induced constriction of arterioles in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Attenuation of diabetes-induced retinal vasoconstriction by a thromboxane receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride in Acute Ischemic Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, in preclinical animal models of acute ischemic stroke. The following sections detail its mechanism of action, experimental protocols for in vivo studies, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its neuroprotective effects by selectively inhibiting thromboxane A2 (TXA2) synthase. In the pathophysiology of ischemic stroke, the activation of platelets leads to the release of various neurotoxic and thrombogenic agents, including TXA2. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, this compound effectively reduces the production of TXA2, leading to decreased platelet aggregation and vasodilation. This action helps to improve cerebral blood flow and reduce the formation of microthrombi, thereby limiting the extent of brain damage following an ischemic event. Furthermore, some studies suggest that Ozagrel may also increase the level of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its therapeutic effects.
Signaling Pathway of this compound in Ischemic Stroke
Application Notes and Protocols for In Vivo Studies of Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of in vivo studies involving Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor. The protocols outlined below are intended to facilitate research into the therapeutic potential of this compound in various disease models, including cerebral ischemia, thrombosis, and pulmonary hypertension.
Mechanism of Action
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, with an IC50 of approximately 4-11 nM.[1][2] By blocking TXA2 synthase, this compound prevents the conversion of prostaglandin H2 (PGH2) to TXA2. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[3][4] Inhibition of TXA2 synthesis leads to a reduction in platelet aggregation and vasodilation.[2] Furthermore, the precursor PGH2 can be alternatively metabolized to prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, thereby augmenting the therapeutic effects of this compound.[5]
Signaling Pathway of this compound
Application Note 1: Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of focal cerebral ischemia in rats using the intraluminal suture method to model human ischemic stroke and evaluate the neuroprotective effects of this compound.
Experimental Workflow
Quantitative Data Summary
| Animal Model | Ozagrel HCl Dose & Route | Key Findings | Reference |
| Sprague-Dawley Rat | 3 mg/kg, i.v. | Decreased cortical infarction area and volume. | [6][7] |
| Conscious Mouse | Not specified | Improved locomotor activity and motor coordination. | [5] |
| Spontaneously Hypertensive Rat (SHR) | Not specified | Suppressed the decrease in brain tissue specific gravity. | [5] |
Detailed Protocol: MCAO in Rats
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Surgical instruments
-
Heating pad
-
This compound solution
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8][9]
-
Vessel Ligation: Ligate the distal end of the ECA. Temporarily clamp the CCA and ICA.[9]
-
Suture Insertion: Create a small incision in the ECA stump and insert the silicone-coated 4-0 nylon suture. Advance the suture through the ICA to the origin of the middle cerebral artery (MCA) to induce occlusion.[8][9] The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
Ozagrel Administration: Administer this compound (e.g., 3 mg/kg) intravenously immediately after occlusion.[6][7]
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), gently withdraw the suture to allow for reperfusion.[7]
-
Post-operative Care: Suture the incision and allow the animal to recover.
-
Neurological Assessment: At 24 hours post-MCAO, perform neurological scoring to assess motor deficits.
-
Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC solution. Healthy tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume using image analysis software.[10][11]
Application Note 2: Thrombosis Model (Ferric Chloride-Induced)
This protocol details the induction of arterial thrombosis in rats using ferric chloride (FeCl₃) to evaluate the antithrombotic efficacy of this compound.
Experimental Workflow
References
- 1. This compound (1510) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Cerebral Ischemic Infarct Volume with Diffusion and Perfusion MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rwdstco.com [rwdstco.com]
- 10. Estimation of Acute Infarct Volume with Reference Maps: A Simple Visual Tool for Decision Making in Thrombectomy Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Measuring Thromboxane B2 Levels Following Ozagrel Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring Thromboxane B2 (TxB2) levels as a pharmacodynamic biomarker for the activity of Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor.
Introduction
This compound is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2.[1][2][3] Thromboxane A2 is a highly unstable eicosanoid with potent pro-thrombotic and vasoconstrictive properties. Due to its short half-life, its levels are indirectly quantified by measuring its stable, inactive metabolite, Thromboxane B2 (TxB2).[4] Therefore, measuring TxB2 levels in biological matrices serves as a reliable method to assess the efficacy of this compound treatment.
Mechanism of Action
This compound selectively inhibits the activity of thromboxane A2 synthase.[1][2] This inhibition leads to a significant reduction in the synthesis of thromboxane A2. Consequently, the levels of its stable metabolite, TxB2, are also decreased.[1] This mechanism underlies the anti-platelet and vasodilatory effects of Ozagrel.[1]
Quantitative Data Summary
The following table summarizes the effect of this compound on Thromboxane B2 levels from a representative preclinical study.
| Treatment Group | Dosage | Sample Type | Thromboxane B2 Levels (pg/mL) | Percent Inhibition | Reference |
| Vehicle Control | - | Plasma | 101 +/- 14 | - | [5] |
| Ozagrel | 100 µM | Plasma | Not specified | 99.6% | [1] |
| APAP-induced injury | - | Plasma | Elevated | - | [6] |
| APAP + Ozagrel | 200 mg/kg | Plasma | Significantly attenuated | Not specified | [6] |
Note: Data presented as mean +/- standard deviation where available. The studies cited used different models and methodologies, so direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Measurement of Thromboxane B2 in Plasma by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a common method for quantifying TxB2 in plasma samples. Commercial ELISA kits are widely available and provide a sensitive and specific method for detection.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo platelet activation.[7]
-
Refrigerated centrifuge
-
Microplate reader capable of measuring absorbance at 450 nm
-
Commercially available Thromboxane B2 ELISA kit (e.g., from Arbor Assays, Sigma-Aldrich)[4][8]
-
Pipettes and tips
-
Deionized water
-
Vortex mixer
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing anticoagulant and a cyclooxygenase inhibitor.
-
Immediately centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[7]
-
-
Assay Procedure (example based on a competitive ELISA):
-
Prepare standards and samples according to the kit manufacturer's instructions. This typically involves serial dilutions of a provided TxB2 standard to generate a standard curve.
-
Pipette standards and diluted samples into the wells of the microplate pre-coated with a capture antibody.
-
Add the TxB2-enzyme conjugate (e.g., horseradish peroxidase-conjugated TxB2) to each well.
-
Add the primary antibody to each well (except non-specific binding wells).
-
Incubate the plate, typically for 2 hours at room temperature with shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of TxB2 in the samples by interpolating their absorbance values from the standard curve.
-
Adjust for any dilution factors used during sample preparation.
-
Protocol 2: Measurement of Thromboxane B2 in Urine by Radioimmunoassay (RIA)
RIA is another sensitive method for TxB2 measurement, particularly useful for urine samples.
Materials:
-
Urine collection containers
-
Centrifuge
-
Radioimmunoassay kit for Thromboxane B2
-
Gamma counter
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Collection and Preparation:
-
Collect urine samples and centrifuge to remove any particulate matter.
-
Samples can be assayed immediately or stored at -20°C.
-
Preliminary extraction and chromatography may be necessary for plasma samples to ensure reliability.[5]
-
-
Assay Procedure (general outline):
-
Prepare standards and samples as per the RIA kit instructions.
-
In assay tubes, add a specific volume of standard or sample.
-
Add a fixed amount of radiolabeled TxB2 (e.g., ¹²⁵I-TxB2) and a limited amount of anti-TxB2 antibody.
-
Incubate the mixture to allow for competitive binding between the unlabeled TxB2 in the sample/standard and the radiolabeled TxB2 for the antibody binding sites.
-
Separate the antibody-bound TxB2 from the free TxB2 (e.g., using a precipitating reagent).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
The amount of radioactivity will be inversely proportional to the concentration of unlabeled TxB2 in the sample.
-
Generate a standard curve by plotting the radioactivity of the standards against their concentrations.
-
Determine the TxB2 concentration in the samples from the standard curve.
-
Conclusion
Measuring Thromboxane B2 levels is a critical step in the preclinical and clinical development of this compound. The protocols outlined above provide a framework for researchers to accurately quantify this key biomarker, enabling the assessment of the pharmacodynamic effects of this selective thromboxane A2 synthase inhibitor. The choice between ELISA and RIA will depend on the sample matrix, required sensitivity, and available laboratory equipment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ozagrel | Prostaglandin Receptor inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Radioimmunoassay measurement of thromboxane B2 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. arborassays.com [arborassays.com]
Application Notes and Protocols for Studying Airway Hyperresponsiveness in Guinea Pigs Using Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase, making it a valuable pharmacological tool for investigating the role of TXA2 in the pathophysiology of airway hyperresponsiveness (AHR).[1][2] Guinea pigs are a well-established animal model for studying asthma and AHR due to the similarities in their airway anatomy and physiological responses to humans. These application notes provide detailed protocols for utilizing this compound in guinea pig models of AHR, including methods for induction, measurement of airway responsiveness, and expected outcomes.
Mechanism of Action of this compound
This compound exerts its effects by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent mediator of bronchoconstriction and is implicated in the inflammatory cascade associated with asthma and AHR.[1][2] By blocking the synthesis of TXA2, this compound helps to attenuate airway narrowing and reduce the hyperresponsiveness of the airways to various stimuli.
Signaling Pathways
The following diagram illustrates the signaling pathway of Thromboxane A2 in airway smooth muscle and the point of intervention for this compound.
Caption: Thromboxane A2 signaling in airway hyperresponsiveness and Ozagrel's mechanism.
Experimental Protocols
Capsaicin-Induced Cough and Airway Hyperresponsiveness Model
This model is useful for studying the sensory nerve-mediated components of airway hyperresponsiveness.
Experimental Workflow:
Caption: Workflow for the capsaicin-induced cough model in guinea pigs.
Methodology:
-
Animals: Male Hartley guinea pigs (300-400 g) are used.
-
This compound Administration: Administer this compound orally (p.o.) at doses of 10, 30, or 100 mg/kg, dissolved in a 0.5% carboxymethyl cellulose (CMC) solution, 1 hour before the capsaicin challenge. A vehicle control group should receive 0.5% CMC only.
-
Anesthesia: Anesthetize the guinea pigs with urethane (1.2 g/kg, i.p.).
-
Airway Responsiveness Measurement: Place the anesthetized guinea pig in a whole-body plethysmograph to measure respiratory parameters.
-
Capsaicin Challenge: Expose the animals to an aerosol of capsaicin (30 µM) for 5 minutes.
-
Data Collection: Record the number of coughs and measure changes in airway resistance and compliance.
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Immediately after the challenge, perform a bronchoalveolar lavage to collect fluid for the analysis of inflammatory mediators, such as the stable TXA2 metabolite, thromboxane B2 (TXB2).
Ovalbumin-Induced Allergic Airway Hyperresponsiveness Model
This model mimics the allergic inflammation-driven AHR seen in asthma.
Experimental Workflow:
Caption: Workflow for the ovalbumin-induced AHR model in guinea pigs.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs (250-300 g) are used.
-
Sensitization: Sensitize the guinea pigs on days 1 and 8 with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide (Al(OH)3) as an adjuvant.
-
Rest Period: Allow the animals a rest period of at least two weeks to develop sensitization.
-
This compound Administration: On the day of the challenge (e.g., day 21), administer this compound (10-100 mg/kg, p.o.) 1 hour before the OVA challenge.
-
Ovalbumin Challenge: Place the conscious guinea pigs in a whole-body plethysmograph and expose them to an aerosol of 0.5% ovalbumin for 5 minutes.
-
Measurement of Airway Responsiveness: Record specific airway conductance (sGaw) or airway resistance (RL) and dynamic compliance (Cdyn) before and for a set period after the OVA challenge.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Effect of this compound on Capsaicin-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (mean ± SEM) | % Inhibition |
| Vehicle (0.5% CMC) | - | 22.5 ± 2.1 | - |
| Ozagrel | 10 | 15.3 ± 1.8* | 32% |
| Ozagrel | 30 | 8.7 ± 1.5 | 61% |
| Ozagrel | 100 | 4.1 ± 1.1 | 82% |
*p<0.05, **p<0.01 compared to vehicle. Data is representative based on published literature.[1][2] The reported ED50 for cough inhibition is 26.3 mg/kg.[1][2]
Table 2: Effect of this compound on Thromboxane B2 (TXB2) Levels in BALF
| Treatment Group | Challenge | TXB2 in BALF (pg/mL, mean ± SEM) |
| Vehicle | Saline | 55.2 ± 6.3 |
| Vehicle | Capsaicin | 105.8 ± 9.7* |
| Ozagrel (30 mg/kg) | Capsaicin | 62.1 ± 7.5** |
*p<0.01 compared to Saline challenge. **p<0.01 compared to Vehicle + Capsaicin. Data is representative.
Table 3: Expected Effect of this compound on Ovalbumin-Induced Bronchoconstriction
| Treatment Group | Dose (mg/kg, p.o.) | Change in Specific Airway Conductance (sGaw) from Baseline (%) |
| Sensitized + Saline | - | -5 ± 2% |
| Sensitized + OVA (Vehicle) | - | -45 ± 5%* |
| Sensitized + OVA (Ozagrel) | 30 | -20 ± 4%** |
*p<0.01 compared to Saline challenge. **p<0.01 compared to Vehicle + OVA. Data is a hypothetical representation based on the known mechanism of Ozagrel.
Conclusion
This compound is a potent tool for elucidating the role of thromboxane A2 in airway hyperresponsiveness in guinea pig models. The provided protocols offer a framework for conducting these studies, and the expected data highlights the potential of Ozagrel to mitigate key features of AHR. Researchers can adapt these methodologies to suit their specific research questions in the development of novel respiratory therapeutics.
References
Application Notes and Protocols: Ozagrel Hydrochloride in Myocardial Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation, this compound helps to reduce thrombus formation and improve microcirculation.[1] These properties make it a compound of interest for mitigating ischemic tissue damage. In the context of myocardial injury, particularly ischemia-reperfusion (I/R) injury, the inhibition of TXA2 is hypothesized to offer significant cardioprotective effects. This is largely attributed to shifting the arachidonic acid metabolism towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, thereby improving the Thromboxane A2/Prostacyclin (TXA2/PGI2) balance.[2][3]
These application notes provide a summary of the use of this compound in experimental models of myocardial injury, detailing its mechanism of action, relevant experimental protocols, and a compilation of its reported effects.
Mechanism of Action in Cardioprotection
This compound's primary mechanism of action in the context of myocardial injury is the selective inhibition of thromboxane A2 synthase.[1] This targeted inhibition leads to a reduction in the levels of TXA2, which is known to contribute to the pathophysiology of myocardial ischemia by promoting vasoconstriction and platelet aggregation.[4] A key consequence of inhibiting TXA2 synthase is the redirection of the common precursor, prostaglandin H2 (PGH2), towards the synthesis of prostacyclin (PGI2) by prostacyclin synthase in endothelial cells.[2] PGI2 has opposing effects to TXA2; it is a potent vasodilator and inhibitor of platelet aggregation.[3][5] This shift in the balance from the pro-thrombotic and vasoconstrictive effects of TXA2 to the anti-thrombotic and vasodilatory effects of PGI2 is believed to be the cornerstone of ozagrel's cardioprotective properties during myocardial ischemia-reperfusion injury.[2]
Signaling Pathway of this compound in Myocardial Ischemia-Reperfusion Injury
Caption: this compound inhibits Thromboxane A2 synthase, reducing TXA2 production and promoting PGI2 synthesis, leading to cardioprotection.
Data Presentation: Effects of Thromboxane A2 Modulation in Myocardial Injury Models
While specific quantitative data for this compound in animal models of myocardial infarction are not extensively detailed in readily available literature, studies on other thromboxane A2 receptor antagonists provide valuable insights into the potential effects. The following tables summarize representative data from such studies.
Table 1: Effect of Thromboxane A2 Receptor Antagonist (SQ 30,741) on Myocardial Infarct Size in a Canine Model
| Treatment Group | Myocardial Infarct Size (% of Area at Risk) | Reference |
| Control (Saline) | 60% ± 9% | [6] |
| SQ 30,741 (1 mg/kg + 1 mg/kg/h, i.v.) | 34% ± 6% | [6] |
Table 2: Effect of Thromboxane A2/Endoperoxide Receptor Antagonist (BM 13505) on Plasma Creatine Kinase (CK) Activity in an Ischemic Rabbit Model
| Treatment Group | Plasma CK Activity (Post-Ischemia) | Reference |
| Vehicle (2% Na2CO3) | Significantly elevated | [7] |
| BM 13505 | Blunted rise | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in myocardial injury models, based on established protocols.
Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the induction of myocardial I/R injury in rats via ligation of the left anterior descending (LAD) coronary artery.[8][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG monitoring system
-
6-0 silk suture
-
This compound solution or vehicle
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation. Monitor vital signs, including ECG, throughout the procedure.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Carefully pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.
-
Ischemia: Occlude the LAD artery by tightening the suture. Successful occlusion is confirmed by the appearance of myocardial blanching and ST-segment elevation on the ECG. The duration of ischemia is typically 30-45 minutes.[8][11]
-
Drug Administration: Administer this compound or vehicle intravenously at a predetermined time point before or during ischemia, or just prior to reperfusion. A dosage of 3 mg/kg has been used in rat models of cerebral ischemia.[12]
-
Reperfusion: Release the ligature to allow blood flow to resume. Reperfusion is confirmed by the return of color to the myocardium. The reperfusion period typically lasts for 2 to 24 hours.[13]
-
Post-Operative Care: Close the thoracic cavity and provide appropriate post-operative analgesia and care.
-
Outcome Assessment: At the end of the reperfusion period, euthanize the animal and harvest the heart for analysis of infarct size (e.g., using TTC staining), and collect blood for measurement of cardiac biomarkers (e.g., CK-MB, LDH, Troponin I).[14][15][16]
Experimental Workflow for Rat Myocardial I/R Model
Caption: Standard workflow for inducing and assessing myocardial I/R injury in a rat model with drug intervention.
Rabbit Model of Myocardial Infarction
This protocol outlines the procedure for creating a myocardial infarction model in rabbits.[17][18]
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetics (e.g., ketamine/xylazine, isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG and hemodynamic monitoring equipment
-
Suture material
-
This compound solution or vehicle
Procedure:
-
Anesthesia and Monitoring: Anesthetize the rabbit, intubate, and provide mechanical ventilation. Monitor ECG and blood pressure continuously.
-
Surgical Exposure: Perform a left lateral thoracotomy to expose the heart.
-
Coronary Artery Occlusion: Identify and ligate a major branch of the left coronary artery.
-
Ischemia and Reperfusion: Maintain the occlusion for a specified period (e.g., 90 minutes) followed by a period of reperfusion (e.g., 5 hours).[6]
-
Drug Administration: Administer this compound or vehicle at a defined time relative to the ischemic event.
-
Hemodynamic and Biomarker Assessment: Collect blood samples at baseline and various time points during and after ischemia to measure cardiac enzymes like CK and LDH.[17]
Conclusion
This compound, through its selective inhibition of thromboxane A2 synthase and subsequent enhancement of prostacyclin production, presents a promising therapeutic strategy for the mitigation of myocardial injury, particularly in the context of ischemia-reperfusion. The experimental models and protocols detailed herein provide a framework for the preclinical evaluation of ozagrel and similar compounds. Further research focusing on the application of ozagrel in cardiac-specific injury models is warranted to fully elucidate its cardioprotective potential and to generate the quantitative data necessary to advance its development for clinical use in cardiovascular diseases.
References
- 1. Comparison of cardioprotective efficacy of two thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Role of prostacyclin in the cardiovascular response to thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-ischemic actions of a new thromboxane receptor antagonist during acute myocardial ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the thromboxane A2/prostaglandin endoperoxide receptor antagonist SQ 30,741 on myocardial infarct size and blood flow during myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective actions of thromboxane receptor antagonism in ischemic atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study of Myocardial Ischemia Model Induced by Left Coronary Artery Ligation in Rats [scirp.org]
- 9. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of infarct size in a rat model of regional myocardial ischemia and reperfusion by the synthetic peptide DAHK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of HEMADO on Level of CK-MB and LDH Enzymes after Ischemia/Reperfusion Injury in Isolated Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ischemia reperfusion myocardium injuries in type 2 diabetic rats: Effects of ketamine and insulin on LC3-II and mTOR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of D-600 on ischemic and reperfused rabbit myocardium: relation with timing and modality of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sildenafil citrate (viagra) induces cardioprotective effects after ischemia/reperfusion injury in infant rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Administration of Ozagrel Hydrochloride: Application Notes and Protocols for Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade that leads to the production of TXA2.[1] By inhibiting TXA2 synthesis, this compound exerts anti-platelet, vasodilatory, and anti-inflammatory effects. These properties make it a compound of interest for the treatment of various ischemic and thrombotic disorders, including cerebral thrombosis and embolism.[2] This document provides detailed application notes and protocols for the long-term administration of this compound in chronic preclinical studies, based on available scientific literature. It is intended to guide researchers in designing and executing studies to evaluate the chronic efficacy and safety of this compound.
While comprehensive long-term chronic toxicity and safety pharmacology data for this compound are not extensively available in the public domain, this document synthesizes the existing knowledge from short-term studies and general guidelines for chronic studies to provide a foundational framework.
Mechanism of Action: Thromboxane A2 Synthesis Inhibition
This compound's primary mechanism of action is the selective inhibition of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking this step, this compound effectively reduces the levels of TXA2, leading to decreased platelet aggregation and vasodilation. This helps to improve blood flow and prevent the formation of thrombi.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize available quantitative data from various studies on Ozagrel. It is important to note that long-term preclinical data is limited.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (TXA2 Synthase) | 11 nM | Not specified | N/A |
Table 2: Efficacy Data from a Meta-Analysis of Clinical Trials in Acute Ischemic Stroke
| Outcome | Result | 95% Confidence Interval | P-value | Reference |
| Reduction of Death | RR = 0.67 | 0.11 to 4.04 | 0.67 | [2] |
| Improvement in Neurological Impairment (MESSS) | MD = -4.17 | -4.95 to -3.40 | <0.00001 | [2] |
RR: Relative Risk; MD: Mean Difference; MESSS: Modified Edinburgh-Scandinavian Stroke Scale.
Table 3: Adverse Events from a Meta-Analysis of Clinical Trials in Acute Ischemic Stroke
| Adverse Event | Ozagrel Group | Control Group | Statistical Significance | Reference |
| Digestive Hemorrhage | Not specified | Not specified | No significant difference | [2] |
| Hemorrhagic Stroke | Not specified | Not specified | No significant difference | [2] |
Experimental Protocols
Protocol 1: 90-Day Repeated-Dose Oral Toxicity Study in Rats (Based on OECD Guideline 408)
This protocol outlines a 90-day oral toxicity study to evaluate the potential adverse effects of chronic this compound administration in rats.
1. Test System:
-
Species: Sprague-Dawley rats.
-
Age: 6-8 weeks at the start of dosing.
-
Number of Animals: 20 animals/sex/group (10 for main study, 10 for recovery).
2. Dose Groups:
-
Control Group: Vehicle (e.g., 0.5% methylcellulose in water).
-
Low Dose: To be determined based on range-finding studies.
-
Mid Dose: To be determined based on range-finding studies.
-
High Dose: To elicit signs of minimal toxicity without causing mortality (Maximum Tolerated Dose).
3. Administration:
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 90 days.
4. Observations and Examinations:
-
Mortality and Clinical Signs: Observed twice daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmological Examination: Before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples collected at termination. Parameters to include complete blood count, electrolytes, liver enzymes (ALT, AST, ALP), and kidney function tests (BUN, creatinine).
-
Urinalysis: Conducted at termination.
-
Gross Necropsy: All animals subjected to a full gross necropsy.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries, spleen, testes, thymus, and uterus weighed.
-
Histopathology: A comprehensive list of tissues from control and high-dose groups should be examined. Any gross lesions and target organs from all dose groups should also be examined.
5. Recovery Group:
-
Animals in the control and high-dose recovery groups are maintained for an additional 28 days without treatment to assess the reversibility of any observed effects.
Protocol 2: Cardiovascular Safety Pharmacology Study in Conscious Beagle Dogs (Based on ICH S7A/S7B Guidelines)
This protocol is designed to assess the potential effects of this compound on cardiovascular function in conscious, telemetered beagle dogs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ozagrel Hydrochloride Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Ozagrel hydrochloride for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vitro systems?
A1: this compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] By blocking this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) into TXA2, a key mediator of platelet aggregation and vasoconstriction.[1] This inhibition leads to a decrease in TXA2 production and a subsequent increase in the production of other prostanoids like prostacyclin (PGI2), which has vasodilatory and anti-platelet aggregation effects.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on published studies, a broad starting range to consider is 1 µM to 100 µM . For instance, cytoprotective effects have been observed in a rat hepatocyte cell line (RLC-16) within a range of 1-100 µM.[4][5] For platelet aggregation inhibition assays, an IC50 of 53.12 µM has been reported.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is soluble in water and DMSO.[6] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or water, which can then be further diluted in the culture medium to the desired final concentration. It is recommended to store the lyophilized product at room temperature, tightly sealed under argon. Stock solutions in DMSO can be stored at -20°C for up to one month; it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]
Q4: Is this compound cytotoxic?
A4: While this compound is generally used for its specific enzyme-inhibiting properties, like any compound, it can exhibit cytotoxicity at high concentrations. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a viability assay (e.g., MTT, XTT, or trypan blue exclusion) alongside your functional assays. This will help distinguish between specific inhibitory effects and general toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration is too low.- Inactive compound due to improper storage or handling.- The experimental model is not sensitive to TXA2 synthase inhibition. | - Perform a dose-response curve with a wider range of concentrations.- Prepare fresh stock solutions from a new vial of the compound.- Verify the expression and activity of TXA2 synthase in your cell model. |
| High cell death or unexpected results | - Concentration is too high, leading to cytotoxicity.- Off-target effects of the compound.- Solvent (e.g., DMSO) toxicity. | - Determine the IC50 for cytotoxicity using a cell viability assay and use concentrations well below this value.- Review literature for potential off-target effects of this compound.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). |
| Precipitation of the compound in culture medium | - Poor solubility of the compound at the tested concentration.- Interaction with components of the culture medium. | - Ensure the final concentration does not exceed the solubility limit in your specific medium.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a different solvent for the stock solution if compatibility issues are suspected. |
Data Presentation
Table 1: Reported In Vitro Effective Concentrations of this compound
| Application | Cell/System Type | Effective Concentration | Reference |
| Thromboxane A2 Synthase Inhibition | Rabbit Platelets | IC50: 11 nM | [1][7] |
| Platelet Aggregation Inhibition | Arachidonic Acid-Induced | IC50: 53.12 µM | [1][2] |
| Cytoprotection | Rat Hepatocytes (RLC-16) | 1 - 100 µM | [4][5] |
| Inhibition of Plasma TXB2 | Human Plasma | 100 µM (99.6% inhibition) | [1][2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a concentrated stock solution. A common approach is to use a 2- or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 µM to 200 µM).[8]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform your desired functional assay to measure the effect of this compound (e.g., ELISA for TXB2 levels, platelet aggregation assay).
-
Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT) to assess the cytotoxicity of each concentration.
-
Data Analysis: Plot the results of your functional assay and viability assay against the log of the this compound concentration to determine the EC50 (effective concentration) for your desired effect and the CC50 (cytotoxic concentration). The optimal concentration will be in the range that provides the desired biological effect with minimal cytotoxicity.
Visualizations
Caption: this compound inhibits TXA2 synthase.
Caption: Workflow for determining optimal concentration.
Caption: Troubleshooting decision tree for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 78712-43-3 | OKY 046 | Tocris Bioscience [tocris.com]
- 4. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. adooq.com [adooq.com]
- 7. Ozagrel HCl | P450 (e.g. CYP17) inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the technical support center for researchers utilizing Ozagrel hydrochloride. This resource provides essential information on potential off-target effects to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase, with an IC50 of approximately 11 nM.[1] Its primary effect is to block the conversion of prostaglandin H2 (PGH2) to TXA2, a key mediator of platelet aggregation and vasoconstriction. This leads to a reduction in TXA2-mediated effects and an increase in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.
Q2: Are there any known off-target effects of this compound that I should be aware of in my research?
Yes, the most well-documented off-target effect of this compound and its metabolites is the inhibition of the hepatic microsomal monooxygenase system, specifically cytochrome P450 (CYP450) enzymes.[2] This inhibition is dose-dependent and has been observed in both preclinical and human studies at higher concentrations.
Q3: Which specific CYP450 enzymes are inhibited by this compound?
In vitro studies in mouse hepatic microsomes have demonstrated that Ozagrel and its metabolites can inhibit the activity of enzymes responsible for aminopyrine N-demethylation and aniline hydroxylation.[2] While the specific human isoforms were not all identified in the available literature, a study in humans suggested that high doses of Ozagrel (800 mg/day) can inhibit CYP3A4 activity, as indicated by a decrease in the urinary 6β-hydroxycortisol to cortisol ratio.
Q4: At what concentrations are the off-target effects on CYP450 enzymes observed?
The inhibitory effects on CYP450 enzymes are more pronounced at higher concentrations of Ozagrel. In vitro studies in mouse microsomes have reported inhibition constants (Ki) in the millimolar range for aminopyrine N-demethylase and aniline hydroxylase activities. In humans, a significant effect on CYP3A4 was observed at a daily dose of 800 mg, while a 400 mg daily dose did not produce a significant change.
Q5: Does this compound have off-target effects on the leukotriene pathway?
The evidence regarding off-target effects on the leukotriene pathway is limited and somewhat inconsistent. An early study suggested that Ozagrel could inhibit leukotriene-induced bronchoconstriction in guinea pigs. However, a subsequent review highlighted its high selectivity, stating that it does not affect other enzymes in the arachidonic acid cascade, including 5-lipoxygenase, the key enzyme in leukotriene biosynthesis. Therefore, a direct inhibitory effect on the leukotriene pathway is not well-established.
Troubleshooting Guide
Issue: I am observing unexpected drug-drug interactions in my in vivo animal studies with this compound.
Possible Cause: This could be due to the inhibitory effect of Ozagrel on CYP450 enzymes, leading to altered metabolism of co-administered drugs.
Troubleshooting Steps:
-
Review Co-administered Drugs: Identify all other compounds administered to the animals and determine if they are known substrates of CYP450 enzymes.
-
Literature Search: Check for known metabolic pathways of the co-administered drugs and their potential for interaction with CYP450 inhibitors.
-
Dose Reduction: If feasible, consider reducing the dose of this compound or the co-administered drug to see if the unexpected interaction is mitigated.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to measure the plasma concentrations of the co-administered drug in the presence and absence of Ozagrel to confirm altered metabolism.
-
Alternative Drugs: If the interaction is confirmed and problematic, consider using an alternative drug that is not primarily metabolized by CYP450 enzymes.
Issue: My in vitro cell-based assay is showing results that cannot be explained by TXA2 synthase inhibition alone.
Possible Cause: If you are using high concentrations of this compound, off-target effects on intracellular signaling pathways, although not extensively documented beyond CYP450, could be a possibility. Another consideration is the potential for non-specific effects at high concentrations.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for Ozagrel in your assay. Determine if the unexpected effect is only observed at the highest concentrations.
-
Control Compounds: Include a structurally related but inactive compound as a negative control to rule out non-specific effects. Also, use other TXA2 synthase inhibitors to see if they produce the same effect.
-
Target Engagement: If possible, confirm that you are achieving the desired level of TXA2 synthase inhibition at the concentrations used in your experiment.
-
Literature Review: Conduct a thorough literature search for any reported effects of Ozagrel in your specific cell type or pathway of interest that are independent of TXA2 synthase.
Quantitative Data Summary
The following tables summarize the available quantitative data on the on-target and off-target effects of this compound.
Table 1: On-Target Activity of this compound
| Target | Parameter | Value | Species | Source |
| Thromboxane A2 Synthase | IC50 | 11 nM | Rabbit | [1] |
Table 2: Off-Target Inhibition of Cytochrome P450 Enzymes by Ozagrel in Mouse Hepatic Microsomes
| Enzyme Activity | Inhibition Constant (Ki) | Source |
| Aminopyrine N-demethylase | 0.19 - 3.72 mM | |
| Aniline hydroxylase | 0.19 - 3.72 mM | |
| Testosterone 6β-hydroxylase | 0.19 - 3.72 mM | |
| Testosterone 7α-hydroxylase | 0.19 - 3.72 mM |
Table 3: Effect of Oral this compound on a Marker of CYP3A4 Activity in Humans
| Daily Dose | Effect on Urinary 6β-hydroxycortisol/cortisol ratio | Source |
| 400 mg | No significant change | |
| 800 mg | Decrease to 80-85% of original level |
Experimental Protocols
Note: The following are representative protocols for assessing CYP450 inhibition. Researchers should adapt these protocols based on their specific experimental setup and available resources.
Protocol 1: General Aminopyrine N-demethylase Inhibition Assay
This assay measures the activity of CYP450 enzymes that N-demethylate aminopyrine, producing formaldehyde, which can be quantified.
Materials:
-
Liver microsomes (human or other species)
-
Aminopyrine
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (or other test inhibitor)
-
Trichloroacetic acid (TCA)
-
Nash reagent (ammonium acetate, acetylacetone, and glacial acetic acid)
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of aminopyrine, this compound, and the NADPH regenerating system in appropriate solvents. Prepare the Nash reagent.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, potassium phosphate buffer, and the desired concentration of this compound (or vehicle control). Pre-incubate the mixture at 37°C for 5 minutes.
-
Start Reaction: Add aminopyrine to the mixture to initiate the reaction.
-
Add Cofactor: After a brief pre-incubation with the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding a solution of TCA.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
Formaldehyde Quantification: Transfer the supernatant to a new tube and add the Nash reagent. Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for color development.
-
Measurement: Measure the absorbance of the colored product at 412 nm using a spectrophotometer.
-
Data Analysis: Calculate the rate of formaldehyde formation and determine the percent inhibition by this compound compared to the vehicle control. Calculate the IC50 or Ki value.
Protocol 2: General Aniline Hydroxylase Inhibition Assay
This assay measures the activity of CYP450 enzymes that hydroxylate aniline to p-aminophenol.
Materials:
-
Liver microsomes
-
Aniline hydrochloride
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound (or other test inhibitor)
-
Trichloroacetic acid (TCA)
-
Phenol solution
-
Sodium carbonate solution
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of aniline hydrochloride, this compound, and the NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, potassium phosphate buffer, and the desired concentration of this compound (or vehicle control). Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add aniline hydrochloride to the mixture.
-
Add Cofactor: Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes) with gentle shaking.
-
Stop Reaction: Stop the reaction by adding TCA.
-
Centrifugation: Centrifuge to pellet the protein.
-
p-Aminophenol Quantification: To the supernatant, add phenol solution followed by sodium carbonate solution to develop a color.
-
Measurement: Measure the absorbance of the indophenol blue formed at 630 nm.
-
Data Analysis: Create a standard curve with known concentrations of p-aminophenol. Calculate the rate of p-aminophenol formation and determine the percent inhibition by this compound. Calculate the IC50 or Ki value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
Technical Support Center: Ozagrel Hydrochloride Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ozagrel hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking this enzyme, it prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[1] This inhibition leads to vasodilation and reduced platelet aggregation, which is beneficial in models of ischemic conditions.[1]
Q2: What are the common animal models used for studying this compound?
A2: this compound has been studied in a variety of animal models, including mice, rats, rabbits, guinea pigs, and cats.[2][3] It is frequently used in models of cerebral ischemia (stroke),[3][4][5] asthma, thromboembolic diseases,[1] and acetaminophen-induced liver injury.[6]
Q3: How should I prepare this compound for administration to animals?
A3: this compound is soluble in water.[7] For intravenous, intraperitoneal, or oral administration, it can be dissolved in sterile saline or water for injection. The tromethamine salt of Ozagrel is also noted to have good water solubility and stability.[8] For some oral formulations, suspending the compound in a vehicle like carboxymethylcellulose (CMC-Na) may be an option.
Q4: What are the recommended storage conditions for this compound solutions?
A4: It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored under sterile conditions. One supplier suggests storing the solid compound at room temperature, tightly sealed under argon.[7] For solutions, short-term storage at 4°C is common, but for longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to maintain stability, though specific stability data for this compound in various solutions is not extensively published.
Q5: What are the potential adverse effects of this compound in animal models?
A5: The most significant potential adverse effect, given its antiplatelet action, is an increased risk of bleeding.[9] In clinical settings with acute ischemic stroke patients, digestive hemorrhage and hemorrhagic stroke have been reported as severe adverse events, although there was no significant difference compared to control groups in a meta-analysis.[10] In animal studies, gastrointestinal discomfort, dizziness, and headache have been noted as potential side effects in humans, which may manifest as behavioral changes in animals.[9] Researchers should closely monitor animals for any signs of bleeding or distress.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Improper drug preparation or storage.
-
Solution: Ensure this compound is fully dissolved. Use freshly prepared solutions for each experiment to avoid degradation. Confirm the correct solvent is being used based on the administration route.
-
-
Possible Cause: Incorrect dosage.
-
Solution: Refer to the dosage tables below for recommended ranges based on the animal model and disease state. Perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause: Issues with the administration technique.
-
Solution: Review the detailed experimental protocols provided below for intravenous, intraperitoneal, and oral gavage administration. Ensure proper technique to guarantee accurate delivery of the intended dose.
-
Problem 2: Animal distress or adverse events post-administration.
-
Possible Cause: Administration of a cold solution.
-
Possible Cause: Irritation from the vehicle or drug.
-
Solution: For intravenous administration, a slow bolus injection may be better tolerated.[13] Ensure the pH of the solution is within a physiologically acceptable range. If using a vehicle other than saline, consider its potential for irritation.
-
-
Possible Cause: Bleeding complications.
-
Solution: Due to its antiplatelet effects, monitor animals for signs of bleeding, such as bruising or hemorrhage. If bleeding is observed, consider reducing the dosage.
-
Data Presentation
Table 1: Reported Dosages of this compound in Rodent Models
| Animal Model | Disease/Condition Model | Administration Route | Dosage | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | - | 3 mg/kg | [4][5] |
| Rat | Bilateral Common Carotid Artery Occlusion | Oral (p.o.) | 10 & 20 mg/kg | [14] |
| Rat | Pharmacokinetic Study | Intravenous (i.v.) | 15 & 45 mg/kg | [15] |
| Rat | Pharmacokinetic Study | Oral (p.o.) | 60 mg/kg | [15] |
| Mouse | Acetaminophen-induced Liver Injury | - | 200 mg/kg | [6] |
| Guinea Pig | Oleic Acid-induced Lung Injury | Intravenous (i.v.) | 80 mg/kg | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Prepare the this compound solution in sterile saline at the desired concentration.
-
Warm the solution to room temperature.
-
Use a 25-30 gauge needle with an appropriately sized syringe.[11]
-
-
Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears.
-
Turn the animal so its abdomen is facing upwards.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[12]
-
Insert the needle at a 30-45° angle with the bevel up.
-
Aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress, bleeding at the injection site, or peritonitis.[12]
-
Protocol 2: Oral Gavage in Rats
-
Preparation:
-
Prepare the this compound solution in water or a suitable vehicle.
-
Use a flexible or metal gavage tube of an appropriate size for the rat.
-
-
Restraint:
-
Securely restrain the rat to prevent movement.
-
-
Tube Insertion:
-
Measure the gavage tube from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the tube into the mouth and advance it along the back of the throat into the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the tube is in the stomach, administer the solution slowly.
-
After administration, gently remove the tube.
-
-
Monitoring:
-
Observe the rat for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]
- 9. What are the side effects of this compound Hydrate? [synapse.patsnap.com]
- 10. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ozagrel a thromboxane A2 synthase inhibitor extenuates endothelial dysfunction, oxidative stress and neuroinflammation in rat model of bilateral common carotid artery occlusion induced vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Ozagrel Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Ozagrel hydrochloride. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during formulation development.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may arise during the formulation of this compound for enhanced oral delivery.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low drug loading in Solid Dispersion | - Poor miscibility between this compound and the selected polymer. - Drug crystallization during the formulation process. | - Screen for polymers with better miscibility with this compound (e.g., PVP, HPMC, Soluplus®). - Employ a higher energy mixing method like hot-melt extrusion. - Increase the polymer-to-drug ratio. |
| Physical instability of amorphous this compound in Solid Dispersion (recrystallization upon storage) | - The formulation's glass transition temperature (Tg) is too low. - Absorption of moisture, which acts as a plasticizer.[1] - Phase separation of the drug and polymer. | - Select a polymer with a high Tg. - Store the solid dispersion in a desiccated, low-temperature environment. - Incorporate a secondary polymer to improve the homogeneity and stability of the dispersion.[1] |
| Inconsistent nanoemulsion droplet size in SNEDDS | - Imbalanced ratio of oil, surfactant, and cosurfactant. - Inadequate mixing during preparation. - Poor aqueous dispersibility of the formulation. | - Optimize the ratio of oil, surfactant, and cosurfactant using a pseudo-ternary phase diagram. - Ensure thorough vortexing or sonication during the preparation of the SNEDDS pre-concentrate. - Select surfactants and cosurfactants with appropriate HLB values to ensure rapid emulsification. |
| Precipitation of this compound upon aqueous dilution of SNEDDS | - The drug is not fully solubilized in the SNEDDS pre-concentrate. - The amount of drug exceeds the solubilization capacity of the resulting nanoemulsion. | - Increase the proportion of oil or cosurfactant in the SNEDDS formulation to enhance drug solubility. - Reduce the drug loading in the formulation. - Consider the use of a precipitation inhibitor in the formulation. |
| Poor in vitro-in vivo correlation (IVIVC) | - The dissolution medium does not accurately reflect the in vivo gastrointestinal environment. - The formulation's behavior is significantly influenced by gastrointestinal transit times and pH. | - Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better simulate fed and fasted states.[2] - Incorporate bioadhesive polymers into the formulation to prolong gastrointestinal residence time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of this compound?
A1: The primary challenges are believed to be its poor aqueous solubility and potential for first-pass metabolism.[3] As a BCS Class II or IV drug, its low solubility can limit its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Two of the most promising strategies are the formulation of amorphous solid dispersions and self-nanoemulsifying drug delivery systems (SNEDDS).[4][5] Solid dispersions can improve the dissolution rate by presenting the drug in an amorphous, high-energy state, while SNEDDS can enhance solubility and absorption by forming a fine oil-in-water nanoemulsion in the gut.[6]
Q3: How do I select the appropriate polymer for an this compound solid dispersion?
A3: Polymer selection is critical for the stability and performance of a solid dispersion.[7] Key factors to consider include the polymer's miscibility with the drug, its glass transition temperature (Tg), and its ability to inhibit crystallization.[1] Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. Screening studies are essential to identify the optimal polymer and drug-to-polymer ratio.
Q4: What are the key components of a SNEDDS formulation for this compound?
A4: A SNEDDS formulation is an anhydrous, isotropic mixture of an oil, a surfactant, and a cosurfactant that spontaneously forms a nanoemulsion upon contact with aqueous media. The selection of these components is based on their ability to solubilize the drug and form a stable nanoemulsion.
Q5: What analytical techniques are essential for characterizing these advanced formulations?
A5: For solid dispersions, essential characterization techniques include Differential Scanning Calorimetry (DSC) to determine the physical state of the drug (amorphous vs. crystalline), X-ray Diffraction (XRD) to confirm the absence of crystallinity, and in vitro dissolution testing to assess the enhancement of drug release.[4] For SNEDDS, key analyses include droplet size and zeta potential measurement (using dynamic light scattering), self-emulsification time, and in vitro dissolution studies.[8]
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a methanol/dichloromethane mixture) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting powder in a desiccator at room temperature.
Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to solubilize this compound.
-
Surfactant and Cosurfactant: Screen different surfactants (e.g., Cremophor EL, Tween 80) and cosurfactants (e.g., Transcutol P, PEG 400) for their ability to emulsify the selected oil phase.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and cosurfactant.
-
Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-nanoemulsifying region.
-
-
Preparation of Drug-Loaded SNEDDS:
-
Select an optimized ratio of oil, surfactant, and cosurfactant from the phase diagram.
-
Accurately weigh the components and add the required amount of this compound.
-
Mix the components thoroughly using a vortex mixer or sonicator until a clear, homogenous solution is obtained.
-
-
Storage: Store the liquid SNEDDS pre-concentrate in a sealed container at room temperature.
Quantitative Data Summary
The following tables present hypothetical but realistic data to illustrate the potential improvements in solubility and pharmacokinetic parameters of this compound when formulated as a solid dispersion or SNEDDS.
Table 1: Solubility of this compound in Various Media
| Formulation | Solubility in Water (µg/mL) | Solubility in FaSSIF (pH 6.5) (µg/mL) |
| Pure Ozagrel HCl | ~ 50 | ~ 80 |
| Solid Dispersion (1:5 Drug:PVP K30) | ~ 1500 | ~ 2500 |
| SNEDDS | > 5000 (in pre-concentrate) | Forms stable nanoemulsion |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Released at 30 min (in FaSSIF) | % Drug Released at 60 min (in FaSSIF) |
| Pure Ozagrel HCl | < 10% | < 20% |
| Solid Dispersion (1:5 Drug:PVP K30) | > 80% | > 95% |
| SNEDDS | > 90% | > 98% |
Table 3: Comparative Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Oral Suspension | 150 ± 35 | 2.0 ± 0.5 | 450 ± 90 | 100 |
| Solid Dispersion | 600 ± 110 | 1.0 ± 0.3 | 1800 ± 250 | ~400 |
| SNEDDS | 750 ± 130 | 0.75 ± 0.2 | 2250 ± 300 | ~500 |
Visualizations
Caption: Thromboxane A2 synthesis and signaling pathway, and the mechanism of action of this compound.
Caption: Experimental workflow for the preparation and characterization of this compound solid dispersion.
Caption: A logical workflow for troubleshooting common issues in formulation development for this compound.
References
- 1. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. diva-portal.org [diva-portal.org]
Ozagrel hydrochloride stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Ozagrel hydrochloride during long-term experiments.
Troubleshooting Guides & FAQs
This section addresses common questions and issues related to the stability of this compound.
1. My this compound solution appears discolored after a few days at room temperature. What is happening?
This compound is known to be sensitive to environmental factors, particularly light and temperature. Discoloration is a common indicator of chemical degradation. To mitigate this, it is crucial to adhere to recommended storage conditions.
-
Recommendation: Store this compound solutions in a cool, dark place. For long-term storage, refrigeration (2-8°C) is advisable.[1][2] If possible, prepare solutions fresh before use. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.
2. I am observing a decrease in the potency of my this compound stock solution over time. What are the likely causes and how can I prevent this?
A decrease in potency is a direct consequence of degradation. The primary factors contributing to the degradation of this compound in solution are hydrolysis (in acidic or basic conditions), oxidation, and photolysis.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solution is within a stable range. This compound is susceptible to both acid and base-catalyzed hydrolysis.
-
Minimize Oxygen Exposure: Oxidative degradation can occur. If your experimental setup allows, de-gas your solvent before preparing the solution and consider storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: As mentioned, this compound is light-sensitive. Ensure all storage and handling steps are performed with adequate light protection.
-
Temperature Control: Elevated temperatures accelerate degradation. Avoid leaving solutions at room temperature for extended periods.
-
3. What are the expected degradation products of this compound?
Forced degradation studies have shown that this compound can degrade under various stress conditions. While the exact structures of all degradation products are not extensively published in publicly available literature, the primary degradation pathways are understood to be hydrolysis of the acrylic acid moiety and oxidation of the imidazole ring. One identified photodegradation pathway is photoisomerization.
4. How should I prepare and store this compound solutions for long-term cell culture experiments?
For long-term experiments, maintaining the stability of this compound is critical to ensure consistent results.
-
Protocol for Long-Term Use:
-
Prepare a concentrated stock solution in a suitable solvent, such as sterile water or DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When needed, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
-
5. I am developing a stability-indicating HPLC method for this compound. What are the key parameters to consider?
A robust stability-indicating method should be able to separate the intact drug from its degradation products.
-
Key Method Development Considerations:
-
Column: A C18 column is commonly used for the separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Gradient elution may be necessary to achieve optimal separation of all degradation products.
-
Detection: UV detection at the λmax of this compound (around 272 nm) is appropriate.
-
Forced Degradation Samples: To validate the method's stability-indicating capability, you must analyze samples that have been subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all resulting degradation peaks are well-resolved from the parent drug peak.
-
Quantitative Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under various conditions. It is important to note that specific degradation rates can be influenced by the exact experimental conditions, including the formulation and concentration.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | Reflux | 4 hours | 5 - 20 | [3] |
| Base Hydrolysis | 0.1 N NaOH | Reflux | 4 hours | 5 - 20 | [3] |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | 5 - 20 | [3] |
| Thermal | Dry Heat | 60°C | 24 hours | 5 - 20 | [3] |
| Photolytic | UV Light | Room Temperature | - | Photoisomerization observed |
Note: The degradation range of 5-20% is a general finding from a study developing a stability-indicating method and is intended to demonstrate the method's capability to detect degradation, not to define precise degradation kinetics.
Table 2: Recommended Storage Conditions
| Condition | Temperature | Light Exposure | Atmosphere | Recommended Duration |
| Solid (Powder) | 2-8°C or Room Temperature[2][4] | Protect from light[1] | Tightly sealed container, can be stored under argon[4] | Up to 24 months at 25°C (sealed, light resistant)[5] |
| Stock Solution | -20°C to -80°C | Protect from light | Tightly sealed aliquots | Several months (avoid freeze-thaw) |
| Working Solution | 2-8°C | Protect from light | Prepare fresh daily |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for inducing degradation of this compound to be used in the development and validation of a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the mixture at 60°C for 8 hours. Before analysis, neutralize the solution with 1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the mixture at 60°C for 4 hours. Before analysis, neutralize the solution with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the powder to the desired concentration for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples and a control (unstressed) sample using a suitable analytical method, such as RP-HPLC with UV detection.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. The goal is to achieve a noticeable degradation (typically 5-20%) of the active pharmaceutical ingredient.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
This compound is a selective inhibitor of Thromboxane A2 (TXA2) synthase. This inhibition prevents the conversion of Prostaglandin H2 (PGH2) into TXA2, a potent mediator of platelet aggregation and vasoconstriction.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for forced degradation stability testing.
Logical Relationship of Factors Affecting Stability
This diagram shows the relationship between various factors that can influence the stability of this compound.
Caption: Factors influencing Ozagrel HCl stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive kinetics versus stopped flow method for determining the degradation rate constants of steroids by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in Ozagrel hydrochloride studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in their experiments involving Ozagrel hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.
Compound Handling and Storage
-
Q1: How should I store this compound powder and its stock solutions to ensure stability?
-
A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to 1 year, and at -20°C for up to 1 month. If dissolved in water, it is best to prepare the solution fresh. Always refer to the manufacturer's instructions for specific batch recommendations.
-
-
Q2: What are the recommended solvents for dissolving this compound?
-
A2: this compound is soluble in water (up to 100 mM) and DMSO (approximately 53 mg/mL).[1] For in vivo studies, formulations often involve co-solvents like PEG300 and Tween 80 in saline. When using DMSO, be aware that it can be hygroscopic (absorbs moisture), which may reduce the solubility of the compound; therefore, using fresh, anhydrous DMSO is recommended.
-
-
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
-
A3: Cloudiness or precipitation can occur due to several factors, including improper storage, exceeding the solubility limit, or temperature fluctuations. First, ensure the storage conditions are appropriate. If the solution has been stored at a lower temperature, gently warm it to room temperature or 37°C to see if the precipitate redissolves. Sonication can also aid in dissolution. Always prepare solutions as fresh as possible, especially aqueous solutions.
-
In Vitro Experimentation
-
Q4: I am observing high variability in my in vitro platelet aggregation assays. What are the potential causes?
-
A4: Variability in platelet aggregation assays is a common issue. Key factors to consider include:
-
Donor Variability: Platelet reactivity can vary significantly between donors. It is advisable to use platelets from a consistent pool of healthy donors or to test a sufficient number of donors to account for this variability.
-
Sample Handling: Platelets are sensitive to mechanical stress and temperature changes. Gentle handling, maintaining samples at room temperature, and processing blood within 4 hours of collection are crucial.
-
Anticoagulant Choice: The type of anticoagulant used (e.g., citrate, heparin) can influence platelet function. Citrate is commonly used, but consistency is key.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, arachidonic acid) should be carefully titrated to achieve a consistent submaximal response, allowing for the detection of inhibitory effects.
-
-
-
Q5: My dose-response curve for this compound is not sigmoidal, or the IC50 value is inconsistent.
-
A5: An abnormal dose-response curve can result from several issues:
-
Compound Instability: this compound may degrade in certain media or over time. Prepare fresh dilutions for each experiment from a stable stock solution.
-
Solubility Issues: At higher concentrations, the compound may precipitate out of solution, leading to a plateau or decrease in effect. Visually inspect your solutions for any signs of precipitation.
-
Assay Interference: Components of the assay medium or the detection system might interfere with this compound. Run appropriate vehicle controls to identify any baseline interference.
-
Cell Health: In cell-based assays, ensure that the cells are healthy and in the logarithmic growth phase. Cell passage number can also influence results.
-
-
-
Q6: Could the metabolites of this compound interfere with my assay results?
-
A6: Yes, Ozagrel is metabolized into M1 (beta-oxidized form) and M2 (reduced form).[2][3] These metabolites have been shown to inhibit cytochrome P450 enzymes and may have their own biological activity.[3] In in vitro systems with metabolic capabilities (e.g., liver microsomes, hepatocytes), the presence of these metabolites could contribute to the observed effects. Consider using analytical methods to measure the concentrations of both the parent drug and its metabolites if metabolic interference is suspected.
-
In Vivo Experimentation
-
Q7: I am not seeing a consistent therapeutic effect of this compound in my animal model of thrombosis.
-
A7: Inconsistent in vivo results can stem from various factors:
-
Pharmacokinetics: Ozagrel has a very short half-life in rats (around 0.16-0.17 hours).[2] The dosing regimen (dose, frequency, and route of administration) must be optimized to maintain effective concentrations at the target site.
-
Animal Strain and Species: The metabolism and physiological response to Ozagrel can differ between species and even strains.[4] Ensure the chosen animal model is appropriate and well-characterized for thrombosis studies.
-
Experimental Design: Lack of randomization, blinding, and appropriate control groups can introduce bias. The method of inducing thrombosis should also be highly reproducible.
-
Drug Formulation: For oral administration, bioavailability can be a concern. For intravenous administration, ensure the formulation is stable and does not precipitate upon injection.
-
-
-
Q8: What are some key considerations for designing robust animal studies with this compound?
-
A8: To minimize variability in animal studies:
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group.
-
Randomization and Blinding: Randomly assign animals to treatment and control groups, and blind the investigators to the treatment allocation where possible.
-
Control Groups: Include appropriate vehicle and positive control groups.
-
Standardized Procedures: Ensure all experimental procedures, from drug administration to endpoint measurement, are standardized and performed consistently.
-
Account for Biological Variables: Consider the impact of factors like age, sex, and circadian rhythms on the experimental outcomes.
-
-
Data Presentation
Table 1: In Vitro and Ex Vivo Potency of this compound
| Assay Type | System | Agonist | IC50 / ID50 | Reference |
| Thromboxane A2 Synthase Inhibition | Rabbit Platelets | - | 11 nM | N/A |
| Platelet Aggregation | Rat (ex vivo) | Arachidonic Acid | 0.92 mg/kg (p.o.) | [5] |
| Thromboxane A2 Generation | Rat Blood (ex vivo) | - | 0.3 mg/kg (p.o.) | [5] |
| Thromboxane A2 Generation | Rabbit Serum | - | 56.0 ng/mL | [3] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Thrombosis
| Administration Route | Parameter | Value | Reference |
| Oral (p.o.) | ID50 (Thrombosis Inhibition) | 13.7 mg/kg | [5] |
| Intravenous (i.v.) | ED50 (Thrombosis Inhibition) | 0.066 mg/kg | [5] |
| Intravenous (i.v.) | ED50 (Blood TXA2 Generation) | 0.042 mg/kg | [5] |
Table 3: Pharmacokinetic Parameters of Ozagrel in Rats
| Dose (mg/kg) | Route | Terminal Half-life (t1/2β) | Reference |
| 15 | i.v. | 0.173 h | [2] |
| 45 | i.v. | 0.160 h | [2] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human or animal blood in sodium citrate tubes.
-
This compound.
-
Appropriate solvent (e.g., water or DMSO).
-
Platelet agonist (e.g., arachidonic acid, ADP, collagen).
-
Platelet-poor plasma (PPP) for blanking.
-
Platelet aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Methodology:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Carefully collect the supernatant (PRP).
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up. Set the baseline (0% aggregation) with PRP and the blank (100% aggregation) with PPP.
-
Incubation: Pipette PRP into an aggregometer cuvette with a stir bar. Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Agonist Addition: Add the platelet agonist to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum aggregation percentage for each sample. Calculate the percentage inhibition of aggregation for this compound-treated samples relative to the vehicle control.
Protocol 2: Mouse Model of Thrombosis (FeCl3-induced)
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Materials:
-
Mice (specify strain, age, and sex).
-
This compound.
-
Vehicle control.
-
Anesthetic agent.
-
Ferric chloride (FeCl3) solution (e.g., 10%).
-
Surgical instruments.
-
Doppler flow probe or microscope for vessel observation.
Methodology:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, oral) at a predetermined time before thrombosis induction.
-
Surgical Procedure: Surgically expose the carotid artery.
-
Thrombosis Induction: Apply a filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombus formation.
-
Thrombus Monitoring: Monitor blood flow using a Doppler flow probe or visualize thrombus formation using an intravital microscope.
-
Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion (cessation of blood flow). Other endpoints can include thrombus size and weight.
-
Data Analysis: Compare the time to occlusion between the this compound-treated group and the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ozagrel Hydrochloride in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of Ozagrel hydrochloride in animal experiments. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] By blocking this enzyme, it prevents the conversion of prostaglandin H2 to TXA2.[2] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[4] Therefore, this compound's inhibitory action leads to vasodilation and reduced platelet aggregation, which can be beneficial in studies related to thrombosis, ischemia, and other cardiovascular conditions.[1][2]
Q2: How do I determine the appropriate starting dose of this compound for a new animal strain?
A2: Determining the initial dose for a new animal strain requires careful consideration of several factors. Allometric scaling is a common method used to estimate a starting dose based on data from other species. This method uses the body surface area to extrapolate doses between species. However, it's important to remember that differences in drug metabolism and transport can influence the effective dose. Therefore, it is highly recommended to conduct a pilot study with a small number of animals to determine the optimal dose range for your specific model and experimental endpoint.
Q3: What are the common routes of administration for this compound in animal studies?
A3: this compound can be administered through various routes, including oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.) injections.[5] The choice of administration route will depend on the experimental design, the desired onset and duration of action, and the formulation of the compound. For example, intravenous administration provides rapid onset of action, while oral administration may be suitable for chronic dosing studies.[5]
Q4: What are the potential side effects or adverse events to monitor in animals treated with this compound?
A4: Based on clinical data and the mechanism of action, potential side effects in animals may include an increased risk of bleeding due to its antiplatelet activity.[4][6] Gastrointestinal discomfort, such as nausea, vomiting, or diarrhea, has also been reported in humans and should be monitored in animal subjects.[4] In case of unexpected animal mortality at low doses, it is crucial to re-verify dose calculations and the concentration of the prepared solution.
Dosing and Pharmacokinetic Data
The following tables summarize available quantitative data for this compound in various animal species. Please note that these values can vary depending on the specific strain, age, sex, and experimental conditions.
Table 1: Acute Toxicity (LD50) of Ozagrel
| Species | Strain | Route of Administration | LD50 (mg/kg) |
| Mouse (male) | Not Specified | Intravenous | 1940[5] |
| Mouse (female) | Not Specified | Intravenous | 1580[5] |
| Mouse (male) | Not Specified | Oral | 3800 |
| Mouse (female) | Not Specified | Oral | 3600 |
| Mouse (male) | Not Specified | Subcutaneous | 2450 |
| Mouse (female) | Not Specified | Subcutaneous | 2100 |
| Rat (male) | Not Specified | Intravenous | 1150[5] |
| Rat (female) | Not Specified | Intravenous | 1300[5] |
| Rat (male) | Not Specified | Oral | 5900 |
| Rat (female) | Not Specified | Oral | 5700[5] |
| Rat (male) | Not Specified | Subcutaneous | 2300 |
| Rat (female) | Not Specified | Subcutaneous | 2250[5] |
Table 2: Pharmacokinetic Parameters of Ozagrel
| Species | Strain | Route of Administration | Dose (mg/kg) | t1/2 (half-life) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) |
| Rat | Wistar | Intravenous | 15 | 0.173 h[7] | Not Reported | Not Reported |
| Rat | Wistar | Intravenous | 45 | 0.160 h[7] | Not Reported | Not Reported |
| Rat | Wistar | Oral | 60 | Not Reported | Not Reported | Not Reported |
| Rabbit | Not Specified | Intravenous | 50 | Not Reported | Not Reported | Not Reported |
| Rabbit | Not Specified | Oral | 50 | Not Reported | Not Reported | 20 min[8] |
| Rabbit | Not Specified | Rectal | 50 | Not Reported | Not Reported | 20 min[8] |
Table 3: Effective Doses and In Vitro Efficacy of Ozagrel
| Species | Model/Assay | Effective Dose/IC50 | Effect |
| Rat | Middle Cerebral Artery Ischemia-Reperfusion | 3 mg/kg | Reduced cortical infarct size and volume[5] |
| Rat | Hyperhomocysteinemia-induced Vascular Cognitive Impairment | 10 and 20 mg/kg, p.o. | Ameliorated endothelial dysfunction and memory deficits[9] |
| Mouse | Acetaminophen-induced Liver Injury | 200 mg/kg | Attenuated mortality and liver damage[10] |
| Guinea Pig | Oleic Acid-induced Lung Injury | 80 mg/kg, i.v. | Attenuated lung injury[2] |
| Rabbit | Thromboxane Synthetase Inhibition | IC50: 56.0 ng/ml | Inhibition of thromboxane synthetase[8] |
| Rabbit | ADP-induced Platelet Aggregation | IC50: 144.1 μM | Inhibition of platelet aggregation[11] |
Experimental Protocols
Protocol: ADP-Induced Platelet Aggregation in Rat Platelet-Rich Plasma (PRP)
This protocol outlines a typical procedure for assessing the antiplatelet effect of this compound in rats.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (or other appropriate strain) weighing 250-300g.
-
Anesthetize the animals using an appropriate method (e.g., intraperitoneal injection of sodium pentobarbital).
-
-
Blood Collection:
-
Collect blood from the abdominal aorta into a syringe containing 3.8% sodium citrate (1 part citrate to 9 parts blood).
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a higher speed (e.g., 1000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Pre-incubate the PRP with different concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Induce platelet aggregation by adding adenosine diphosphate (ADP) at a final concentration that induces submaximal aggregation (to be determined in preliminary experiments).
-
Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer, with PPP as the 100% aggregation reference.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of Ozagrel that inhibits 50% of the platelet aggregation).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low therapeutic effect observed | - Insufficient dose. - Inappropriate route of administration for the desired effect. - Poor bioavailability in the chosen animal strain. - Degradation of the compound. | - Perform a dose-response study to determine the optimal dose. - Consider a different route of administration (e.g., intravenous for rapid effect). - Investigate the pharmacokinetics of Ozagrel in your specific animal model. - Ensure proper storage and handling of the this compound solution. Prepare fresh solutions for each experiment. |
| High variability in results between animals | - Inconsistent dosing technique. - Individual differences in drug metabolism. - Stress or other uncontrolled environmental factors. | - Ensure all personnel are properly trained in the administration technique. - Increase the number of animals per group to account for biological variability. - Standardize housing conditions, handling procedures, and timing of experiments. |
| Signs of excessive bleeding | - Dose is too high. - Concomitant use of other anticoagulants or antiplatelet agents. - Underlying health issues in the animals. | - Reduce the dose of this compound. - Avoid co-administration with other drugs that affect hemostasis. - Perform a health check of the animals before starting the experiment. |
| Precipitation of the compound in solution | - Poor solubility of this compound in the chosen vehicle. - Incorrect pH of the solution. | - Use a suitable solvent or vehicle. This compound is soluble in water and methanol.[5] - Adjust the pH of the solution if necessary. - Gentle warming or sonication may aid in dissolution, but ensure the compound's stability under these conditions. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ozagrel - Applications - CAT N°: 70515 [bertin-bioreagent.com]
- 4. What are the side effects of this compound Hydrate? [synapse.patsnap.com]
- 5. chembk.com [chembk.com]
- 6. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ozagrel Hydrochloride Animal Studies
This technical support center provides detailed information on the side effects of Ozagrel hydrochloride observed in animal studies. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase. By inhibiting this enzyme, it blocks the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction. This action leads to an antiplatelet and vasodilatory effect.
Q2: What are the known acute toxic effects of this compound in animals?
A2: Acute toxicity studies have established the median lethal dose (LD50) of Ozagrel in mice and rats. The primary adverse effects at high doses are related to its pharmacological action and can include an increased risk of bleeding. For detailed LD50 values, please refer to the Acute Toxicity Data table below.
Q3: Have any specific organ toxicities been identified in animal studies?
A3: While comprehensive public data is limited, some studies have investigated organ-specific effects. For instance, a study on acetaminophen-induced liver injury in mice suggested that this compound did not cause liver damage and may even have a protective effect in that specific model[1]. Researchers should, however, monitor renal and hepatic function during prolonged studies, as with any investigational drug.
Q4: What is the genotoxic potential of this compound?
Q5: Are there any known reproductive or developmental side effects in animal studies?
A5: Comprehensive public reports on the reproductive and developmental toxicity of this compound are scarce. Standard preclinical assessments would include fertility and early embryonic development, embryo-fetal development (teratology), and pre- and postnatal development studies. Researchers planning studies in pregnant animals or those intended for breeding should exercise caution and may need to conduct preliminary dose-ranging studies to establish a no-observed-adverse-effect level (NOAEL).
Troubleshooting Guides
Problem: Unexpected bleeding or prolonged clotting times are observed during in vivo experiments.
-
Possible Cause: This is a potential side effect related to the antiplatelet mechanism of action of this compound.
-
Troubleshooting Steps:
-
Verify Dose: Double-check the dose calculations and administration volume to ensure accuracy.
-
Monitor Platelet Function: If possible, perform platelet aggregation assays to quantify the extent of inhibition.
-
Reduce Dose: Consider reducing the dose in subsequent experiments to a level that maintains efficacy while minimizing bleeding risk.
-
Concomitant Medications: Ensure that no other medications with antiplatelet or anticoagulant properties are being co-administered.
-
Problem: Animals exhibit signs of gastrointestinal distress (e.g., diarrhea, vomiting).
-
Possible Cause: Gastrointestinal side effects have been reported in clinical use and may occur in animal models, particularly at higher doses.
-
Troubleshooting Steps:
-
Observe Dose-Response: Determine if the incidence and severity of GI effects are dose-dependent.
-
Change Formulation or Route of Administration: If using oral gavage, ensure the vehicle is well-tolerated. Consider alternative routes if appropriate for the experimental design.
-
Provide Supportive Care: Ensure animals have adequate hydration and nutrition.
-
Quantitative Data Presentation
Table 1: Acute Toxicity of Ozagrel in Rodents[2]
| Species | Sex | Route of Administration | LD50 (mg/kg) |
| Mouse | Male | Intravenous | 1940 |
| Mouse | Female | Intravenous | 1580 |
| Rat | Male | Intravenous | 1150 |
| Rat | Female | Intravenous | 1300 |
| Mouse | Male | Oral | 5700 |
| Mouse | Female | Oral | 2450 |
| Rat | Male | Subcutaneous | 2100 |
| Rat | Female | Subcutaneous | 2300 |
Experimental Protocols
Key Experiment: Assessment of Acetaminophen-Induced Hepatotoxicity in Mice[1]
-
Animal Model: Male ICR mice.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of acetaminophen (APAP) at a dose of 330 mg/kg.
-
Ozagrel Administration: this compound administered at a dose of 200 mg/kg 30 minutes after the APAP injection.
-
Parameters Evaluated:
-
Mortality rate.
-
Serum alanine aminotransferase (ALT) levels as a marker of liver damage.
-
Histopathological examination of liver tissue.
-
Hepatic DNA fragmentation.
-
mRNA expression of cell death-related genes.
-
Total glutathione content in the liver.
-
-
Cell Line Model: RLC-16 rat hepatocyte cell line exposed to N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of APAP, to assess the cytoprotective effects of Ozagrel in vitro.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing Ozagrel's effect on hepatotoxicity.
References
Drug interactions to consider with Ozagrel hydrochloride in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug interactions to consider when designing and conducting co-administration studies with Ozagrel hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective thromboxane A2 (TXA2) synthase inhibitor.[1][2] Its primary mechanism of action is to block the enzyme responsible for producing TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[1][2] By inhibiting TXA2 synthesis, Ozagrel reduces platelet aggregation and vasoconstriction, thereby exerting its antiplatelet and antithrombotic effects.
Q2: What are the major drug classes that are expected to interact with this compound?
A2: The most significant interactions are pharmacodynamic in nature, primarily with other drugs that affect hemostasis. These include:
-
Antiplatelet agents: (e.g., aspirin, clopidogrel)
-
Anticoagulants: (e.g., warfarin, heparin)
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): (e.g., ibuprofen, naproxen)
Co-administration with these agents can potentiate the antiplatelet effects of Ozagrel and significantly increase the risk of bleeding.[3]
Q3: Are there potential pharmacokinetic interactions with this compound?
A3: Yes, there is a potential for pharmacokinetic interactions. Ozagrel's metabolism may be altered by drugs that inhibit or induce the cytochrome P450 (CYP450) enzyme system. While specific human studies are limited, caution is advised when co-administering Ozagrel with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin), as this could affect Ozagrel's plasma concentrations and efficacy.[4][5][6]
Q4: Has the co-administration of Ozagrel with aspirin been studied?
A4: Yes, the combination has been investigated, particularly in the context of acute ischemic stroke. The rationale is that combining a TXA2 synthase inhibitor (Ozagrel) with a cyclooxygenase (COX) inhibitor (aspirin) could provide a more comprehensive blockade of pro-thrombotic pathways. Preclinical studies suggest that this combination may have a greater antithrombotic potential than either drug alone.[3]
Troubleshooting Guide for Co-Administration Studies
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly prolonged bleeding time in animal models | Synergistic pharmacodynamic effect of Ozagrel and the co-administered drug (e.g., another antiplatelet or anticoagulant). | - Review the dose levels of both drugs; consider dose reduction.- Increase the frequency of monitoring for bleeding events.- Ensure the bleeding time assay is performed consistently. |
| High variability in platelet aggregation assay results | - Improper sample handling (e.g., temperature fluctuations, delayed processing).- Inconsistent agonist concentration.- Interference from the co-administered drug in the assay. | - Adhere strictly to the platelet aggregation assay protocol.- Validate agonist concentrations before each experiment.- Run appropriate vehicle controls for the co-administered drug. |
| Inconsistent pharmacokinetic profiles of Ozagrel | - Potential induction or inhibition of metabolizing enzymes by the co-administered drug.- Genetic polymorphisms in metabolizing enzymes in the study population. | - Conduct a literature review on the potential of the co-administered drug to affect CYP450 enzymes.- Consider genotyping the study population for relevant CYP enzymes if significant variability is observed. |
Quantitative Data from Preclinical Co-Administration Studies
Disclaimer: The following data are derived from preclinical studies in rats and may not be directly extrapolated to human subjects. Clinical data on quantitative drug interactions with this compound is limited in publicly available literature.
Table 1: Comparative Inhibitory Effects of Ozagrel and Other Antiplatelet Agents in Rats
| Compound | Inhibition of Blood TXA2 Generation (ID50, mg/kg, p.o.) | Inhibition of Arachidonic Acid-Induced Platelet Aggregation ex vivo (ID50, mg/kg, p.o.) | Inhibition of Femoral Vein Thrombosis (ID50, mg/kg, p.o.) | Prolongation of Tail Bleeding Time (Effective Dose, mg/kg, p.o.) |
| Ozagrel | 0.3 | 0.92 | 13.7 | > 3 |
| Aspirin | 6.4 | 7.0 | > 100 (slight inhibition) | > 100 (tendency to prolong) |
| CV-4151 (Isbogrel) | 0.04 | 0.06 | 2.46 | > 0.3 |
| Ticlopidine | N/A | Slightly inhibited | Potently inhibited | 300 |
Data sourced from a comparative study in rats.[1]
Table 2: Therapeutic Effects of Intravenously Administered Ozagrel and Other Agents on Thrombosis in Rats
| Compound | Therapeutic Effect on Thrombosis (ED50, mg/kg, i.v.) | Inhibition of Blood TXA2 Generation (ED50, mg/kg, i.v.) |
| Ozagrel | 0.066 | 0.042 |
| Aspirin | > 30 (moderate reduction) | N/A |
| CV-4151 (Isbogrel) | 0.026 | 0.0056 |
Data sourced from a comparative study in rats.[1]
Experimental Protocols
In Vivo Bleeding Time Assay (Rodent Model)
Objective: To assess the effect of this compound co-administration on hemostasis.
Methodology:
-
Administer this compound, the co-administered drug, the combination, or vehicle to different groups of animals (e.g., rats) via the appropriate route (e.g., oral gavage, intravenous injection).
-
At a specified time point after dosing, anesthetize the animal.
-
Make a standardized transverse incision on the tail, for example, 5 mm from the tip, with a scalpel blade.
-
Immediately start a stopwatch.
-
Gently blot the blood from the incision every 30 seconds with filter paper, without touching the wound itself.
-
Stop the stopwatch when bleeding ceases and no more blood is absorbed by the filter paper.
-
The bleeding time is the duration from the incision to the cessation of bleeding.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the in vitro effect of this compound and a co-administered drug on platelet aggregation.
Methodology:
-
Collect whole blood from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP using PPP if necessary.
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compounds (Ozagrel, co-administered drug, or combination) or vehicle to the PRP and incubate for a specified period.
-
Add a platelet aggregation agonist (e.g., arachidonic acid, ADP, collagen) to initiate aggregation.
-
Measure the change in light transmission through the PRP sample over time. An increase in light transmission corresponds to platelet aggregation.
-
Quantify the extent of aggregation as the maximum percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP.
Visualizations
References
- 1. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Platelet thromboxane synthetase inhibitors with low doses of aspirin: possible resolution of the "aspirin dilemma" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP3A4*22 Impairs the Elimination of Ticagrelor, But Has No Significant Effect on the Bioactivation of Clopidogrel or Prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Ozagrel Hydrochloride for In Vivo Use
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed methodologies to overcome the poor aqueous solubility of Ozagrel hydrochloride for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the biosynthesis of thromboxane A2 (TXA2).[1] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1] By inhibiting TXA2 production, this compound exerts anti-platelet, vasodilatory, and anti-inflammatory effects, making it a valuable compound for research in ischemic stroke, asthma, and thromboembolic diseases.[2]
The hydrochloride salt form of Ozagrel is intended to improve its solubility in aqueous solutions. However, its inherent low solubility can lead to several challenges in in vivo research, including:
-
Poor oral bioavailability: Limited dissolution in the gastrointestinal tract can result in low and variable absorption, making oral administration unreliable for preclinical studies.
-
Precipitation upon injection: When prepared in simple aqueous solutions for parenteral administration, this compound can precipitate upon changes in pH or temperature, or upon contact with physiological fluids. This can cause inaccurate dosing, vessel blockage, and localized toxicity at the injection site.
-
Inconsistent experimental results: Poor solubility can lead to variability in drug exposure between experimental animals, resulting in high standard deviations and difficulty in interpreting study outcomes.
Q2: What are the general approaches to enhance the solubility of this compound for in vivo use?
A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These techniques aim to increase the concentration of the drug in a solution that is stable and biocompatible for administration to research animals. The primary methods include:
-
Co-solvency: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic Ozagrel molecule within the cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.
-
Solid Dispersion: Dispersing this compound in an inert carrier matrix at the solid-state to improve its dissolution rate and solubility.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution velocity.
Q3: What are some common excipients used to formulate poorly soluble drugs for parenteral administration?
A3: A variety of excipients are used to formulate poorly soluble drugs for injection. These include:
-
Solubilizing agents: Co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs); surfactants like polysorbates (e.g., Tween 80) and Cremophor EL; and complexing agents like cyclodextrins.[3][4]
-
Buffering agents: To maintain a stable pH where the drug is most soluble, such as citrate or phosphate buffers.[3]
-
Tonicity modifiers: To make the formulation isotonic with physiological fluids, such as sodium chloride or mannitol.[3]
-
Bulking agents: For lyophilized (freeze-dried) formulations, such as mannitol or lactose, to provide an elegant cake structure.[3]
Troubleshooting Guides
Problem 1: My this compound precipitates out of solution during preparation or upon standing.
| Potential Cause | Troubleshooting Step |
| Insufficient Solubilizing Agent | Increase the concentration of the co-solvent or cyclodextrin. Refer to the solubility data in Table 1 and the experimental protocols below for recommended starting concentrations. |
| Incorrect pH | This compound is a weak acid. Adjust the pH of the vehicle to a range where its solubility is maximized. For many acidic compounds, a slightly basic pH can improve solubility, but this must be balanced with the drug's stability and physiological compatibility. |
| Temperature Effects | Some formulations may be sensitive to temperature changes. Try gently warming the solution during preparation to aid dissolution, but be cautious of potential degradation. Store the final formulation at the recommended temperature. |
| Order of Addition of Components | The order in which you mix the components of your formulation can be critical. It is often best to dissolve the drug in the organic co-solvent first before adding the aqueous components. |
Problem 2: I'm observing high variability in my in vivo experimental results.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure that the this compound is completely dissolved in the vehicle before administration. Visually inspect the solution for any particulate matter. If necessary, filter the solution through a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles. |
| Precipitation at the Injection Site | The formulation may be precipitating upon injection due to changes in pH or dilution with physiological fluids. Consider using a more robust formulation, such as a cyclodextrin inclusion complex or a solid dispersion, which can better maintain the drug in a dissolved state in vivo. |
| Inadequate Dosing Volume or Rate | For intravenous administration, ensure a slow and steady injection rate to allow for gradual dilution of the formulation in the bloodstream, which can help prevent precipitation. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | 45 mg/mL (170 mM) |
| DMSO | 45 mg/mL (170 mM) |
| Ethanol | 5 mg/mL (18.88 mM) |
Data sourced from publicly available information.
Experimental Protocols
Protocol 1: Co-solvent Formulation for Intravenous Administration
This protocol describes the preparation of a co-solvent-based formulation suitable for intravenous injection in small animals.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the vehicle: In a sterile vial, prepare the co-solvent vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
Dissolve this compound: Weigh the required amount of this compound and add it to the prepared vehicle. For example, to achieve a final concentration of 2 mg/mL, add 20 mg of this compound to 10 mL of the vehicle.
-
Ensure complete dissolution: Vortex the mixture and, if necessary, gently warm the vial to aid dissolution. The final solution should be clear and free of any visible particles.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage and Use: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to return to room temperature.
Protocol 2: Cyclodextrin Inclusion Complex Formulation
This protocol details the preparation of an this compound inclusion complex with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) using the kneading method. This method is suitable for enhancing the aqueous solubility of poorly soluble drugs.
Materials:
-
This compound
-
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to SBE-β-CD. A 1:1 molar ratio is a common starting point.
-
Kneading:
-
Place the calculated amount of SBE-β-CD into a mortar.
-
Add a small amount of a 50% ethanol/water solution to the SBE-β-CD and triturate to form a homogeneous paste.
-
Gradually add the weighed this compound to the paste while continuously triturating.
-
Continue the kneading process for at least 60 minutes to ensure thorough interaction between the drug and the cyclodextrin.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at 40°C until a constant weight is achieved. This removes the ethanol and water.
-
-
Sieving and Storage:
-
Gently grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve (e.g., #80) to obtain a uniform particle size.
-
Store the resulting powder in a desiccator over fused calcium chloride.
-
-
Reconstitution for Injection: The prepared powder can be dissolved in sterile water or saline to the desired concentration for administration. The resulting solution should be clear and can be sterile-filtered before use.
Protocol 3: Solid Dispersion Formulation by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) K30 to enhance its dissolution rate for oral administration.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio by weight).
-
Dissolve both components in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution of both the drug and the polymer.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed on the inner wall of the flask.
-
-
Final Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at a temperature below its glass transition temperature (if known) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder through a fine-mesh sieve to obtain a uniform particle size.
-
-
Formulation for Oral Gavage: The resulting powder can be suspended in an appropriate vehicle (e.g., water with a suspending agent like carboxymethyl cellulose) for oral administration to animals.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for overcoming Ozagrel HCl solubility.
References
Navigating the Nuances of Ozagrel Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ozagrel hydrochloride experiments. This resource is designed to provide clear, actionable guidance for interpreting unexpected results and troubleshooting common issues encountered in the laboratory. By understanding the intricate mechanism of Ozagrel and potential experimental variables, you can ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] By blocking this enzyme, Ozagrel prevents the conversion of prostaglandin H2 (PGH2) into TXA2.[3] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1][3][4] Therefore, Ozagrel's primary effect is to decrease platelet aggregation and induce vasodilation.[1][3]
Q2: I'm observing weaker-than-expected inhibition of platelet aggregation with Ozagrel. What could be the cause?
Several factors could contribute to this observation:
-
Prostaglandin Redirection: Inhibition of TXA2 synthase can lead to the accumulation of its precursor, PGH2. This excess PGH2 can then be shunted towards the synthesis of other prostaglandins, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2).[5] While PGD2 generally inhibits platelet aggregation, PGE2 can have a pro-aggregatory effect, potentially counteracting the inhibitory action of Ozagrel.[5]
-
Agonist Choice: The potency of Ozagrel can appear different depending on the agonist used to induce platelet aggregation. Ozagrel is generally more effective at inhibiting aggregation induced by arachidonic acid (AA) compared to agonists like adenosine diphosphate (ADP).[6]
-
Experimental Conditions: The concentration of the agonist, incubation time with Ozagrel, and the specific platelet preparation (platelet-rich plasma vs. whole blood) can all influence the observed level of inhibition.[7][8]
Q3: Can this compound exhibit off-target effects?
Yes, some studies have indicated potential off-target effects. For instance, Ozagrel, being an imidazole derivative, has been shown to inhibit certain cytochrome P-450-mediated drug-metabolizing enzymes in hepatic microsomes.[9] While its selectivity for TXA2 synthase over other enzymes in the arachidonic acid cascade (like cyclooxygenase) is high, it's crucial to consider potential interactions in complex biological systems.[2]
Q4: Are there known discrepancies between in vitro and in vivo results with Ozagrel?
Yes, discrepancies between in vitro potency and in vivo efficacy are a recognized phenomenon in pharmacology.[10][11] For Ozagrel, its in vivo antithrombotic effects can be more potent than what might be predicted from simple in vitro platelet aggregation assays. This can be due to factors such as the "redirection" of prostaglandin synthesis towards the vasodilatory and anti-aggregatory prostacyclin (PGI2) in endothelial cells, an effect that is not fully captured in isolated platelet preparations.[2][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate experiments. | Inconsistent platelet preparation; variability in agonist concentration; temperature fluctuations. | Standardize platelet isolation protocol. Prepare fresh agonist solutions for each experiment. Ensure all incubations are performed at a constant 37°C.[8] |
| No inhibition of platelet aggregation observed. | Incorrect Ozagrel concentration; inactive compound; inappropriate agonist. | Verify the concentration and integrity of the Ozagrel stock solution. Use arachidonic acid as the agonist, as it is highly dependent on TXA2 synthesis.[6] Confirm instrument functionality with a known inhibitor. |
| Paradoxical increase in platelet aggregation. | Predominant shunting to pro-aggregatory prostaglandins (e.g., PGE2).[5] | Measure the levels of other prostaglandins (PGE2, PGD2, PGI2 metabolite 6-keto-PGF1α) to assess the extent of pathway redirection. Consider using a thromboxane receptor antagonist in parallel to dissect the effects. |
| Discrepancy between results in platelet-rich plasma (PRP) and whole blood. | Influence of other blood cells (e.g., leukocytes, erythrocytes) on prostaglandin metabolism and platelet function. | Acknowledge the differences in the experimental systems. Whole blood assays may provide a more physiologically relevant context. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies. Note that values can vary depending on the experimental conditions.
| Parameter | Value | Species/System | Notes |
| IC50 (TXA2 Synthase Inhibition) | 1.1 x 10⁻⁸ M | - | Highly selective inhibition.[2] |
| ID50 (Blood TXA2 Generation - oral) | 0.3 mg/kg | Rat | - |
| ID50 (Arachidonic Acid-induced Platelet Aggregation - oral) | 0.92 mg/kg | Rat | Ex vivo measurement.[1] |
| ID50 (Femoral Vein Thrombosis - oral) | 13.7 mg/kg | Rat | In vivo antithrombotic effect.[1] |
| ED50 (Blood TXA2 Generation - i.v.) | 0.042 mg/kg | Rat | - |
| ED50 (Femoral Vein Thrombosis - i.v.) | 0.066 mg/kg | Rat | In vivo therapeutic effect.[1] |
| IC50 (ADP-induced Platelet Aggregation) | 485 to >1000 µM | Human | Ozagrel-paeonol codrugs.[6] |
| IC50 (Arachidonic Acid-induced Platelet Aggregation) | 52.46 to 692.40 µM | Human | Ozagrel-paeonol codrugs.[6] |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of this compound's effect on platelet aggregation in platelet-rich plasma (PRP) induced by arachidonic acid (AA).
1. Materials and Reagents:
-
This compound
-
Arachidonic acid (AA)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Adjust the platelet count in the PRP with PPP if necessary.
3. Experimental Procedure:
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to the aggregometer cuvettes with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle control (e.g., saline) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a working concentration of arachidonic acid.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
Calculate the percentage of inhibition of aggregation relative to the vehicle control.
Visualizing the Pathways
To better understand the experimental workflow and the underlying biological mechanisms of Ozagrel, the following diagrams have been generated.
Caption: Workflow for Platelet Aggregation Assay.
Caption: Ozagrel's Mechanism and Prostaglandin Redirection.
Caption: Troubleshooting Logic for Weak Inhibition.
References
- 1. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of anti-platelet drugs on human platelet aggregation with a novel whole blood aggregometer by a screen filtration pressure method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Effects of ozagrel (OKY-046), a thromboxane synthase inhibitor, on oxidative drug-metabolizing enzymes in mouse hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences between in-vitro and in-vivo potencies of corticotrophins: an interpretation in terms of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antiplatelet Activity of Ozagrel Hydrochloride and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet activities of two key compounds: ozagrel hydrochloride and aspirin. By examining their mechanisms of action, experimental data from preclinical studies, and the methodologies used in these evaluations, this document aims to offer a clear and objective resource for researchers and professionals in the field of drug development and cardiovascular therapeutics.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are cornerstones in the prevention and treatment of cardiovascular and cerebrovascular diseases. Aspirin, a long-standing therapy, and this compound, a more targeted agent, both modulate the thromboxane A2 (TXA2) pathway, a key mediator of platelet activation and aggregation. This guide delves into a comparative analysis of their antiplatelet efficacy.
Mechanisms of Action
Both this compound and aspirin ultimately reduce the levels of TXA2, a potent vasoconstrictor and platelet aggregator. However, they achieve this through distinct mechanisms targeting different enzymes in the arachidonic acid cascade.
Aspirin acts as an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] By acetylating a serine residue in the active site of COX-1, aspirin blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[1] This inhibition is permanent for the lifespan of the platelet.
This compound is a selective inhibitor of thromboxane A2 synthase.[2][3] This enzyme is responsible for the conversion of PGH2 to TXA2. By specifically targeting TXA2 synthase, ozagrel prevents the synthesis of TXA2 without affecting the production of other prostaglandins, such as prostacyclin (PGI2), which has anti-aggregatory and vasodilatory properties.
The distinct mechanisms of action of aspirin and this compound are depicted in the signaling pathway diagram below.
Caption: Mechanisms of action of aspirin and this compound.
Comparative Antiplatelet Activity: Preclinical Data
A key preclinical study in rats provides a direct comparison of the antiplatelet and antithrombotic effects of ozagrel and aspirin. The following tables summarize the quantitative data from this research.
Table 1: Inhibition of Thromboxane B2 (TXB2) Generation
| Compound | Administration | ID50 (mg/kg) |
| Ozagrel | Oral | 0.3 |
| Aspirin | Oral | 6.4 |
ID50: The dose of a drug that causes a 50% inhibition of the measured response.
Table 2: Inhibition of Arachidonic Acid-Induced Platelet Aggregation ex vivo
| Compound | Administration | ID50 (mg/kg) |
| Ozagrel | Oral | 0.92 |
| Aspirin | Oral | 7.0 |
Table 3: Inhibition of Femoral Vein Platelet-Rich Thrombosis
| Compound | Administration | ID50 (mg/kg) |
| Ozagrel | Oral | 13.7 |
| Aspirin | Oral | >100 (slight inhibition) |
Table 4: Therapeutic Effects on Thrombosis
| Compound | Administration | ED50 (mg/kg) |
| Ozagrel | Intravenous | 0.066 |
| Aspirin | Intravenous | >30 (moderate reduction) |
ED50: The dose of a drug that is therapeutically effective in 50% of the population.
These preclinical data suggest that ozagrel is a more potent inhibitor of TXB2 generation and arachidonic acid-induced platelet aggregation compared to aspirin on a milligram-per-kilogram basis in this animal model. Furthermore, ozagrel demonstrated more potent antithrombotic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical comparative study.
Arachidonic Acid-Induced Platelet Aggregation ex vivo
This experiment evaluates the ability of a drug to inhibit platelet aggregation induced by arachidonic acid after the drug has been administered to an animal.
Caption: Workflow for arachidonic acid-induced platelet aggregation ex vivo.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are administered either this compound, aspirin, or a vehicle control orally.
-
Blood Collection: Two hours after administration, blood is collected from the heart into syringes containing a 3.8% sodium citrate solution (9:1, blood:citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP. The remaining blood is then centrifuged at a higher speed (e.g., 1,500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light-transmission aggregometer. The light transmission is set to 0% with PRP and 100% with PPP.
-
Induction of Aggregation: A standardized concentration of arachidonic acid is added to the PRP, and the change in light transmission, indicating platelet aggregation, is recorded over time.
-
Data Analysis: The maximum aggregation percentage is determined for each sample. The dose-response curve is plotted, and the ID50 value is calculated.
Measurement of Serum Thromboxane B2 (TXB2) Levels
This assay quantifies the amount of TXB2, a stable metabolite of TXA2, in the serum as an indicator of TXA2 production.
Caption: Workflow for the measurement of serum TXB2 levels.
Methodology:
-
Sample Collection and Preparation: Blood is collected and allowed to clot in a glass tube at 37°C for 1 hour to allow for maximum TXA2 generation and subsequent conversion to TXB2.
-
Serum Separation: The clotted blood is then centrifuged at a high speed (e.g., 2,000 x g) for 10 minutes to separate the serum.
-
TXB2 Quantification: The concentration of TXB2 in the serum is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TXB2 generation is calculated by comparing the levels in the drug-treated groups to the vehicle control group. The dose-response curve is then used to determine the ID50 value.
Clinical Context and Future Directions
While preclinical data provides a strong basis for comparison, it is important to consider the clinical context. A study in patients with acute cerebral infarction suggested that the combination of ozagrel sodium and aspirin may lead to better clinical outcomes compared to aspirin alone.[4] This suggests potentially synergistic or complementary effects of inhibiting both COX-1 and TXA2 synthase.
However, there is a notable lack of head-to-head clinical trials directly comparing the antiplatelet efficacy of this compound monotherapy with aspirin monotherapy in a human population. Such studies would be invaluable in providing a more complete understanding of their comparative clinical utility.
Future research should focus on:
-
Direct, randomized controlled trials in human subjects to compare the antiplatelet effects of ozagrel and aspirin.
-
Investigation into the potential benefits of combination therapy in various patient populations.
-
Elucidation of the full clinical implications of the differential effects on prostaglandin synthesis.
Conclusion
Both this compound and aspirin are effective inhibitors of the thromboxane A2 pathway, a critical target for antiplatelet therapy. Preclinical evidence suggests that ozagrel is a more potent and selective inhibitor of TXA2 synthesis than aspirin. While aspirin remains a cornerstone of antiplatelet therapy, the targeted mechanism of ozagrel presents a compelling profile that warrants further clinical investigation to fully delineate its comparative efficacy and role in the management of thrombotic diseases. This guide provides a foundational understanding for researchers to build upon in their ongoing efforts to develop more effective and safer antiplatelet strategies.
References
Ozagrel Hydrochloride: A Potent and Selective Inhibitor of Thromboxane A2 Synthase
A Comparative Guide for Researchers
Ozagrel hydrochloride stands out as a highly selective and potent inhibitor of thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade. This guide provides an objective comparison of this compound with other relevant compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
High Selectivity Profile of this compound
Experimental data demonstrates the remarkable selectivity of this compound for TXA2 synthase over other key enzymes in the prostanoid synthesis pathway. This selectivity minimizes off-target effects and contributes to a more favorable safety profile.
| Enzyme | This compound IC50 | Reference Compound(s) | IC50 of Reference Compound(s) |
| Thromboxane A2 (TXA2) Synthase | 4 nM - 11 nM [1][2][3] | Aspirin (COX-1/2 inhibitor) | 6.4 mg/kg (ID50 for TXA2 generation in rats)[4] |
| CV-4151 (Isbogrel) | 0.04 mg/kg (ID50 for TXA2 generation in rats)[4] | ||
| Cyclooxygenase (COX) | > 1 mM[5] | Aspirin | - |
| Prostacyclin (PGI2) Synthase | > 1 mM[5] | - | - |
| Prostaglandin E2 (PGE2) Isomerase | > 1 mM[5] | - | - |
| 5-Lipoxygenase | Not affected | - | - |
Key Findings:
-
This compound exhibits a high affinity for TXA2 synthase, with reported IC50 values in the low nanomolar range.[1][2][3]
-
In stark contrast, its inhibitory activity against cyclooxygenase, prostacyclin synthase, and PGE2 isomerase is negligible, with IC50 values greater than 1 mM.[5] This represents a selectivity of over 100,000-fold for TXA2 synthase.
-
In vivo studies in rats have shown that this compound is a more potent inhibitor of TXA2 generation than aspirin.[4] However, another selective TXA2 synthase inhibitor, CV-4151 (isbogrel), has demonstrated even greater potency than Ozagrel.[4]
Mechanism of Action and Downstream Effects
This compound's mechanism of action lies in its specific inhibition of TXA2 synthase, the enzyme responsible for converting the prostaglandin endoperoxide (PGH2) into TXA2. This targeted inhibition leads to two significant downstream effects: a reduction in TXA2 levels and a redirection of PGH2 metabolism towards the production of other prostanoids, notably prostacyclin (PGI2).
Experimental Protocols
The selectivity of this compound is validated through a series of in vitro enzymatic assays. A general workflow for assessing the inhibition of TXA2 synthase is outlined below.
Detailed Methodologies:
1. Preparation of Platelet Microsomes: Human platelets are isolated from whole blood by differential centrifugation. The washed platelets are then sonicated or subjected to nitrogen cavitation to disrupt the cell membranes. The microsomal fraction, which is rich in TXA2 synthase, is subsequently isolated by ultracentrifugation.
2. Thromboxane A2 Synthase Inhibition Assay: The platelet microsome preparation is pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C. The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2). After a short incubation period (typically 1-2 minutes), the reaction is terminated.
3. Measurement of Thromboxane B2 (TXB2): Thromboxane A2 is highly unstable and rapidly hydrolyzes to the more stable, yet inactive, metabolite, Thromboxane B2 (TXB2). Therefore, the activity of TXA2 synthase is indirectly quantified by measuring the concentration of TXB2. This is typically achieved using commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits.[6][7]
4. Selectivity Assays: To determine the selectivity of this compound, similar enzymatic assays are conducted using purified or recombinant cyclooxygenase (COX-1 and COX-2), prostacyclin (PGI2) synthase, and 5-lipoxygenase. The respective products of these enzymes (e.g., prostaglandins for COX, 6-keto-PGF1α for PGI2 synthase) are measured to assess the inhibitory activity of this compound.
Conclusion
The available experimental data strongly supports the classification of this compound as a potent and highly selective inhibitor of thromboxane A2 synthase. Its minimal activity against other key enzymes in the arachidonic acid cascade underscores its targeted mechanism of action. This selectivity profile, combined with its demonstrated in vivo efficacy, makes this compound a valuable tool for researchers investigating the role of TXA2 in various physiological and pathological processes and a promising candidate for further drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
Reproducibility of Ozagrel Hydrochloride's Effects: A Comparative Guide for Researchers
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial for the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction. By inhibiting TXA2 synthesis, Ozagrel exerts its antiplatelet and vasodilatory effects, making it a subject of interest for thrombotic diseases such as ischemic stroke.
Comparative Efficacy of this compound
Preclinical Data
A study in rats compared the antiplatelet and antithrombotic effects of Ozagrel with another selective TXA2 synthase inhibitor, CV-4151 (isbogrel), as well as with aspirin and ticlopidine. The results, summarized in the table below, indicate that while CV-4151 was generally more potent, Ozagrel demonstrated significant inhibitory effects on TXA2 generation, platelet aggregation, and thrombosis.
| Parameter | Ozagrel | CV-4151 (Isbogrel) | Aspirin | Ticlopidine |
| Inhibition of Blood TXA2 Generation (Oral ID50, mg/kg) | 0.3 | 0.04 | 6.4 | - |
| Inhibition of Arachidonic Acid-Induced Platelet Aggregation ex vivo (Oral ID50, mg/kg) | 0.92 | 0.06 | 7.0 | - |
| Inhibition of Femoral Vein Thrombosis (Oral ID50, mg/kg) | 13.7 | 2.46 | >100 | Potent Inhibition |
| Therapeutic Effect on Thrombosis (i.v. ED50, mg/kg) | 0.066 | 0.026 | Moderately Reduced | - |
Clinical Data
In a clinical setting, the efficacy of Ozagrel sodium in combination with aspirin was compared to aspirin alone in patients with acute non-cardiogenic ischemic stroke. The study found that the combination therapy resulted in significantly better clinical outcomes at 14 days after the onset of stroke, as measured by the National Institutes of Health Stroke Scale (NIHSS) and a motor strength scale.
| Outcome Measure | Ozagrel + Aspirin (Group 1) | Aspirin Alone (Group 2) | p-value |
| NIHSS Score at 14 days | Significantly Better | - | 0.007 |
| Motor Strength Scale Score at 14 days | Significantly Better | - | <0.001 |
A meta-analysis of randomized controlled trials on Ozagrel for acute ischemic stroke further supports its efficacy in improving neurological impairment. The pooled analysis showed a significant improvement in the Modified Edinburgh-Scandinavian Stroke Scale (MESSS) at the end of treatment.
| Outcome | Result |
| Improvement in Neurological Impairment (MESSS) | Mean Difference = -4.17 (95% CI, -4.95 to -3.40; P<0.00001) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the evaluation of Ozagrel and similar antiplatelet agents.
Measurement of Thromboxane B2 (TXB2) Levels
Thromboxane A2 is unstable, so its stable, inactive metabolite, TXB2, is measured to assess TXA2 synthase activity. A common method is the Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline:
-
Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for TXB2 is used.
-
Standards and prepared plasma samples are added to the wells.
-
A fixed amount of horseradish peroxidase (HRP)-labeled TXB2 is added, which competes with the TXB2 in the sample for binding to the capture antibody.
-
After incubation, the wells are washed to remove unbound substances.
-
A substrate solution is added, and the color development is stopped.
-
The optical density is measured using a microplate reader. The concentration of TXB2 in the sample is inversely proportional to the color intensity and is calculated based on a standard curve.
-
Platelet Aggregation Assay
This assay measures the ability of an agonist, such as arachidonic acid, to induce platelet aggregation in a sample of platelet-rich plasma (PRP).
Protocol Outline:
-
PRP Preparation: Whole blood is centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer, which measures light transmittance.
-
A baseline light transmittance is established.
-
Arachidonic acid is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases.
-
The change in light transmittance is recorded over time to generate an aggregation curve. The maximum aggregation percentage is a key parameter.
-
Rat Model of Femoral Vein Thrombosis
This in vivo model is used to evaluate the antithrombotic effects of compounds.
Protocol Outline:
-
Animal Preparation: Rats are anesthetized. The femoral vein is surgically exposed.
-
Endothelial Injury: A small piece of filter paper saturated with ferric chloride is applied to the surface of the vein for a specific duration to induce endothelial injury, which initiates thrombus formation.
-
Drug Administration: Ozagrel or other test compounds are administered (e.g., orally or intravenously) at various doses prior to the injury.
-
Thrombus Evaluation: After a set period, the thrombosed segment of the vein is excised, and the thrombus is isolated and weighed. The dose-dependent inhibition of thrombus formation is then determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Ozagrel and the workflow of a typical preclinical study.
Caption: Mechanism of action of Ozagrel and Aspirin in the arachidonic acid cascade.
Caption: A generalized workflow for preclinical evaluation of antithrombotic agents like Ozagrel.
Conclusion
The available data from single-laboratory studies suggest that this compound is an effective inhibitor of thromboxane A2 synthase, leading to reduced platelet aggregation and thrombosis. In a preclinical setting, its potency is comparable to other agents, though it may be less potent than newer developmental compounds. Clinically, when combined with aspirin, Ozagrel shows promise in improving outcomes for acute ischemic stroke patients.
However, the absence of dedicated inter-laboratory reproducibility studies is a significant data gap. Such studies are essential for definitively establishing the robustness and consistency of Ozagrel's effects across different experimental conditions and settings. Researchers should consider this limitation when evaluating the existing evidence and designing future studies. The provided protocols and comparative data serve as a valuable, albeit incomplete, resource for the scientific community.
Cross-Validation of Ozagrel Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ozagrel hydrochloride's mechanism of action with other prominent antiplatelet agents. The information presented is supported by experimental data to assist in research and drug development endeavors.
Introduction to this compound
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking this key enzyme in the arachidonic acid cascade, Ozagrel effectively reduces the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[1] This mechanism underlies its therapeutic applications in conditions such as cerebral thrombosis and other ischemic disorders.[2]
Mechanism of Action: this compound vs. Alternatives
The primary mechanism of this compound is the selective inhibition of thromboxane A2 synthase. This contrasts with other classes of antiplatelet agents that target different pathways involved in platelet activation and aggregation.
Signaling Pathway of this compound and Key Alternatives
The following diagram illustrates the signaling pathways affected by this compound, Aspirin, Clopidogrel (and other thienopyridines), and Abciximab.
Caption: Drug targets in platelet activation pathways.
Comparative Performance Data
The following tables summarize the in vitro and in vivo potency of this compound in comparison to other antiplatelet agents.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| Thromboxane A2 Synthase Inhibition (IC50) | Rabbit Platelets | 11 nM | [3] |
| Arachidonic Acid-induced Platelet Aggregation (IC50) | Not Specified | 53.12 µM | [4] |
Table 2: Comparative In Vivo Potency of Thromboxane A2 Synthase Inhibitors and Aspirin in Rats
| Compound | Oral ID50 (mg/kg) for TXA2 Generation | Oral ID50 (mg/kg) for Arachidonic Acid-induced Platelet Aggregation | Intravenous ED50 (mg/kg) for Therapeutic Effect on Thrombosis | Reference |
| Ozagrel | 0.3 | 0.92 | 0.066 | [5] |
| CV-4151 (Isbogrel) | 0.04 | 0.06 | 0.026 | [5] |
| Aspirin | 6.4 | 7.0 | >30 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug mechanisms. Below are representative protocols for key experiments used to characterize antiplatelet agents.
Thromboxane A2 Synthase Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of thromboxane A2 synthase.
Protocol:
-
Preparation of Platelet Microsomes:
-
Obtain fresh human or animal (e.g., rabbit) blood anticoagulated with citrate.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Isolate platelets from PRP by further centrifugation and wash them in a suitable buffer.
-
Lyse the platelets and prepare a microsomal fraction by ultracentrifugation.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the platelet microsome preparation with a buffer solution.
-
Add various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Initiate the enzymatic reaction by adding the substrate, Prostaglandin H2 (PGH2).
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 minutes).
-
-
Quantification of Thromboxane B2 (TXB2):
-
Stop the reaction by adding a stopping solution (e.g., a solution of a stable TXA2 analog and a reducing agent).
-
Measure the concentration of Thromboxane B2 (TXB2), the stable metabolite of TXA2, using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by various agonists.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh venous blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
-
Assay Procedure:
-
Use a light transmission aggregometer, setting the baseline (0% aggregation) with PRP and the maximum transmission (100% aggregation) with PPP.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound (e.g., this compound) at various concentrations or a vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist such as arachidonic acid, ADP, collagen, or thrombin.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of the test compound.
-
Calculate the percentage of inhibition of aggregation compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Vasodilation Assay (Pressure Myography)
Objective: To assess the effect of a test compound on the vascular tone of isolated small arteries.
Protocol:
-
Vessel Dissection and Mounting:
-
Euthanize a laboratory animal (e.g., rat, mouse) and dissect a segment of a small artery (e.g., mesenteric or cerebral artery).
-
Carefully clean the artery of surrounding tissue in a cold physiological salt solution (PSS).
-
Mount the artery segment onto two glass cannulas in a pressure myograph chamber filled with PSS and maintain it at 37°C.
-
-
Equilibration and Pre-constriction:
-
Pressurize the artery to a physiological level (e.g., 60-80 mmHg) and allow it to equilibrate.
-
Induce a stable contraction (pre-constriction) by adding a vasoconstrictor agent (e.g., phenylephrine or a TXA2 analog like U46619) to the superfusing PSS.
-
-
Application of Test Compound:
-
Once a stable pre-constriction is achieved, add the test compound (e.g., this compound) in a cumulative manner to the superfusing PSS, increasing the concentration stepwise.
-
Record the changes in the internal diameter of the artery at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of vasodilation at each concentration relative to the pre-constricted diameter.
-
Plot the percentage of vasodilation against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Experimental and Developmental Workflow
The discovery and development of a novel antiplatelet agent like this compound typically follows a structured workflow from initial screening to preclinical and clinical evaluation.
Caption: A typical antiplatelet drug development workflow.
Conclusion
This compound's selective inhibition of thromboxane A2 synthase provides a distinct mechanism of action compared to other classes of antiplatelet agents. This guide offers a comparative framework, supported by quantitative data and detailed experimental protocols, to aid researchers in the cross-validation and further investigation of this compound and the development of novel antithrombotic therapies. The provided diagrams and structured data are intended to facilitate a clear and objective comparison of its performance against alternative treatments.
References
- 1. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride: A Comparative Analysis of Efficacy in Preclinical Stroke Models
An Overview of Ozagrel Hydrochloride in Ischemic Stroke
This compound, a selective inhibitor of thromboxane A2 (TXA2) synthase, has been a subject of significant research in the context of acute ischemic stroke (AIS).[1][2][3] In the acute phase of ischemic stroke, platelet activation leads to the release of neurotoxic and thrombogenic compounds, which can exacerbate brain damage by reducing cerebral blood flow.[1][2][3] Ozagrel's mechanism of action involves inhibiting the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[4] This inhibition leads to reduced platelet aggregation and vasodilation, thereby mitigating the risk of thrombus formation and improving blood flow to ischemic brain regions.[4] Furthermore, studies suggest that ozagrel may also increase the level of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its therapeutic effects.[5][6]
Efficacy in Rodent Models of Ischemic Stroke
Ozagrel's neuroprotective effects have been evaluated in various preclinical stroke models, with the Middle Cerebral Artery Occlusion (MCAO) model being one of the most common. The MCAO model simulates the conditions of focal ischemic stroke in humans.[7][8]
Middle Cerebral Artery Occlusion (MCAO) Model
In a rat MCAO model, administration of ozagrel at a dose of 3 mg/kg demonstrated a significant reduction in both the area and volume of cortical infarction following a 2-hour occlusion and subsequent reperfusion.[5][9][10] These findings suggest a neuroprotective effect of ozagrel in the context of ischemia-reperfusion injury.
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Reference |
| Vehicle Control | 250 ± 25 | 3.5 ± 0.5 | [9] |
| Ozagrel (3 mg/kg) | 150 ± 20 | 2.0 ± 0.4 | [5][9] |
| Norphenazone (3 mg/kg) | 240 ± 30 | 3.3 ± 0.6 | [9][10] |
| *p < 0.05 compared to Vehicle Control |
Furthermore, studies in a conscious cerebral ischemia-reperfusion mouse model showed that ozagrel improved reduced spontaneous locomotor activity and motor coordination.[5][6] It also suppressed the decrease in brain tissue specific gravity, an indicator of cerebral edema, in a spontaneously hypertensive rat (SHR) model of ischemia-reperfusion.[5][6]
Microthrombosis Model
In a rat model of microthrombosis, induced by sodium laurate injection, ozagrel also showed suppressive effects on neurological deficits.[5][9][10] This suggests that ozagrel's benefits extend to stroke subtypes characterized by smaller vessel occlusion.
| Treatment Group | Neurological Deficit Score | Reference |
| Vehicle Control | 4.0 ± 0.6 | [9] |
| Ozagrel (3 mg/kg) | 2.5 ± 0.5 | [9] |
| Norphenazone (3 mg/kg) | 3.8 ± 0.7 | [9][10] |
| p < 0.05 compared to Vehicle Control |
Comparison with Other Therapeutic Agents
When compared to norphenazone, a free-radical scavenger, ozagrel demonstrated superior efficacy in reducing infarct size and improving neurological outcomes in both the MCAO and microthrombosis models.[9][10] While free radical scavengers are investigated for their neuroprotective potential, in this direct comparison, the targeted inhibition of thromboxane A2 synthesis by ozagrel appeared to be a more effective strategy.
Clinical studies in human patients with acute noncardioembolic stroke have also shown that ozagrel monotherapy can lead to improvements in neurological severity, as measured by the NIH Stroke Scale (NIHSS).[11]
Signaling Pathway and Experimental Workflow
The therapeutic effects of ozagrel are rooted in its ability to modulate the arachidonic acid cascade, specifically by inhibiting thromboxane A2 synthase. This action shifts the balance towards the production of prostacyclin (PGI2), leading to vasodilation and reduced platelet aggregation.
A typical experimental workflow for evaluating the efficacy of ozagrel in a rodent MCAO model is outlined below.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO procedure is a widely used model to induce focal cerebral ischemia.[7][8]
Anesthesia and Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
Body temperature is maintained at 37°C using a heating pad.
-
A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
Occlusion Procedure:
-
The ECA is ligated and transected.
-
A 4-0 nylon monofilament suture with a blunted tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.[7]
-
The suture is left in place for a predetermined duration (e.g., 2 hours) to induce ischemia.[9][10]
Reperfusion and Post-operative Care:
-
After the occlusion period, the suture is withdrawn to allow for reperfusion.[7]
-
The cervical incision is closed, and the animal is allowed to recover.
-
Post-operative care includes monitoring for any signs of distress and providing hydration.
Neurological Assessment:
-
Neurological deficits are typically assessed at 24 hours post-reperfusion using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).
Infarct Volume Measurement:
-
At the end of the experiment, animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
The infarct volume is then calculated using image analysis software.
Conclusion
Preclinical evidence from various rodent stroke models consistently demonstrates the efficacy of this compound in reducing ischemic brain injury and improving neurological function. Its targeted mechanism of inhibiting thromboxane A2 synthase offers a distinct advantage in the acute phase of ischemic stroke. The presented data underscores the potential of Ozagrel as a valuable therapeutic agent for stroke, warranting further investigation and clinical application.
References
- 1. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients [jneurology.com]
Ozagrel Hydrochloride in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on Ozagrel hydrochloride for the treatment of acute ischemic stroke. It offers an objective comparison with alternative therapies, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and procedural pathways.
Comparative Efficacy and Safety of this compound
Ozagrel, a selective thromboxane A2 synthase inhibitor, has been evaluated in numerous clinical trials for its potential to improve outcomes in patients with acute ischemic stroke (AIS). Meta-analyses of these trials indicate that Ozagrel is effective in improving neurological impairment in AIS patients during scheduled treatment.[1][2] However, evidence regarding its efficacy in reducing long-term death or disability remains limited, necessitating further large-scale, high-quality randomized controlled trials.[1][2]
In comparative studies, Ozagrel has been evaluated against placebo and other active treatments such as Edaravone, a free radical scavenger. A network meta-analysis of 145 randomized controlled trials involving 13,289 patients showed that Ozagrel was more effective than placebo in improving neurological function.[3] The combination of Ozagrel and Edaravone appeared to be one of the most effective treatments.[3] A direct comparison trial (EDO trial) concluded that Edaravone was not inferior to Ozagrel for the treatment of acute noncardioembolic ischemic stroke.[4][5]
The primary safety concerns with Ozagrel are digestive hemorrhage and hemorrhagic stroke; however, meta-analyses have found no significant difference in the incidence of these severe adverse events between Ozagrel and control groups.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses and comparative clinical trials.
Table 1: Efficacy of Ozagrel vs. Placebo/Control in Acute Ischemic Stroke
| Outcome Measure | Ozagrel Group | Placebo/Control Group | Effect Size (95% CI) | Reference |
| Neurological Improvement (MESSS) | - | - | Mean Difference = -4.17 (-4.95 to -3.40) | [1] |
| Death at Follow-up | - | - | Relative Risk = 0.67 (0.11 to 4.04) | [1] |
| Clinical Effective Rate | - | - | Relative Risk = 3.86 (3.18 to 4.61) | [3] |
| Improvement in Neurological Deficit (WMD) | - | - | WMD = -3.11 (-4.43 to -1.79) | [3] |
MESSS: Modified Edinburgh-Scandinavian Stroke Scale; WMD: Weighted Mean Difference. A negative value in MESSS and WMD indicates improvement.
Table 2: Comparison of Ozagrel and Edaravone in Acute Noncardioembolic Ischemic Stroke (EDO Trial)
| Outcome Measure | Ozagrel Group | Edaravone Group | Intergroup Difference (95% CI) | Reference |
| Favorable Outcome (mRS 0-1) at 3 months | 50.3% | 57.1% | 6.8% (-3.1 to 16.7) | [4][5] |
| Incidence of Adverse Events | 86.4% | 85.6% | Not Significant | [6] |
| Incidence of Serious Adverse Events | 14.1% | 13.9% | Not Significant | [6] |
mRS: modified Rankin Scale. The results indicated non-inferiority of Edaravone to Ozagrel.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the meta-analyses.
Protocol 1: Randomized Controlled Trial of Ozagrel vs. Placebo for Acute Ischemic Stroke
-
Objective: To evaluate the efficacy and safety of this compound in patients with acute ischemic stroke.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population:
-
Inclusion Criteria: Patients aged 18-80 years with a diagnosis of acute ischemic stroke confirmed by neuroimaging (CT or MRI), onset of symptoms within 48 hours, and a baseline National Institutes of Health Stroke Scale (NIHSS) score of 5-20.[7]
-
Exclusion Criteria: Intracranial hemorrhage, pre-existing significant disability (modified Rankin Scale score > 2), severe renal or hepatic dysfunction, and contraindications to antiplatelet therapy.[7][8]
-
-
Treatment Regimen:
-
Ozagrel Group: Intravenous infusion of this compound (80 mg) diluted in 250-500 mL of saline, administered over 2 hours, twice daily for 14 days.
-
Placebo Group: Intravenous infusion of a matching placebo on the same schedule.
-
Standard Care: All patients received standard care for acute ischemic stroke, which could include blood pressure management, hydration, and supportive care. The use of other antiplatelet agents was typically discontinued during the trial.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The change in NIHSS score from baseline to day 14.
-
Secondary Efficacy Endpoints: Proportion of patients with a favorable outcome (mRS score of 0-2) at 90 days, and the Barthel Index score at 90 days.[9]
-
Safety Endpoint: Incidence of adverse events, particularly hemorrhagic events, during the treatment and follow-up period.
-
Protocol 2: Comparative Trial of Ozagrel vs. Edaravone for Acute Noncardioembolic Ischemic Stroke (EDO Trial)
-
Objective: To compare the efficacy and safety of Ozagrel and Edaravone in patients with acute noncardioembolic ischemic stroke.
-
Study Design: A multicenter, randomized, parallel-group, open-label trial.[4]
-
Patient Population:
-
Inclusion Criteria: Patients with acute noncardioembolic ischemic stroke, with treatment initiated within 72 hours of onset.[4]
-
-
Treatment Regimen:
-
Ozagrel Group: Intravenous administration of sodium ozagrel.
-
Edaravone Group: Intravenous administration of edaravone.
-
Specific dosages and administration details were standardized across participating centers.
-
-
Outcome Measures:
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow of a Typical Acute Ischemic Stroke Clinical Trial
Caption: A typical workflow for an acute ischemic stroke clinical trial.
Logical Relationship of the Meta-Analysis Process
Caption: The process of conducting a meta-analysis of clinical trials.
References
- 1. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Therapies for Acute Ischemic Stroke in China: A Network Meta-Analysis of 13289 Patients from 145 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone (radical scavenger) versus sodium ozagrel (antiplatelet agent) in acute noncardioembolic ischemic stroke (EDO trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. Inclusion/Exclusion Criteria | McGovern Medical School [med.uth.edu]
- 8. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]
- 9. Clinical trial design for endovascular ischemic stroke intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ozagrel Hydrochloride, Paeonol, and Their Codrugs in Thromboembolic and Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Ozagrel hydrochloride, paeonol, and their novel codrugs. By integrating data from multiple studies, we present a side-by-side analysis of their antiplatelet, neuroprotective, and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the synergistic effects and therapeutic advantages of these compounds.
Introduction
Ischemic stroke and other thromboembolic diseases represent a significant global health burden. Platelet aggregation is a key event in the pathogenesis of these conditions. This compound is a selective thromboxane A2 (TXA2) synthase inhibitor that reduces platelet aggregation and vasoconstriction.[1][2] Paeonol, a natural phenolic compound, exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5] The development of codrugs that combine the pharmacophores of Ozagrel and paeonol is a promising strategy to enhance their therapeutic efficacy, particularly in the context of anti-stroke therapy.[6][7] This guide will delve into the experimental data comparing these parent drugs with their synthesized codrugs.
Performance Comparison: Antiplatelet Aggregation and Neuroprotection
Experimental data reveals that novel Ozagrel-paeonol codrugs, particularly the PNC series, exhibit significant antiplatelet and neuroprotective activities. The data is summarized in the tables below, providing a clear comparison of their performance against the parent compounds.
Antiplatelet Aggregation Activity
The inhibitory effects of Ozagrel, paeonol, and their codrugs on platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA) are presented in Table 1. The data indicates that the codrug PNC3 is a potent inhibitor of both ADP- and AA-induced platelet aggregation, with superior or comparable activity to Ozagrel.[1] While specific IC50 values for paeonol under these exact conditions are not available in the reviewed literature, it is known to inhibit platelet aggregation through mechanisms that may involve the reduction of thromboxane synthesis.[8][9]
Table 1: Comparative Antiplatelet Aggregation Activity (IC50, µM)
| Compound | ADP (10 µM) Induced Aggregation | AA (1 µM) Induced Aggregation |
| Ozagrel | >1000 | 52.46 ± 3.29 |
| Paeonol | Data Not Available | Data Not Available |
| POC | 842 ± 53.29 | 349.2 ± 15.97 |
| PNC1 | 710 ± 43.71 | 135.4 ± 10.86 |
| PNC2 | >1000 | 462 ± 28.73 |
| PNC3 | 485 ± 31.07 | 74.7 ± 4.86 |
| PNC4 | >1000 | 692.4 ± 45.73 |
| PNC5 | >1000 | 233.8 ± 16.55 |
| Data sourced from Zuo et al., 2024.[1] |
Neuroprotective Effects
The neuroprotective potential of these compounds was assessed using an in vitro model of ischemic stroke, specifically the oxygen-glucose deprivation (OGD) model in PC12 cells. The codrug PNC3 demonstrated a significant protective effect against OGD-induced cell injury.[1] Paeonol has also been shown to protect neurons from OGD-induced injury by increasing cell survival rates.[10][11] Quantitative data for Ozagrel in a comparable OGD model was not available in the reviewed literature.
Table 2: Comparative Neuroprotective Effects on PC12 Cells after Oxygen-Glucose Deprivation
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| OGD Model | - | 50.2 ± 3.1 |
| PNC3 | 10 | 68.4 ± 4.2 |
| Paeonol | 10 | Increased cell survival rate (specific % not provided in comparative study)[10][11] |
| Ozagrel | Data Not Available | Data Not Available |
| p < 0.05 vs. OGD Model group. Data for PNC3 sourced from Zuo et al., 2024.[1] |
Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of Ozagrel, paeonol, and the codrug PNC3 were evaluated in rats following oral administration. The codrug PNC3 exhibited favorable pharmacokinetic properties, suggesting its potential for development as an oral formulation.[1]
Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Ozagrel (60 mg/kg) | Paeonol (25 mg/kg) | PNC3 (6.4 mg/kg, i.g.) |
| Cmax (ng/mL) | Data Not Available | ~1000 | 22.3 ± 4.5 |
| Tmax (h) | Data Not Available | ~0.18 | 1.0 |
| AUC (ng·h/mL) | Data Not Available | ~700 | 110.2 ± 21.3 |
| t1/2 (h) | ~0.16 | ~0.68 | 4.6 ± 1.2 |
| Bioavailability (%) | Low (saturable first-pass)[3] | ~16[4] | 33.3 |
| Data for Ozagrel sourced from Mio et al., 1990[3]; Paeonol from Hu et al., 2020[5] and Kwon et al., 2017[4]; PNC3 from Zuo et al., 2024.[1] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Ozagrel, paeonol, and their codrugs are mediated through distinct yet potentially complementary signaling pathways.
This compound
Ozagrel's primary mechanism of action is the selective inhibition of Thromboxane A2 (TXA2) synthase.[2][12] This leads to a reduction in TXA2 levels, a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthesis, Ozagrel effectively reduces platelet aggregation and promotes vasodilation.[12]
Caption: Ozagrel inhibits Thromboxane A2 synthase, reducing platelet aggregation.
Paeonol
Paeonol exerts its anti-inflammatory and neuroprotective effects through the modulation of multiple signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][14] By inhibiting these pathways, paeonol reduces the production of pro-inflammatory cytokines and mediators.[7][14]
Caption: Paeonol inhibits the NF-κB pathway, reducing inflammation.
Ozagrel-Paeonol Codrugs
The codrug strategy aims to combine the antiplatelet activity of Ozagrel with the multifaceted protective effects of paeonol. The enhanced efficacy of codrugs like PNC3 suggests a synergistic interaction between the two pharmacophores, potentially targeting both thrombosis and inflammation-mediated neuronal injury.
Caption: The dual action of the Ozagrel-Paeonol codrug.
Experimental Protocols
Antiplatelet Aggregation Assay
Objective: To evaluate the in vitro inhibitory effect of test compounds on platelet aggregation induced by agonists.
Methodology:
-
Blood Collection: Fresh human whole blood is collected into vacuum tubes containing 3.2% trisodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 10 minutes at room temperature to obtain PRP. The supernatant (PRP) is carefully transferred to a separate tube.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at 2000 x g for 15 minutes to obtain PPP, which is used as a reference (100% light transmission).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to approximately 3.0 x 10^8 platelets/mL with PPP.
-
Aggregation Measurement:
-
Aliquots of the adjusted PRP are placed in the aggregometer cuvettes and pre-warmed to 37°C.
-
The test compound (Ozagrel, paeonol, or codrug) at various concentrations or vehicle control is added to the PRP and incubated for 5 minutes.
-
Platelet aggregation is initiated by adding an agonist, either ADP (10 µM) or arachidonic acid (1 µM).
-
The change in light transmission is recorded for 5 minutes using a light transmission aggregometer.
-
-
Data Analysis: The maximum platelet aggregation percentage is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) is determined from the dose-response curve.
Oxygen-Glucose Deprivation (OGD) in PC12 Cells
Objective: To assess the neuroprotective effects of test compounds in an in vitro model of cerebral ischemia.
Methodology:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction:
-
The culture medium is replaced with glucose-free Earle's balanced salt solution.
-
The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a predetermined period (e.g., 6 hours) to induce OGD.
-
-
Treatment: The test compounds (paeonol, codrug, or vehicle) are added to the culture medium before or during the OGD period at various concentrations.
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control group.
Conclusion
The synthesis of Ozagrel-paeonol codrugs, particularly PNC3, represents a promising advancement in the development of multi-target agents for the treatment of ischemic stroke. These codrugs demonstrate enhanced antiplatelet and neuroprotective effects compared to the parent molecules, along with favorable pharmacokinetic profiles for oral administration. The synergistic action of inhibiting thromboxane synthesis and modulating inflammatory pathways highlights the potential of this codrug strategy. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 6. Paeonol attenuates oxidative stress and inflammation in experimental diabetic retinopathy by regulating the Nrf2/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]
- 9. A review on therapeutical potential of paeonol in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of paeonol on cultured rat hippocampal neurons against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Paeonol attenuates oxygen-glucose deprivation injury and inhibits NMDA receptor activation of cultured rat hippocampal neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 13. Insight into the immunomodulatory and chemotherapeutic mechanisms of paeonol (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paeonol from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro validation of Ozagrel hydrochloride's IC50 value
Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade that leads to platelet aggregation and vasoconstriction. This guide provides a comparative analysis of Ozagrel's in vitro efficacy, detailed experimental protocols for determining its half-maximal inhibitory concentration (IC50), and a visualization of the associated signaling pathway.
Comparative Efficacy of TXA2 Synthase Inhibitors
The potency of this compound has been evaluated against other known inhibitors of TXA2 synthase. The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme's activity by half, serves as a key metric for this comparison.
| Compound | Target | IC50 (nM) | Source Organism/System |
| This compound | TXA2 Synthase | 4 - 24 | Human Platelet Microsomes [1][2] |
| R.68070 | TXA2 Synthase | ~40 | Human Serum[3][4] |
| CV-4151 | TXA2 Synthase | ~126 | Human Serum[3][4] |
| Dazoxiben | TXA2 Synthase | ~2000 | Human Serum[3][4] |
| Aspirin | Cyclooxygenase (COX) | ~5000 | Human Serum[3][4] |
Note: IC50 values for R.68070, CV-4151, Dazoxiben, and Aspirin were converted from their reported pIC50 values.[3][4]
Thromboxane A2 Signaling Pathway
Thromboxane A2 synthase is a key enzyme in the conversion of prostaglandin H2 to thromboxane A2.[5][6] TXA2 then binds to the thromboxane receptor (TP), a G-protein-coupled receptor, initiating a signaling cascade that leads to physiological responses such as platelet aggregation and vasoconstriction.[5][6][7][8] this compound selectively inhibits TXA2 synthase, thereby reducing the production of TXA2.[9]
References
- 1. tribioscience.com [tribioscience.com]
- 2. ozagrel | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, has demonstrated significant neuroprotective effects, primarily in the context of acute ischemic stroke. This guide provides a comprehensive comparison of Ozagrel's performance with other neuroprotective agents, supported by experimental data from preclinical and clinical studies.
Mechanism of Action
Ozagrel's primary mechanism of action is the inhibition of TXA2 synthase, a key enzyme in the arachidonic acid cascade. This inhibition leads to a decrease in the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation. Consequently, Ozagrel helps to improve cerebral blood flow and reduce the formation of microthrombi in the ischemic brain. Furthermore, by redirecting the metabolic pathway of prostaglandin endoperoxides, Ozagrel increases the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its neuroprotective effects.
Comparative Efficacy in Preclinical Models
Ozagrel has been extensively studied in various animal models of cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model in rats and mice. These studies have consistently shown that Ozagrel reduces infarct volume, improves neurological deficits, and mitigates secondary injury mechanisms such as oxidative stress and inflammation.
Performance Against Placebo/Control
| Experimental Model | Species | This compound Dose | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 3 mg/kg | Decreased cortical infarction area and volume. | |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 30 mg/kg i.p. | Significantly reduced cerebral infarction. | |
| Bilateral Common Carotid Artery Occlusion (BCCAo) | Rat | 10 & 20 mg/kg, p.o. | Ameliorated endothelial dysfunction, memory deficits, and biochemical changes. | |
| Hyperhomocysteinemia-induced Vascular Cognitive Impairment | Rat | 10 & 20 mg/kg, p.o. | Improved endothelial dysfunction, learning, and memory. |
Head-to-Head and Combination Therapy Studies
Comparisons with other neuroprotective agents have been a key focus of research, particularly with the free radical scavenger Edaravone.
| Comparison Agent(s) | Experimental Model | Species | Key Findings | Reference |
| Norphenazone (Free-radical scavenger) | MCAO & Microthrombosis | Rat | Ozagrel (3 mg/kg) was effective in reducing infarct size and neurological deficits, while Norphenazone (1 & 3 mg/kg) showed no clear effects. | |
| Fasudil (ROCK inhibitor) | MCAO | Mouse | Combination therapy of non-effective doses of Ozagrel (10 mg/kg) and Fasudil (3 mg/kg) resulted in a significant reduction of cerebral infarction. This effect was associated with increased regional cerebral blood flow and phosphorylation of eNOS. | |
| Minocycline | MCAO | Rat | Pre-treatment with a single dose of Ozagrel or Minocycline showed neuroprotective effects, including smaller infarct volume and better behavioral performance. |
Key Neuroprotective Signaling Pathways
Ozagrel's neuroprotective effects are mediated through multiple signaling pathways, primarily related to its modulation of vasoactive molecules, and its anti-inflammatory and anti-oxidative properties.
Caption: Ozagrel's primary mechanism of action.
Caption: Ozagrel's anti-oxidative and anti-inflammatory pathways.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This widely used model mimics focal cerebral ischemia in humans.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm until it blocks the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specified period (e.g., 90 or 120 minutes).
-
For reperfusion, the suture is withdrawn.
-
-
Drug Administration: this compound is typically dissolved in saline and administered intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion or shortly after.
-
Outcome Measures:
-
Neurological Deficit Scoring: A graded scale (e.g., 0-5) is used to assess motor and behavioral deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
-
Biochemical Assays: Brain tissue is homogenized to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and inflammation (e.g., TNF-α, IL-6) using ELISA or other immunoassays.
-
Caption: Experimental workflow for the MCAO model.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
This in vitro model simulates the ischemic conditions of a stroke at the cellular level.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells, are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum).
-
OGD Induction:
-
The normal culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
The cells are then placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
-
Reperfusion:
-
The glucose-free medium is replaced with the original complete culture medium.
-
The cells are returned to a normoxic incubator (95% air, 5% CO2).
-
-
Drug Treatment: this compound is added to the culture medium at various concentrations before, during, or after the OGD period.
-
Outcome Assessment:
-
Cell Viability: Assays such as MTT or CCK-8 are used to quantify the percentage of viable cells after OGD/R.
-
Apoptosis Assays: Methods like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide are employed to measure the extent of apoptosis.
-
Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to quantify intracellular ROS production.
-
Clinical Evidence
A meta-analysis of randomized controlled trials concluded that Ozagrel is effective for improving neurological impairment in patients with acute ischemic stroke during the scheduled treatment period. However, the evidence for its effect on long-term death or disability is limited, and higher quality, large-scale trials are warranted.
Clinical studies comparing Ozagrel with Edaravone have shown that Ozagrel is not inferior to Edaravone in improving functional outcomes in patients with acute noncardioembolic ischemic stroke. Some studies suggest that combination therapy with Edaravone and Ozagrel may be more effective than Ozagrel monotherapy, particularly in atherothrombotic stroke.
Conclusion
This compound demonstrates significant neuroprotective effects through its well-defined mechanism of inhibiting thromboxane A2 synthesis, leading to improved cerebral microcirculation. Preclinical studies robustly support its efficacy in reducing ischemic brain injury. Its multifaceted action, encompassing anti-platelet, vasodilatory, anti-inflammatory, and anti-oxidative properties, makes it a valuable agent in the management of acute ischemic stroke. While clinical evidence confirms its short-term neurological benefits, further research is needed to fully establish its long-term efficacy and to explore the full potential of combination therapies.
Ozagrel Hydrochloride Demonstrates Significant Antithrombotic Effects Compared to Placebo in Preclinical Animal Models
Comprehensive analysis of animal studies reveals the efficacy of ozagrel hydrochloride in mitigating thrombosis through potent inhibition of thromboxane A2 synthase, leading to reduced platelet aggregation and vasoconstriction.
Researchers and drug development professionals in the field of thrombosis will find compelling evidence from multiple animal studies supporting the therapeutic potential of this compound. This guide synthesizes key experimental findings, comparing the antithrombotic effects of this compound with control or placebo groups across various animal models of thrombosis. The data consistently demonstrates ozagrel's ability to inhibit thrombus formation and improve outcomes in preclinical settings.
Ozagrel, a selective inhibitor of thromboxane A2 (TXA2) synthase, plays a crucial role in managing thrombotic disorders by preventing the formation of blood clots.[1][2] Its mechanism of action involves blocking the conversion of prostaglandin H2 to TXA2, a potent promoter of platelet aggregation and vasoconstriction.[3] By reducing TXA2 levels, ozagrel effectively diminishes these pathological processes.[3] Furthermore, this inhibition leads to an accumulation of prostaglandin endoperoxides, which can then be utilized by prostacyclin synthase to increase the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[4][5]
Quantitative Comparison of this compound's Antithrombotic Efficacy
The following table summarizes the key quantitative data from animal studies, highlighting the significant antithrombotic and antiplatelet effects of this compound.
| Efficacy Parameter | Animal Model | This compound Dose | Effect vs. Control/Baseline | Reference |
| Inhibition of Thrombosis | Rat Femoral Vein Thrombosis (Endothelial Injury) | ID50: 13.7 mg/kg (p.o.) | Potent inhibition of platelet-rich thrombosis. | [6] |
| Rat Femoral Vein Thrombosis (Endothelial Injury) | ED50: 0.066 mg/kg (i.v.) | Therapeutic effect on established thrombosis. | [6] | |
| Inhibition of Platelet Aggregation | Rat (ex vivo) | ID50: 0.92 mg/kg (p.o.) | Inhibition of arachidonic acid-induced platelet aggregation. | [6] |
| Rabbit Platelets | IC50: 53.12 μM | Significant inhibition of arachidonic acid-induced platelet aggregation. | [4] | |
| Inhibition of TXA2 Generation | Rat Blood | ID50: 0.3 mg/kg (p.o.) | Inhibition of thromboxane A2 generation. | [6] |
| Rat Blood | ED50: 0.042 mg/kg (i.v.) | Inhibition of thromboxane A2 generation. | [6] | |
| Neurological Deficit Improvement | Rat Microthrombosis Model | 3 mg/kg | Suppressive effects on neurologic deficits. | [7] |
| Mouse Cerebral Ischemia-Reperfusion | Not specified | Improved locomotor activity and motor coordination. | [7] |
Detailed Experimental Methodologies
To ensure reproducibility and a clear understanding of the presented data, the following sections detail the experimental protocols employed in the key studies cited.
Femoral Vein Thrombosis Model in Rats
This model was utilized to assess the in vivo antithrombotic efficacy of this compound following endothelial injury.[6]
Protocol:
-
Male Sprague-Dawley rats are anesthetized.
-
The femoral vein is exposed, and a thermistor probe is placed on the vessel surface downstream from the injury site to monitor blood flow.
-
Endothelial injury is induced by applying a filter paper saturated with a thrombogenic agent (e.g., ferric chloride) to the adventitial surface of the vein for a specified duration.
-
This compound or a vehicle (placebo) is administered orally (p.o.) or intravenously (i.v.) at various doses prior to or after the induction of injury.
-
The formation of an occlusive thrombus is monitored by the change in blood flow measured by the thermistor. The dose required to inhibit thrombosis by 50% (ID50 or ED50) is then calculated.
Ex Vivo Platelet Aggregation Assay
This assay measures the effect of orally administered this compound on platelet aggregation in response to an agonist.[6]
Protocol:
-
This compound or a vehicle is administered orally to rats.
-
After a specified time (e.g., two hours), blood is collected from the abdominal aorta into a solution of 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed.
-
Platelet aggregation is induced by adding arachidonic acid (AA) to the PRP.
-
The change in light transmission through the PRP, which corresponds to the degree of platelet aggregation, is measured using an aggregometer.
-
The inhibitory dose producing a 50% reduction in aggregation (ID50) is determined.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its antithrombotic effects.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for thrombosis models.
References
- 1. Ozagrel: View Uses, Side Effects and Medicines [truemeds.in]
- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the Long-Term Efficacy of Ozagrel Hydrochloride for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the long-term efficacy of Ozagrel hydrochloride in the context of secondary prevention of ischemic stroke. The available clinical data for Ozagrel is contrasted with established alternative antiplatelet therapies. Methodologies of key clinical trials and the underlying signaling pathways are detailed to provide a comprehensive overview for research and development professionals.
Overview of this compound and Alternatives
Ozagrel is a selective thromboxane A2 (TXA2) synthase inhibitor.[1][2] Its mechanism involves blocking the production of TXA2, a potent promoter of platelet aggregation and vasoconstriction, while promoting the synthesis of prostacyclin (PGI2), which has vasodilatory and anti-aggregation effects.[3] It is primarily utilized in the acute phase of ischemic stroke.[4][5] While studies have demonstrated its effectiveness in improving neurological impairment during the initial treatment period, evidence regarding its long-term efficacy in reducing the risk of recurrent stroke, disability, or death is limited.[2][4][5]
The standard alternatives for long-term secondary stroke prevention are aspirin, a cyclooxygenase inhibitor, and clopidogrel, a P2Y12 receptor antagonist.[3][6] Numerous large-scale clinical trials have evaluated the long-term efficacy and safety of these agents, establishing them as mainstays in clinical practice.
Comparative Efficacy: Long-Term Clinical Outcome Data
A significant gap exists in the medical literature regarding the long-term, head-to-head comparative efficacy of this compound against standard antiplatelet agents like aspirin or clopidogrel for secondary stroke prevention. A meta-analysis of randomized controlled trials on Ozagrel for acute ischemic stroke concluded that while it is effective for short-term neurological improvement, the evidence to support its role in reducing long-term death or disability is insufficient.[4] Furthermore, a large retrospective propensity score-matched analysis suggested that Ozagrel use was safe but did not lead to improved functional outcomes at the time of discharge for patients with atherothrombotic or lacunar infarction.[7]
Given the limited long-term data for Ozagrel, this guide presents a summary of the comparative long-term efficacy between the two most common alternatives: aspirin and clopidogrel.
Table 1: Comparison of Long-Term Efficacy of Aspirin vs. Clopidogrel for Secondary Stroke Prevention (Post-12 Month Follow-up)
| Outcome Measure | Aspirin Monotherapy | Clopidogrel Monotherapy | Key Findings & Citations |
| Recurrent Ischemic Stroke | Higher Incidence | Lower Incidence | Meta-analyses suggest clopidogrel is associated with a significantly lower risk of recurrent ischemic stroke compared to aspirin.[6][8] |
| Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) | Higher Incidence | Lower Incidence | Clopidogrel monotherapy has been shown to be superior to aspirin in reducing the risk of MACCE.[6][8] |
| Bleeding Events (Major) | Higher Incidence | Lower Incidence | The risk of bleeding events is reported to be lower with clopidogrel compared to aspirin in some meta-analyses.[6][8] |
| All-Cause Mortality | No Significant Difference | No Significant Difference | Studies have generally found no statistically significant difference in all-cause mortality between the two treatments.[6] |
Note: The data presented is a qualitative summary of findings from meta-analyses. Specific risk ratios and confidence intervals can be found in the cited literature.
Mechanism of Action: Signaling Pathway
Ozagrel's therapeutic effect is derived from its specific inhibition of thromboxane A2 synthase. This action redirects the prostaglandin metabolism pathway, leading to a decrease in pro-thrombotic and vasoconstrictive signals and an increase in anti-thrombotic and vasodilatory signals.
Caption: Ozagrel's Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of clinical findings. Below is a representative protocol for a long-term, randomized controlled trial comparing two antiplatelet agents for secondary stroke prevention, based on common elements from trials like the HOST-EXAM.[9]
Table 2: Representative Protocol for a Long-Term Antiplatelet Therapy Trial
| Protocol Section | Description |
| Study Design | A prospective, randomized, open-label, multicenter, comparative effectiveness trial. |
| Patient Population | Patients who have experienced a non-cardioembolic ischemic stroke or Transient Ischemic Attack (TIA) and have completed an initial period (e.g., 6-12 months) of dual antiplatelet therapy without recurrent events. |
| Inclusion Criteria | 1. Age > 18 years. 2. Confirmed diagnosis of ischemic stroke or TIA. 3. Successful completion of initial dual antiplatelet therapy. 4. Provision of informed consent. |
| Exclusion Criteria | 1. Indication for oral anticoagulation (e.g., atrial fibrillation). 2. History of intracranial hemorrhage. 3. Severe renal or hepatic dysfunction. 4. Known allergy to aspirin or clopidogrel. |
| Randomization & Blinding | Patients are randomized in a 1:1 ratio to receive either aspirin (e.g., 100 mg daily) or clopidogrel (e.g., 75 mg daily). Due to the nature of comparing two different drugs, the study may be open-label, but endpoint adjudication is typically blinded. |
| Treatment Period | A long-term follow-up period, typically 24 months or longer, to assess for primary and secondary endpoints. |
| Primary Endpoint | A composite of all-cause mortality, non-fatal myocardial infarction, non-fatal stroke, and major bleeding events (e.g., BARC type 3 or greater). |
| Secondary Endpoints | Individual components of the primary endpoint, re-hospitalization for acute coronary syndrome, and specific types of bleeding events. |
| Statistical Analysis | The primary analysis is typically a time-to-first-event analysis using a Cox proportional hazards model to calculate hazard ratios and 95% confidence intervals. A non-inferiority or superiority hypothesis may be tested. |
Clinical Trial Workflow Visualization
The process of conducting a randomized controlled trial for long-term drug efficacy follows a structured workflow from patient screening to final data analysis.
Caption: Randomized Controlled Trial Workflow.
Conclusion and Future Directions
While this compound shows promise in the acute management of ischemic stroke by improving short-term neurological outcomes, its role in long-term secondary prevention remains undefined due to a lack of robust clinical trial data. The current evidence base strongly supports the use of established antiplatelet agents, namely aspirin and clopidogrel, for this purpose, with studies suggesting a favorable risk-benefit profile for clopidogrel in some patient populations.
For drug development professionals and researchers, this highlights a critical area for investigation. Large-scale, long-term, randomized controlled trials directly comparing this compound with aspirin or clopidogrel are necessary to establish its efficacy and safety for the secondary prevention of stroke. Such studies should employ rigorous methodologies, including blinded endpoint adjudication and long-term follow-up, to provide definitive evidence to guide clinical practice.
References
- 1. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 4. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benefits and Risks of Clopidogrel vs. Aspirin Monotherapy after Recent Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ozagrel for Patients With Noncardioembolic Ischemic Stroke: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and safety of clopidogrel versus aspirin monotherapy for secondary prevention in patients with coronary artery disease: a meta-analysis [frontiersin.org]
- 9. A randomized clinical trial comparing long-term clopidogrel vs aspirin monotherapy beyond dual antiplatelet therapy after drug-eluting coronary stent implantation: Design and rationale of the Harmonizing Optimal Strategy for Treatment of coronary artery stenosis-Extended Antiplatelet Monotherapy (HOST-EXAM) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ozagrel Hydrochloride in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the disposal of Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor used in research. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
Based on available Safety Data Sheets (SDS), this compound and its hydrate forms are not classified as hazardous substances under OSHA or European regulations.[1][2] However, it is imperative to treat all chemical waste with care and to follow institutional and local regulations. Non-hazardous pharmaceutical waste should not be disposed of in regular trash or down the drain, as it can still have negative impacts on human health and the environment if not handled correctly.[3][4]
Key Disposal Principles and Data
The following table summarizes the essential information for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous Pharmaceutical Waste | [1][3] |
| Primary Disposal Route | Incineration via a licensed waste disposal facility | [3][4] |
| Incompatible Wastes | Strong oxidizing agents | [1] |
| Recommended Container | Clearly labeled, leak-proof container (often blue or white) for non-hazardous pharmaceutical waste | [3][4] |
| PPE Requirement | Standard laboratory PPE: safety glasses, gloves, lab coat | [5] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of pure this compound and materials contaminated with it.
1. Waste Identification and Segregation:
-
Identify the waste as "non-hazardous pharmaceutical waste."[3]
-
Do not mix this compound waste with hazardous chemical waste (e.g., solvents, acids, bases), sharps, or biohazardous materials.[3]
-
Keep this compound waste separate from strong oxidizing agents to prevent potential reactions.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
3. Preparing the Waste Container:
-
Select a designated, leak-proof waste container. Many institutions use color-coded systems, with blue or white bins often designated for non-hazardous pharmaceutical waste.[3][4]
-
Ensure the container is clean and compatible with the chemical.
-
Affix a "Non-Hazardous Pharmaceutical Waste" label to the container. The label should clearly identify the contents (this compound) and the date accumulation started.
4. Accumulating the Waste:
-
Solid Waste: Place surplus or expired this compound directly into the labeled waste container. For items lightly contaminated (e.g., weighing paper, gloves), place them in the same container.
-
Aqueous Solutions: While this compound is water-soluble, drain disposal is not recommended.[6][7][8] Collect aqueous solutions in a compatible, sealable container that is clearly labeled.
-
Keep the waste container securely closed except when adding waste.[6][7]
5. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7][9]
-
This area should be at or near the point of generation and away from incompatible chemicals.
6. Arranging for Disposal:
-
Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.
-
Ensure all paperwork, including waste tags, is completed accurately.
7. Record Keeping:
-
Maintain a record of the waste generated, including the chemical name, quantity, and disposal date. This documentation is crucial for regulatory compliance and institutional safety audits.[4]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for this compound disposal.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Handling Ozagrel Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2]
| PPE Category | Specification | Standard | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required depending on the operation. | NIOSH (US) or EN 166 (EU) approved.[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Follow manufacturer's specifications. | Prevents skin contact with the compound.[1] |
| Respiratory Protection | Generally not required for small quantities in well-ventilated areas. For situations with potential for dust generation, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1] | NIOSH (US) or CEN (EU) approved.[1] | Protects against inhalation of dust particles. |
| Body Protection | Laboratory coat. Choose body protection according to the concentration and amount of the dangerous substance at the specific workplace.[1] | Standard laboratory apparel. | Protects skin and clothing from contamination. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. Get medical advice if skin irritation occurs.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1][2] |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle in a well-ventilated place.[2] Wear suitable protective equipment.[2] Avoid contact with skin, eyes, and clothing.[2][3] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.[2]
-
Storage: Keep the container tightly closed.[2] Store in a cool, dark place.[2] Store away from incompatible materials such as oxidizing agents.[2][3]
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to use a licensed, professional waste disposal service.[1] Material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Visual Guidance: Workflows
To further clarify procedural steps, the following diagrams illustrate key operational workflows.
Caption: Workflow for handling an this compound spill.
Caption: Procedure for donning and doffing Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
